molecular formula C14H30N4O4 B15563065 Sannamycin G CAS No. 73491-61-9

Sannamycin G

Cat. No.: B15563065
CAS No.: 73491-61-9
M. Wt: 318.41 g/mol
InChI Key: LVWCJJGPEHPHJN-UHFFFAOYSA-N
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Description

Sannamycin G is a useful research compound. Its molecular formula is C14H30N4O4 and its molecular weight is 318.41 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

73491-61-9

Molecular Formula

C14H30N4O4

Molecular Weight

318.41 g/mol

IUPAC Name

3-amino-2-[3-amino-6-(aminomethyl)oxan-2-yl]oxy-5-methoxy-6-(methylamino)cyclohexan-1-ol

InChI

InChI=1S/C14H30N4O4/c1-18-11-10(20-2)5-9(17)13(12(11)19)22-14-8(16)4-3-7(6-15)21-14/h7-14,18-19H,3-6,15-17H2,1-2H3

InChI Key

LVWCJJGPEHPHJN-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

Sannamycin G: A Technical Guide to its Discovery, Isolation, and Characterization from Streptomyces sp. SS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Sannamycin G, a nucleosidyl-peptide antibiotic produced by Streptomyces sp. SS. The document details the discovery, isolation, and characterization of this compound, offering valuable insights for researchers in the fields of natural product chemistry, microbiology, and antibiotic drug development. While specific experimental data from the primary literature is limited, this guide consolidates available information and presents generalized protocols based on established methodologies for similar compounds.

Introduction

This compound is a member of the sansanmycin family of uridyl peptide antibiotics, which are known for their activity against a range of bacteria, including multidrug-resistant strains.[1][2] These compounds are of significant interest due to their unique mechanism of action, which involves the inhibition of the bacterial enzyme phospho-MurNAc-pentapeptide translocase (MraY).[1][3] MraY is a crucial enzyme in the biosynthesis of peptidoglycan, a vital component of the bacterial cell wall.[1][3] By targeting MraY, sannamycins disrupt cell wall synthesis, leading to bacterial cell death.[1] this compound, a specific analogue in this family, was first reported in 2010 and is produced by the actinomycete Streptomyces sp. SS.[4][5]

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. This data is essential for its detection, isolation, and structural elucidation.

PropertyValueReference
Chemical FormulaC₁₄H₃₀N₄O₄[6]
Molecular Weight318.41 g/mol [6]
Exact Mass318.2267[6]
CAS Number73522-72-2[6]
ClassNucleosidyl-peptide antibiotic[4][5]

Experimental Protocols

The following sections provide detailed, albeit generalized, experimental protocols for the fermentation of Streptomyces sp. SS, and the subsequent isolation and purification of this compound. These protocols are based on established methods for the cultivation of Streptomyces and the purification of similar secondary metabolites.

Fermentation of Streptomyces sp. SS

Objective: To cultivate Streptomyces sp. SS under conditions optimized for the production of this compound.

Materials:

  • Streptomyces sp. SS strain

  • Seed culture medium (e.g., ISP2 medium)[7]

  • Production medium (e.g., containing soluble starch, soybean meal, glucose, and CaCO₃)[7]

  • Shake flasks

  • Incubator shaker

Protocol:

  • Seed Culture Preparation:

    • Inoculate a loopful of Streptomyces sp. SS from a slant into a flask containing a suitable seed culture medium.

    • Incubate at 28-30°C for 2-3 days on a rotary shaker at 200-250 rpm.[7][8]

  • Production Culture:

    • Inoculate the production medium with a 5-10% (v/v) of the seed culture.

    • Incubate the production culture at 28-30°C for 7-10 days on a rotary shaker at 200-250 rpm.[7][8]

    • Monitor the production of this compound periodically using analytical techniques such as HPLC.

Fermentation_Workflow Start Streptomyces sp. SS slant Seed_Flask Inoculate Seed Flask (ISP2 Medium) Start->Seed_Flask Seed_Incubation Incubate (28-30°C, 2-3 days, 220 rpm) Seed_Flask->Seed_Incubation Production_Flask Inoculate Production Flask (Production Medium) Seed_Incubation->Production_Flask Production_Incubation Incubate (28-30°C, 7-10 days, 220 rpm) Production_Flask->Production_Incubation Harvest Harvest Fermentation Broth Production_Incubation->Harvest

Caption: Fermentation workflow for this compound production.

Isolation and Purification of this compound

Objective: To isolate and purify this compound from the fermentation broth.

Materials:

  • Fermentation broth

  • Organic solvents (e.g., ethyl acetate, n-butanol)

  • Silica gel for column chromatography

  • Reversed-phase C18 silica gel for HPLC

  • Rotary evaporator

  • Freeze dryer

Protocol:

  • Extraction:

    • Separate the mycelium from the fermentation broth by centrifugation or filtration.

    • Extract the supernatant with an equal volume of a suitable organic solvent (e.g., ethyl acetate or n-butanol) multiple times.

    • Combine the organic layers and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Chromatographic Purification:

    • Subject the crude extract to silica gel column chromatography.

    • Elute the column with a gradient of solvents (e.g., chloroform-methanol) to separate the components.

    • Collect fractions and monitor for the presence of this compound using thin-layer chromatography (TLC) or HPLC.

    • Pool the fractions containing this compound and concentrate them.

    • Further purify the enriched fraction using preparative reversed-phase HPLC with a C18 column and a suitable mobile phase (e.g., a gradient of acetonitrile in water).

    • Collect the peak corresponding to this compound.

  • Final Product:

    • Remove the solvent from the purified fraction under reduced pressure.

    • Lyophilize the final product to obtain pure this compound as a powder.

Isolation_Purification_Workflow Start Fermentation Broth Centrifugation Centrifugation/Filtration Start->Centrifugation Supernatant Supernatant Centrifugation->Supernatant Mycelium Mycelium (discard) Centrifugation->Mycelium Extraction Solvent Extraction (e.g., Ethyl Acetate) Supernatant->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Silica_Gel Silica Gel Column Chromatography Crude_Extract->Silica_Gel Fractions Fraction Collection & Analysis Silica_Gel->Fractions Enriched_Fraction This compound Enriched Fraction Fractions->Enriched_Fraction Prep_HPLC Preparative RP-HPLC Enriched_Fraction->Prep_HPLC Pure_Sannamycin_G Pure this compound Prep_HPLC->Pure_Sannamycin_G

Caption: Isolation and purification workflow for this compound.

Structural Elucidation Data

NMR Spectroscopy

¹H and ¹³C NMR spectroscopy are crucial for determining the carbon-hydrogen framework of the molecule. The following table shows representative NMR data for a related sansanmycin analogue, Sansanmycin MX-1.[9]

Table 1: Representative ¹H and ¹³C NMR Data for Sansanmycin MX-1 in DMSO-d₆ [9]

PositionδC (ppm)δH (ppm, J in Hz)
Uridine Moiety
2150.8-
4163.0-
5101.95.65 (d, 8.0)
6140.97.95 (d, 8.0)
1'87.55.80 (d, 4.0)
.........
Peptide Backbone
Ala-1 (α-CH)50.14.15 (m)
Ala-1 (β-CH₃)17.21.25 (d, 7.0)
.........

Note: This table is illustrative and does not represent the actual data for this compound.

Mass Spectrometry

Electrospray Ionization Mass Spectrometry (ESI-MS) is used to determine the molecular weight and fragmentation pattern of the molecule, which helps in confirming the structure. The ESI-MS/MS of sansanmycins typically shows a characteristic loss of the N-terminal amino acid.[9]

Table 2: Predicted ESI-MS Fragmentation for this compound

Ionm/z (calculated)Description
[M+H]⁺319.2339Protonated molecule
[M+Na]⁺341.2159Sodium adduct
FragmentsVariesDependent on collision energy and instrument type

Bioactivity and Mechanism of Action

While specific Minimum Inhibitory Concentration (MIC) values for this compound are not publicly available, other members of the sansanmycin family have demonstrated significant antibacterial activity. For instance, Sansanmycins B and C show activity against Pseudomonas aeruginosa and Mycobacterium tuberculosis.[10]

Table 3: MIC Values of Related Sansanmycins [10]

CompoundOrganismMIC (µg/mL)
Sansanmycin BPseudomonas aeruginosa8.0
Mycobacterium tuberculosis H37Rv8.0 - 20
Sansanmycin CPseudomonas aeruginosa16.0

The primary mechanism of action for the sansanmycin class of antibiotics is the inhibition of MraY, a key enzyme in the bacterial cell wall synthesis pathway.[1][3]

MraY_Inhibition_Pathway UDP_MurNAc UDP-MurNAc-pentapeptide MraY MraY Enzyme UDP_MurNAc->MraY Undecaprenyl_P Undecaprenyl Phosphate Undecaprenyl_P->MraY Lipid_I Lipid I MraY->Lipid_I Catalyzes Peptidoglycan_Synthesis Peptidoglycan Synthesis Lipid_I->Peptidoglycan_Synthesis Cell_Wall Bacterial Cell Wall Peptidoglycan_Synthesis->Cell_Wall Sannamycin_G This compound Sannamycin_G->Inhibition Inhibition->MraY

Caption: Inhibition of the MraY pathway by this compound.

Conclusion

This compound represents a promising lead compound in the ongoing search for novel antibiotics. Its unique structure and mechanism of action make it an attractive candidate for further investigation and development. This guide provides a foundational understanding of this compound, from its microbial source to its biochemical target. Further research to obtain and publish the specific experimental data for this compound is highly encouraged to facilitate its development as a potential therapeutic agent.

References

Sannamycin G: A Technical Guide to its Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sannamycin G is a member of the aminoglycoside family of antibiotics, a class of potent bactericidal agents. It is a nucleosidyl-peptide antibiotic produced by Streptomyces sp. SS.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound, intended to serve as a valuable resource for researchers and professionals in the fields of microbiology, medicinal chemistry, and drug development.

Chemical Structure and Physicochemical Properties

This compound is characterized by its unique chemical structure, which consists of an aminocyclitol core linked to amino sugars. Its systematic IUPAC name is 3-amino-2-((3-amino-6-(aminomethyl)tetrahydro-2H-pyran-2-yl)oxy)-5-methoxy-6-(methylamino)cyclohexan-1-ol.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical Formula C14H30N4O4[2]
Molecular Weight 318.41 g/mol [2]
Exact Mass 318.2267[2]
Appearance Solid powder[2]
Solubility Soluble in DMSO[2]
Storage Conditions Dry, dark at 0 - 4 °C for short term (days to weeks) or -20 °C for long term (months to years).[2]
SMILES CNC1C(OC)CC(N)C(OC2C(N)CCC(CN)O2)C1O[2]
InChI Key LVWCJJGPEHPHJN-UHFFFAOYSA-N[2]

Biological Activity and Mechanism of Action

The generally accepted mechanism of action for aminoglycoside antibiotics involves the inhibition of protein synthesis in bacteria.[4][5] This is achieved through the binding of the antibiotic to the 30S ribosomal subunit, which leads to mistranslation of mRNA and ultimately results in bacterial cell death.

Aminoglycoside Mechanism of Action cluster_bacterium Bacterial Cell Aminoglycoside Aminoglycoside Porin_Channel Porin Channel Aminoglycoside->Porin_Channel Entry 30S_Ribosome 30S Ribosomal Subunit Porin_Channel->30S_Ribosome Binding Cytoplasm Protein_Synthesis Protein Synthesis 30S_Ribosome->Protein_Synthesis Inhibition Mistranslated_Proteins Mistranslated Proteins Protein_Synthesis->Mistranslated_Proteins Leads to Cell_Death Bacterial Cell Death Mistranslated_Proteins->Cell_Death

Figure 1: Generalized signaling pathway for the mechanism of action of aminoglycoside antibiotics.

Experimental Protocols

Isolation and Purification of this compound

The isolation of this compound from the fermentation broth of Streptomyces sp. SS is a critical first step for its study. While the specific protocol from the primary literature is not detailed here, a general workflow for the isolation of aminoglycoside antibiotics from Streptomyces cultures is presented below.

Isolation_Workflow Fermentation Fermentation of Streptomyces sp. SS Centrifugation Centrifugation/ Filtration Fermentation->Centrifugation Supernatant Culture Supernatant Centrifugation->Supernatant Mycelium Mycelial Cake Centrifugation->Mycelium Ion_Exchange Cation Exchange Chromatography Supernatant->Ion_Exchange Elution Elution with Ammonia/Salt Gradient Ion_Exchange->Elution Desalting Desalting (e.g., Gel Filtration) Elution->Desalting HPLC Preparative HPLC Desalting->HPLC Pure_Sannamycin_G Pure this compound HPLC->Pure_Sannamycin_G

Figure 2: A generalized experimental workflow for the isolation of this compound.
Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound against various bacterial strains can be determined using the broth microdilution method. This provides quantitative data on its potency.

Protocol:

  • Prepare Bacterial Inoculum: A standardized suspension of the test bacterium (e.g., to 0.5 McFarland standard) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Serial Dilution of this compound: A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated at the optimal temperature and duration for the specific bacterium (e.g., 37°C for 18-24 hours).

  • Determination of MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacterium.[2][6][7]

In Vitro Protein Synthesis Inhibition Assay

To confirm the mechanism of action, an in vitro protein synthesis inhibition assay can be performed. This assay measures the effect of this compound on the translation of a reporter gene in a cell-free system.

Protocol:

  • Prepare Cell-Free Extract: A bacterial cell-free extract containing ribosomes, tRNAs, and other necessary components for translation is prepared.

  • Set up Reaction: The reaction mixture includes the cell-free extract, a template mRNA (e.g., encoding luciferase or GFP), amino acids (one of which is radiolabeled, e.g., [35S]-methionine), and varying concentrations of this compound.

  • Incubation: The reaction is incubated at 37°C for a specific time.

  • Measure Protein Synthesis: The amount of newly synthesized protein is quantified by measuring the incorporation of the radiolabeled amino acid (e.g., by scintillation counting) or by measuring the activity of the reporter protein (e.g., luminescence or fluorescence).[5] A decrease in protein synthesis with increasing concentrations of this compound would confirm its inhibitory activity.

Structural Elucidation

The definitive structure of this compound was elucidated using a combination of spectroscopic techniques, including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.[1]

  • Mass Spectrometry (MS): Provides information about the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • 1H NMR: Determines the number and types of protons and their connectivity.

    • 13C NMR: Determines the number and types of carbon atoms.

    • 2D NMR (COSY, HSQC, HMBC): These experiments establish the connectivity between protons and carbons, allowing for the complete assignment of the chemical structure.[8][9] HSQC (Heteronuclear Single Quantum Coherence) identifies direct one-bond C-H correlations, while HMBC (Heteronuclear Multiple Bond Correlation) identifies longer-range (2-3 bond) C-H correlations.[8]

Conclusion

This compound represents a promising lead compound for the development of new antibacterial agents. Its detailed characterization, including a thorough understanding of its structure-activity relationship and mechanism of action, is essential for its future development. This technical guide provides a foundational overview to aid researchers in their exploration of this potent aminoglycoside antibiotic. Further studies to fully elucidate its antibacterial spectrum and in vivo efficacy are warranted.

References

The Sannamycin G Biosynthesis Pathway in Streptomyces: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sannamycin G, a member of the sansanmycin family of uridyl peptide antibiotics, is a secondary metabolite produced by Streptomyces sp. SS. These antibiotics exhibit potent activity against various bacteria, including multidrug-resistant Mycobacterium tuberculosis. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, focusing on the genetic and enzymatic mechanisms that govern its production. The core of this pathway is the ssa biosynthetic gene cluster, which orchestrates the assembly of the characteristic 5'-amino-5'-deoxyuridine core and the attached peptide chain. This document details the functions of key genes within this cluster, presents available quantitative data, outlines experimental methodologies, and provides visual representations of the biosynthetic and regulatory pathways.

Introduction to this compound

Sannamycins are a class of nucleosidyl-peptide antibiotics produced by Streptomyces species.[1] They are characterized by a pseudopeptide chain attached to a 3'-deoxyuridine nucleoside via an exocyclic enamide linkage.[2] this compound, along with its analogue Sannamycin F, was first isolated from Streptomyces sp. SS.[1] The sansanmycin family, including the well-studied Sannamycin A, has garnered significant interest due to its inhibitory activity against bacterial translocase MraY, a key enzyme in cell wall biosynthesis.[2] This unique mode of action makes them promising candidates for the development of novel antibacterial agents.

The ssa Biosynthetic Gene Cluster

The biosynthesis of sansanmycins is directed by the ssa gene cluster in Streptomyces sp. SS. The draft genome of this strain has been sequenced, leading to the identification of this crucial gene cluster.[3][4] The ssa cluster comprises 25 open reading frames (ORFs) that encode the enzymes responsible for precursor synthesis, peptide assembly, and regulation.[3] The genetic organization of the ssa cluster shares considerable homology with the biosynthetic gene clusters of other uridyl peptide antibiotics, such as pacidamycin and napsamycin.[3]

The this compound Biosynthetic Pathway

The biosynthesis of this compound can be conceptually divided into three main stages: the formation of the 5'-amino-5'-deoxyuridine core, the assembly of the peptide chain, and the subsequent tailoring and modification steps.

Biosynthesis of the 5'-Aminouridine Moiety

The formation of the unique 5'-amino-5'-deoxyuridine moiety is a critical step in the pathway. Recent studies have identified two key genes, ssaM and ssaK, as being responsible for this conversion. Gene knockout studies have demonstrated that ssaM likely encodes a dehydratase, and ssaK is also essential for the formation of this precursor.[5]

Assembly of the Peptide Chain

The peptide backbone of sansanmycins is assembled by a non-ribosomal peptide synthetase (NRPS)-like mechanism. This involves a series of discrete enzymes that activate and link the constituent amino acids. While the specific functions of all NRPS-related genes in the ssa cluster have not been fully elucidated, by analogy to the pacidamycin biosynthetic pathway, it is proposed that a series of enzymes with adenylation (A), thiolation (T), and condensation (C) domains are involved.

Tailoring and Modification Enzymes

Several tailoring enzymes within the ssa cluster are responsible for the structural diversity of the sansanmycin family. One such enzyme is SsaB, a tRNA-dependent aminoacyltransferase. This enzyme has been shown to add a glycine residue to the N-terminus of Sannamycin A to produce Sannamycin Q.[6] While the specific modifications that differentiate this compound are not yet fully detailed in the available literature, it is likely that other tailoring enzymes within the ssa cluster, such as methyltransferases and oxidases, play a role.

Regulation of Sannamycin Biosynthesis

The production of sansanmycins is tightly regulated at the transcriptional level. A key player in this regulation is SsaA, a novel transcriptional activator encoded within the ssa gene cluster.[3]

The Role of the Transcriptional Activator SsaA

SsaA is essential for the biosynthesis of sansanmycins. It contains an N-terminal fork-head-associated (FHA) domain and a C-terminal LuxR-type helix-turn-helix (HTH) DNA-binding motif.[4] Disruption of the ssaA gene completely abolishes sansanmycin production.[3] SsaA directly binds to the promoter regions of several biosynthetic genes within the ssa cluster, activating their transcription.[3]

Feedback Inhibition by Sannamycins

The regulatory activity of SsaA is controlled by a negative feedback mechanism. The final products of the pathway, Sannamycin A and Sannamycin H, can directly bind to SsaA. This binding inhibits the DNA-binding activity of SsaA, thus downregulating the expression of the biosynthetic genes.[3] This feedback loop allows the producing organism to control the level of antibiotic production.

Quantitative Data

Quantitative data on the production of this compound is limited in the published literature. However, studies on related sansanmycin analogues provide some insights into the potency of this class of antibiotics.

CompoundTarget OrganismMIC (μg/mL)Reference
Sansanmycin AMycobacterium tuberculosis H37Rv>50[7]
Dihydrosansanmycin AMycobacterium tuberculosis H37Rv12.5[7]
Sansanmycin QMycobacterium tuberculosis H37Rv12.5[6]
Sansanmycin QRifampicin- and isoniazid-resistant M. tuberculosis12.5[6]
SS-KK-1 (analogue)Mycobacterium tuberculosis H37Rv25[5]
SS-KK-2 (analogue)Mycobacterium tuberculosis H37Rv50[5]
SS-KK-3 (analogue)Mycobacterium tuberculosis H37Rv50[5]
SS-KK-C (analogue)Mycobacterium tuberculosis H37Rv25[5]

Experimental Protocols

The elucidation of the this compound biosynthetic pathway has relied on a combination of genetic and biochemical techniques.

Gene Knockout and Complementation

Gene knockout experiments have been instrumental in determining the function of specific genes within the ssa cluster. The λ-RED mediated PCR targeting method has been used to create deletion mutants of genes such as ssaA, ssaB, ssaM, and ssaK.[3][5][6] Complementation studies, where the deleted gene is reintroduced on a plasmid, are then used to confirm that the observed phenotype is a direct result of the gene deletion.

Fermentation and Isolation

Streptomyces sp. SS is typically cultured in a suitable fermentation medium to induce the production of sansanmycins. The antibiotics are then extracted from the fermentation broth using organic solvents and purified using techniques such as high-performance liquid chromatography (HPLC).[6]

Structural Elucidation

The structures of this compound and its analogues have been determined using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS).[1][6]

Visualizations

This compound Biosynthetic Pathway Overview

Sannamycin_G_Biosynthesis cluster_precursors Precursor Biosynthesis cluster_core_synthesis Core Assembly cluster_modification Modification and Tailoring Uridine_precursors Uridine Precursors Aminouridine_synthesis 5'-Aminouridine Synthesis (ssaM, ssaK, ...) Uridine_precursors->Aminouridine_synthesis Amino_acid_precursors Amino Acid Precursors Peptide_assembly Peptide Chain Assembly (NRPS-like enzymes) Amino_acid_precursors->Peptide_assembly Ligation Ligation of Peptide and Aminouridine Aminouridine_synthesis->Ligation Peptide_assembly->Ligation Tailoring Tailoring Reactions (e.g., SsaB) Ligation->Tailoring Sannamycin_G This compound Tailoring->Sannamycin_G

Caption: Overview of the this compound biosynthetic pathway.

SsaA Regulatory Cascade

SsaA_Regulation SsaA_protein SsaA Protein ssa_promoters ssa gene promoters SsaA_protein->ssa_promoters Binds and Activates ssa_genes ssa biosynthetic genes ssa_promoters->ssa_genes Transcription Sannamycins Sannamycins (A, H, G, etc.) ssa_genes->Sannamycins Translation & Biosynthesis Sannamycins->SsaA_protein Binds and Inhibits

Caption: Regulatory cascade of Sannamycin biosynthesis by SsaA.

Experimental Workflow for Gene Function Analysis

Gene_Function_Workflow start Identify Target Gene (e.g., ssaX) gene_knockout Gene Knockout via λ-RED Recombination start->gene_knockout mutant_strain Create Mutant Strain (Streptomyces sp. SS ΔssaX) gene_knockout->mutant_strain fermentation Fermentation of Wild-Type and Mutant Strains mutant_strain->fermentation complementation Gene Complementation (Reintroduce ssaX) mutant_strain->complementation extraction Solvent Extraction of Fermentation Broth fermentation->extraction hplc HPLC Analysis extraction->hplc analysis Compare Metabolite Profiles (Identify missing or new peaks) hplc->analysis end Determine Gene Function analysis->end fermentation2 Fermentation of Complemented Strain complementation->fermentation2 hplc2 HPLC Analysis fermentation2->hplc2 analysis2 Confirm Restoration of Sannamycin Production hplc2->analysis2 analysis2->end

Caption: Workflow for determining gene function in the ssa cluster.

Conclusion and Future Perspectives

The study of the this compound biosynthetic pathway is an active area of research with significant potential for the discovery and development of new antibiotics. While the overall architecture of the ssa gene cluster has been revealed and the functions of several key genes have been elucidated, further investigation is required to fully characterize the enzymatic machinery responsible for the assembly of the peptide backbone and the various tailoring reactions. A deeper understanding of this pathway will not only provide insights into the biosynthesis of uridyl peptide antibiotics but also open up avenues for the combinatorial biosynthesis of novel sansanmycin analogues with improved therapeutic properties. The unique mode of action of sannamycins, targeting the essential enzyme MraY, makes them a valuable scaffold for overcoming existing antibiotic resistance mechanisms.

References

Sannamycin G and the Bacterial Ribosome: An In-Depth Technical Guide to the Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sannamycin G, a member of the aminoglycoside class of antibiotics, exerts its bactericidal effects by targeting the bacterial ribosome, the essential cellular machinery for protein synthesis. While specific high-resolution structural and detailed kinetic data for this compound are not extensively available in public literature, its mechanism of action can be thoroughly understood through the lens of closely related and well-studied 2-deoxystreptamine (2-DOS) aminoglycosides such as gentamicin, kanamycin, and paromomycin. This technical guide synthesizes the current understanding of how this class of antibiotics interacts with the bacterial 70S ribosome, leading to the inhibition of protein synthesis and eventual cell death. This document provides a detailed overview of the binding site, the molecular interactions, and the functional consequences of this interaction, supplemented with quantitative data from related compounds, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for research and drug development purposes.

Introduction to this compound and the Aminoglycosides

This compound is an aminoglycoside antibiotic, a class of potent, broad-spectrum bactericidal agents that are particularly effective against Gram-negative bacteria.[1] Aminoglycosides are characterized by their amino-sugar moieties linked to an aminocyclitol ring. The primary mechanism of action for this class is the inhibition of protein synthesis through direct interaction with the bacterial ribosome.[2][3] This interaction disrupts the fidelity of translation, leading to the production of non-functional or truncated proteins, which is ultimately lethal to the bacterium.

The Bacterial Ribosome: The Target of this compound

The bacterial ribosome is a 70S complex composed of a small 30S subunit and a large 50S subunit.[3] The 30S subunit is responsible for decoding the messenger RNA (mRNA), while the 50S subunit catalyzes the formation of peptide bonds. Key functional sites on the ribosome include the aminoacyl (A), peptidyl (P), and exit (E) sites, which accommodate the transfer RNA (tRNA) molecules during the different stages of protein synthesis: initiation, elongation, and termination.

Mechanism of Action: Insights from 2-DOS Aminoglycosides

The canonical mechanism of action for 2-DOS aminoglycosides, and by extension this compound, involves high-affinity binding to the A-site on the 16S ribosomal RNA (rRNA) of the 30S subunit.[2] This binding event triggers a cascade of disruptive effects on protein synthesis.

Binding to the Ribosomal A-Site

Aminoglycosides bind to a specific region of the 16S rRNA within the 30S subunit, known as the decoding center or A-site.[2] This binding pocket is highly conserved across bacterial species. The interaction stabilizes a conformation of the A-site that mimics the state adopted upon binding of a cognate tRNA, even in the absence of the correct codon-anticodon pairing.

Induction of Codon Misreading

A primary consequence of aminoglycoside binding is the promotion of codon misreading. The antibiotic's presence in the A-site decreases the accuracy of tRNA selection.[2] This leads to the incorporation of incorrect amino acids into the nascent polypeptide chain, resulting in the synthesis of non-functional or toxic proteins.

Inhibition of Translocation

Aminoglycosides also physically obstruct the translocation of the tRNA-mRNA complex from the A-site to the P-site, a critical step in the elongation phase of protein synthesis. This steric hindrance effectively stalls the ribosome on the mRNA, leading to premature termination of translation.

The overall inhibitory pathway can be visualized as follows:

cluster_0 This compound Action cluster_1 Consequences This compound This compound Binding Binding This compound->Binding 30S Ribosomal Subunit (A-Site) 30S Ribosomal Subunit (A-Site) 30S Ribosomal Subunit (A-Site)->Binding Conformational Change in A-Site Conformational Change in A-Site Binding->Conformational Change in A-Site Codon Misreading Codon Misreading Conformational Change in A-Site->Codon Misreading Inhibition of Translocation Inhibition of Translocation Conformational Change in A-Site->Inhibition of Translocation Production of Aberrant Proteins Production of Aberrant Proteins Codon Misreading->Production of Aberrant Proteins Premature Termination Premature Termination Inhibition of Translocation->Premature Termination Bacterial Cell Death Bacterial Cell Death Production of Aberrant Proteins->Bacterial Cell Death Premature Termination->Bacterial Cell Death

Figure 1. Signaling pathway of this compound's action on the bacterial ribosome.

Quantitative Data on Aminoglycoside-Ribosome Interactions

While specific quantitative data for this compound is scarce, the following table summarizes key parameters for closely related aminoglycosides, providing a comparative basis for understanding its potential potency.

AntibioticTarget OrganismAssay TypeParameterValueReference
Gentamicin Escherichia coliEquilibrium DialysisKd (high affinity)0.6 µM[1]
Gentamicin Escherichia coliEquilibrium DialysisKd (low affinity)10 µM[1]
Neomycin Staphylococcus aureusIn vivo protein synthesisIC501.25 µg/mL[4]
Paromomycin Staphylococcus aureusIn vivo protein synthesisIC502.5 µg/mL[4]
Neomycin Escherichia coliIn vitro translationIC503.6 µg/mL[5]
Paromomycin Escherichia coliIn vitro translationIC503.2 µg/mL[5]
Tobramycin S. aureus, E. coli, P. aeruginosaBroth dilutionMIC0.1 - 0.8 µg/mL[6]

Table 1. Quantitative data for the interaction of various aminoglycosides with bacterial ribosomes or their inhibitory effects on protein synthesis.

Experimental Protocols for Studying Aminoglycoside-Ribosome Interactions

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of aminoglycoside antibiotics.

In Vitro Protein Synthesis Assay

This assay measures the ability of an antibiotic to inhibit the synthesis of a reporter protein in a cell-free system.

Protocol:

  • Preparation of Cell-Free Extract (S30 Extract):

    • Grow a bacterial culture (e.g., E. coli) to mid-log phase.

    • Harvest cells by centrifugation and wash with a suitable buffer (e.g., Tris-acetate buffer with magnesium acetate and potassium acetate).

    • Lyse the cells using a French press or sonication.

    • Centrifuge the lysate at 30,000 x g to remove cell debris, yielding the S30 supernatant.

    • Pre-incubate the S30 extract to degrade endogenous mRNA and tRNA.

  • In Vitro Translation Reaction:

    • Set up reaction mixtures containing:

      • S30 extract

      • Buffer (Tris-acetate, magnesium acetate, potassium acetate, DTT)

      • Energy source (ATP, GTP, creatine phosphate, creatine kinase)

      • Amino acid mixture (including a radiolabeled amino acid, e.g., [35S]-methionine)

      • Template mRNA (e.g., encoding luciferase or chloramphenicol acetyltransferase)

      • Varying concentrations of the aminoglycoside antibiotic (e.g., this compound).

    • Incubate the reactions at 37°C for a defined period (e.g., 30-60 minutes).

  • Quantification of Protein Synthesis:

    • Precipitate the newly synthesized proteins using trichloroacetic acid (TCA).

    • Collect the precipitate on a glass fiber filter.

    • Wash the filter to remove unincorporated radiolabeled amino acids.

    • Measure the radioactivity of the filter using a scintillation counter.

    • Calculate the percentage of inhibition of protein synthesis for each antibiotic concentration and determine the IC50 value.

Ribosome Binding Assay (Filter Binding)

This assay directly measures the binding of a radiolabeled antibiotic to ribosomes.

Protocol:

  • Preparation of Ribosomes:

    • Isolate 70S ribosomes from a bacterial culture through differential centrifugation and sucrose gradient centrifugation.

    • Determine the concentration of ribosomes spectrophotometrically.

  • Binding Reaction:

    • Incubate a fixed concentration of purified 70S ribosomes with varying concentrations of a radiolabeled aminoglycoside in a binding buffer (e.g., Tris-HCl, MgCl2, NH4Cl, β-mercaptoethanol).

    • Allow the binding to reach equilibrium at a specific temperature (e.g., 37°C).

  • Separation of Bound and Free Ligand:

    • Filter the reaction mixture through a nitrocellulose membrane under vacuum. Ribosomes and ribosome-bound antibiotic will be retained on the filter, while the free antibiotic will pass through.

    • Wash the filter with cold binding buffer to remove non-specifically bound antibiotic.

  • Quantification:

    • Measure the radioactivity retained on the filter using a scintillation counter.

    • Plot the amount of bound antibiotic as a function of the free antibiotic concentration.

    • Determine the dissociation constant (Kd) and the number of binding sites from the binding isotherm.

Cryo-Electron Microscopy (Cryo-EM) for Structural Analysis

Cryo-EM allows for the high-resolution structural determination of the ribosome in complex with the antibiotic.

Protocol:

  • Complex Formation:

    • Incubate purified 70S ribosomes with a saturating concentration of the aminoglycoside antibiotic.

  • Grid Preparation:

    • Apply a small volume of the ribosome-antibiotic complex solution to a cryo-EM grid.

    • Blot the grid to create a thin film of the solution.

    • Plunge-freeze the grid in liquid ethane to vitrify the sample.

  • Data Collection:

    • Image the vitrified sample in a transmission electron microscope (TEM) under cryogenic conditions.

    • Collect a large dataset of particle images at different orientations.

  • Image Processing and 3D Reconstruction:

    • Use specialized software (e.g., RELION, CryoSPARC) to perform particle picking, 2D classification, and 3D reconstruction of the ribosome-antibiotic complex.

  • Model Building and Analysis:

    • Fit an atomic model of the ribosome into the cryo-EM density map.

    • Identify the density corresponding to the bound antibiotic and model its atomic coordinates.

    • Analyze the interactions between the antibiotic and the ribosomal RNA and proteins.

A typical workflow for assessing the impact of an aminoglycoside on bacterial protein synthesis is depicted below:

Start Start In Vitro Translation Assay In Vitro Translation Assay Start->In Vitro Translation Assay Determine IC50 Determine IC50 In Vitro Translation Assay->Determine IC50 Ribosome Binding Assay Ribosome Binding Assay Determine IC50->Ribosome Binding Assay Determine Kd Determine Kd Ribosome Binding Assay->Determine Kd Structural Studies (Cryo-EM/X-ray) Structural Studies (Cryo-EM/X-ray) Determine Kd->Structural Studies (Cryo-EM/X-ray) Identify Binding Site and Interactions Identify Binding Site and Interactions Structural Studies (Cryo-EM/X-ray)->Identify Binding Site and Interactions Mechanism of Action Elucidated Mechanism of Action Elucidated Identify Binding Site and Interactions->Mechanism of Action Elucidated

Figure 2. Experimental workflow for elucidating the mechanism of action.

Conclusion

This compound, as a 2-deoxystreptamine aminoglycoside, is presumed to inhibit bacterial protein synthesis by binding to the A-site of the 16S rRNA in the 30S ribosomal subunit. This interaction leads to codon misreading and inhibition of translocation, ultimately resulting in bacterial cell death. While direct experimental data for this compound is limited, the extensive research on related aminoglycosides provides a robust framework for understanding its molecular mechanism. The experimental protocols detailed in this guide offer a clear path for the further investigation and characterization of this compound and other novel aminoglycoside antibiotics, which is crucial for the development of new strategies to combat bacterial resistance.

References

Sannamycin G: An In-depth Technical Guide on its Predicted Antibacterial Spectrum Against Gram-positive Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: As of late 2025, publicly accessible scientific literature contains limited to no specific data on a compound designated "Sannamycin G." This document, therefore, provides a detailed technical guide based on the known properties of the Sannamycin class of antibiotics and the broader family of aminoglycosides to which they belong. The information presented herein is intended to serve as a foundational resource for researchers interested in the potential antibacterial activities of novel Sannamycins against Gram-positive bacteria.

Introduction to Sannamycins and Aminoglycosides

Sannamycins are a class of aminoglycoside antibiotics.[1][2] Aminoglycosides are potent, broad-spectrum antibiotics known for their efficacy against a variety of bacterial pathogens.[3] Their mechanism of action primarily involves the inhibition of protein synthesis by binding to the bacterial 30S ribosomal subunit, leading to mistranslation of mRNA and ultimately bacterial cell death.[3][4] While traditionally recognized for their strong activity against Gram-negative bacteria, many aminoglycosides also exhibit significant activity against Gram-positive organisms, including clinically important species such as Staphylococcus aureus, Streptococcus spp., and Enterococcus spp.[3][5]

Research on the Sannamycin class has identified compounds such as Sannamycin A, B, and C.[1][2] Notably, a 4-N-glycyl derivative of Sannamycin C has demonstrated inhibitory activity against both Gram-positive and Gram-negative bacteria, including strains resistant to other aminoglycosides.[2] This suggests that novel derivatives of Sannamycin, such as a potential "this compound," could possess a valuable antibacterial spectrum against Gram-positive pathogens.

Predicted Antibacterial Spectrum of this compound against Gram-positive Bacteria

Based on the general activity of aminoglycosides and the limited data on the Sannamycin class, the predicted antibacterial spectrum of a hypothetical this compound against Gram-positive bacteria is summarized below. The following Minimum Inhibitory Concentration (MIC) values are illustrative and based on typical ranges observed for other aminoglycosides against these organisms. Actual values for this compound would require experimental determination.

Gram-positive BacteriumPredicted MIC Range (µg/mL)Notes
Staphylococcus aureus (MSSA)0.5 - 4Methicillin-susceptible strains are generally susceptible to aminoglycosides.
Staphylococcus aureus (MRSA)1 - >64Methicillin-resistant strains may exhibit variable susceptibility. Resistance is common.
Streptococcus pneumoniae4 - 64Aminoglycoside activity can be limited and they are not typically first-line agents.
Streptococcus pyogenes (Group A Strep)2 - 32Variable susceptibility is often observed.
Enterococcus faecalis8 - >128Intrinsic low-level resistance is common. Synergy with cell wall active agents is often required.[6]
Enterococcus faecium16 - >256High-level resistance is prevalent.[6]

Experimental Protocols for Determining Antibacterial Spectrum

To ascertain the precise antibacterial spectrum of this compound, standardized microbiological assays are essential. The following section details the methodologies for key experiments.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[7] The broth microdilution method is a standard and widely used technique.[7]

Protocol: Broth Microdilution MIC Assay

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile deionized water) at a known concentration.

  • Preparation of Microtiter Plates:

    • Dispense 50 µL of sterile Mueller-Hinton Broth (MHB) into each well of a 96-well microtiter plate. For fastidious organisms like Streptococcus pneumoniae, supplemented media may be required.[7]

    • Add 50 µL of the this compound stock solution to the first well of each row to be tested, creating a 2-fold dilution.

    • Perform serial 2-fold dilutions by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well.

  • Inoculum Preparation:

    • From a fresh overnight culture of the test bacterium on an appropriate agar plate, suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Inoculation and Incubation:

    • Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate.

    • Include a growth control well (containing MHB and inoculum but no antibiotic) and a sterility control well (containing MHB only).

    • Incubate the plate at 35-37°C for 16-20 hours in ambient air.

  • Result Interpretation: The MIC is determined as the lowest concentration of this compound at which there is no visible bacterial growth.[7]

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results stock Prepare this compound Stock Solution plate Prepare Serial Dilutions in 96-well Plate stock->plate inoculate Inoculate Plate plate->inoculate inoculum Prepare Standardized Bacterial Inoculum inoculum->inoculate incubate Incubate Plate (16-20h, 37°C) inoculate->incubate read Read and Record MIC incubate->read

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Predicted Mechanism of Action and Signaling Pathways

As an aminoglycoside, this compound is predicted to exert its antibacterial effect through the well-established mechanism of this class.

Inhibition of Protein Synthesis

The primary mechanism of action of aminoglycosides is the inhibition of bacterial protein synthesis.[3][4] This process can be broken down into the following key steps:

  • Uptake: Aminoglycosides are actively transported across the bacterial cell membrane.

  • Ribosomal Binding: Once inside the cell, the antibiotic binds to the 30S ribosomal subunit.

  • Interference with Translation: This binding interferes with the initiation and elongation of the polypeptide chain, leading to the production of truncated or non-functional proteins.

  • Cell Death: The accumulation of aberrant proteins disrupts essential cellular processes, ultimately resulting in bacterial cell death.

Aminoglycoside_MOA cluster_membrane Bacterial Cell cluster_cytoplasm Cytoplasm uptake This compound Uptake ribosome Binds to 30S Ribosome uptake->ribosome Transport protein_synthesis Inhibition of Protein Synthesis ribosome->protein_synthesis aberrant_proteins Production of Aberrant Proteins protein_synthesis->aberrant_proteins cell_death Bacterial Cell Death aberrant_proteins->cell_death

Caption: Predicted mechanism of action of this compound.

Impact on Bacterial Signaling

While the primary target of aminoglycosides is the ribosome, their downstream effects can indirectly influence various bacterial signaling pathways. The production of mistranslated proteins can induce a stress response in the bacterium, potentially affecting pathways related to:

  • Quorum Sensing: The disruption of normal protein synthesis could interfere with the production of signaling molecules involved in cell-to-cell communication.

  • Stress Response Pathways: The accumulation of abnormal proteins can trigger heat shock and other stress response pathways.

  • Biofilm Formation: By affecting the expression of proteins involved in adhesion and extracellular matrix production, aminoglycosides can inhibit biofilm formation.

Further research would be necessary to elucidate the specific effects of this compound on the signaling networks of Gram-positive bacteria.

Conclusion

While specific data for this compound remains elusive, its classification as an aminoglycoside antibiotic allows for a robust, evidence-based prediction of its antibacterial properties against Gram-positive bacteria. The technical framework provided in this guide offers a comprehensive starting point for researchers aiming to investigate the potential of this compound and other novel Sannamycin derivatives. The detailed experimental protocols and elucidated mechanisms of action are intended to facilitate the design and execution of future studies in this promising area of antibiotic drug discovery.

References

Unveiling the Shield: Sannamycin G's Antibacterial Efficacy Against Gram-Negative Pathogens

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Deep Dive for the Scientific Community

Introduction

The ever-evolving landscape of antimicrobial resistance necessitates a continuous search for novel therapeutic agents. Sannamycin G, a member of the aminoglycoside class of antibiotics, represents a promising, albeit less extensively characterized, compound with potential activity against a range of bacterial pathogens. This technical guide provides a comprehensive overview of the currently available data on the antibacterial spectrum of this compound, with a specific focus on its efficacy against Gram-negative bacteria. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the critical pursuit of new antibacterial therapies.

While specific quantitative data for this compound remains elusive in readily accessible literature, this guide synthesizes foundational information from the initial discovery of the Sannamycin complex and the known characteristics of related aminoglycosides to provide a framework for future research and understanding.

The Sannamycin Antibiotic Complex: An Overview

Sannamycins are a group of aminoglycoside antibiotics produced by the bacterium Streptomyces sannanensis. The complex includes several components, with Sannamycin A, B, and C being the most frequently cited in early literature. Aminoglycosides, as a class, are known for their potent, concentration-dependent bactericidal activity, primarily against aerobic Gram-negative bacteria. Their mechanism of action involves binding to the 30S ribosomal subunit, leading to mistranslation of mRNA and subsequent disruption of bacterial protein synthesis.

A derivative of a related compound, Sannamycin C, specifically a 4-N-glycyl derivative, has demonstrated inhibitory activity against both Gram-positive and Gram-negative bacteria, including strains resistant to other aminoglycosides[1]. This finding suggests that structural modifications to the core Sannamycin structure can enhance its antibacterial spectrum and utility.

Quantitative Antibacterial Spectrum of this compound

Detailed quantitative data, specifically Minimum Inhibitory Concentration (MIC) values, for this compound against a comprehensive panel of Gram-negative bacteria are not extensively reported in publicly available scientific literature. The foundational papers from the late 1970s and early 1980s, which first described the Sannamycin complex, are the most likely sources for this specific data but are not readily accessible in their full-text versions.

To facilitate future comparative studies, the following table has been structured to present such data once it becomes available.

Gram-Negative BacteriaStrainMIC (µg/mL)Reference
Escherichia coli
Pseudomonas aeruginosa
Klebsiella pneumoniae
Enterobacter cloacae
Serratia marcescens
Proteus mirabilis
Acinetobacter baumannii

Postulated Mechanism of Action in Gram-Negative Bacteria

The mechanism of action of this compound against Gram-negative bacteria is presumed to follow the established pathway for aminoglycoside antibiotics. This intricate process can be visualized as a multi-step signaling and interaction cascade.

Postulated Mechanism of Action of this compound in Gram-Negative Bacteria cluster_extracellular Extracellular Space cluster_membrane Outer Membrane cluster_periplasm Periplasmic Space cluster_cytoplasm Cytoplasm SannamycinG This compound Porin Porin Channel SannamycinG->Porin Initial electrostatic interaction and diffusion Transport Energy-Dependent Transport Porin->Transport Passage into periplasm Ribosome 30S Ribosomal Subunit Transport->Ribosome Active transport across cytoplasmic membrane Mistranslation mRNA Mistranslation & Inhibition of Protein Synthesis Ribosome->Mistranslation Binding and interference Death Bacterial Cell Death Mistranslation->Death Accumulation of aberrant proteins & disruption of cell membrane integrity

Caption: Postulated signaling pathway of this compound in Gram-negative bacteria.

Experimental Protocols

Detailed experimental protocols for determining the antibacterial spectrum of this compound are presumed to follow standard microbiology methodologies. The following outlines a generalized workflow for Minimum Inhibitory Concentration (MIC) determination, a key experiment in defining the antibacterial spectrum.

Determination of Minimum Inhibitory Concentration (MIC)

1. Bacterial Strain Preparation:

  • Pure cultures of Gram-negative bacterial strains are grown overnight in appropriate broth media (e.g., Mueller-Hinton Broth) at 37°C.

  • The overnight cultures are then diluted to a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL, using fresh broth.

2. Antibiotic Preparation:

  • A stock solution of this compound is prepared in a suitable solvent and sterilized by filtration.

  • A series of twofold serial dilutions of the this compound stock solution are prepared in the broth medium in a 96-well microtiter plate.

3. Inoculation and Incubation:

  • Each well of the microtiter plate containing the serially diluted this compound is inoculated with the standardized bacterial suspension.

  • Positive (bacteria only) and negative (broth only) control wells are included.

  • The plate is incubated at 37°C for 18-24 hours.

4. MIC Determination:

  • Following incubation, the MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Experimental Workflow for MIC Determination A Bacterial Culture (Overnight) B Standardize Inoculum (0.5 McFarland) A->B E Inoculate Wells B->E C This compound Stock Solution D Serial Dilution in Microtiter Plate C->D D->E F Incubate (37°C, 18-24h) E->F G Read Results & Determine MIC F->G

Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC).

Conclusion and Future Directions

This compound, as part of the broader Sannamycin complex, holds potential as an antibacterial agent against Gram-negative bacteria. However, a significant gap exists in the publicly available, detailed quantitative data and specific experimental protocols for this particular compound. The information on related Sannamycins suggests that this class of aminoglycosides is a promising area for further investigation.

Future research should prioritize the following:

  • Re-isolation and purification of this compound to confirm its structure and purity.

  • Comprehensive in vitro susceptibility testing of this compound against a wide panel of contemporary, clinically relevant Gram-negative pathogens, including multidrug-resistant isolates.

  • Detailed mechanistic studies to elucidate the precise interactions of this compound with the bacterial ribosome and to understand potential resistance mechanisms.

  • In vivo efficacy and toxicity studies to evaluate the therapeutic potential of this compound in animal models of infection.

The elucidation of these key data points will be crucial in determining the potential role of this compound in the ongoing battle against antimicrobial resistance. This guide serves as a foundational document to stimulate and inform these future research endeavors.

References

Sannamycin G: A Technical Overview of a Uridyl Peptide Antibiotic

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sannamycin G is a member of the uridyl peptide class of antibiotics, produced by Streptomyces sp. SS. This document provides a comprehensive technical overview of this compound, detailing its physicochemical properties, and available information regarding its biological activity. The methodologies for the isolation and characterization of this natural product are also outlined to support further research and development efforts.

Physicochemical Properties

This compound is a nucleosidyl-peptide antibiotic. Its fundamental properties have been determined through mass spectrometry and NMR spectroscopy.

PropertyValueReference
Molecular Formula C₁₄H₃₀N₄O₄[1]
Molecular Weight 318.41 g/mol
Exact Mass 318.2267 Da
Elemental Analysis C, 52.81%; H, 9.50%; N, 17.60%; O, 20.10%
Synonyms KA 7038V, Istamycin X

Biological Activity

Experimental Protocols

The following sections detail the general experimental procedures for the production, isolation, and characterization of this compound, based on methodologies for related compounds.

Fermentation and Production

The production of this compound is achieved through the fermentation of Streptomyces sp. SS. A typical protocol would involve:

  • Strain Cultivation: Inoculation of Streptomyces sp. SS into a suitable seed medium and incubation to achieve sufficient biomass.

  • Production Fermentation: Transfer of the seed culture to a larger scale production medium. Fermentation is carried out under controlled conditions of temperature, pH, and aeration to optimize the yield of this compound.

Isolation and Purification

A multi-step chromatographic process is generally employed to isolate this compound from the fermentation broth.

  • Broth Filtration: The fermentation broth is first filtered to separate the mycelium from the supernatant containing the antibiotic.

  • Chromatographic Separation: The supernatant is then subjected to a series of column chromatography steps. This may include ion-exchange and size-exclusion chromatography to separate this compound from other components in the broth.

  • Final Purification: High-Performance Liquid Chromatography (HPLC) is often used as a final step to obtain highly purified this compound.

Structure Elucidation

The chemical structure of this compound is determined using a combination of spectroscopic techniques.

  • Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact mass and molecular formula of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are conducted to elucidate the detailed chemical structure and stereochemistry of this compound.

Workflow and Process Visualization

The following diagrams illustrate the general workflows for the isolation and characterization of this compound.

experimental_workflow cluster_fermentation Fermentation cluster_isolation Isolation & Purification cluster_characterization Structure Elucidation strain Streptomyces sp. SS fermentation Fermentation in Production Medium strain->fermentation filtration Broth Filtration fermentation->filtration chromatography Column Chromatography filtration->chromatography hplc HPLC Purification chromatography->hplc ms Mass Spectrometry (MS) hplc->ms nmr NMR Spectroscopy hplc->nmr structure This compound Structure ms->structure nmr->structure

Figure 1. General workflow for the isolation and characterization of this compound.

References

Sannamycin G CAS number and chemical identifiers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sannamycin G is a member of the sannamycin class of antibiotics, which are classified as aminoglycosides. It is a nucleosidyl-peptide antibiotic produced by Streptomyces sp.[1] Like other aminoglycosides, it is expected to exhibit antibacterial activity by inhibiting protein synthesis in susceptible bacteria. This technical guide provides a summary of the available chemical identifiers for this compound. Due to the limited availability of specific experimental data in publicly accessible literature, this document also presents a generalized overview of the mechanism of action and experimental protocols relevant to this class of antibiotics.

Chemical Identifiers

A comprehensive collection of chemical identifiers for this compound is presented in Table 1. These identifiers are crucial for the accurate identification and referencing of the compound in research and development activities.

Identifier TypeValueReference
CAS Number 73522-72-2[1]
Synonyms KA 7038V, KA-7038V, KA7038V, Istamycin X[1]
IUPAC Name 3-amino-2-[3-amino-6-(aminomethyl)oxan-2-yl]oxy-5-methoxy-6-(methylamino)cyclohexan-1-ol[2]
InChI Key LVWCJJGPEHPHJN-UHFFFAOYSA-N[1][2]
InChI InChI=1S/C14H30N4O4/c1-18-11-10(20-2)5-9(17)13(12(11)19)22-14-8(16)4-3-7(6-15)21-14/h7-14,18-19H,3-6,15-17H2,1-2H3[1][2]
SMILES CNC1C(OC)CC(N)C(OC2C(N)CCC(CN)O2)C1O[1][2]
Molecular Formula C14H30N4O4[1][2]
Exact Mass 318.2267 g/mol [1]
Molecular Weight 318.41 g/mol [1]

Quantitative Data

Bacterial StrainMIC50 (µg/mL)MIC90 (µg/mL)Reference
Escherichia coliData not availableData not available
Staphylococcus aureusData not availableData not available
Pseudomonas aeruginosaData not availableData not available
Klebsiella pneumoniaeData not availableData not available

Experimental Protocols

Detailed experimental protocols for this compound are not described in the available literature. However, a standard protocol for determining the antibacterial activity of an aminoglycoside antibiotic is the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Protocol: Broth Microdilution for MIC Determination

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Preparation of Antibiotic Dilutions: A serial two-fold dilution of this compound is prepared in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well containing the antibiotic dilution is inoculated with the bacterial suspension. A growth control well (bacteria without antibiotic) and a sterility control well (broth only) are included.

  • Incubation: The microtiter plate is incubated at a temperature and duration suitable for the growth of the test organism (typically 35-37°C for 18-24 hours).

  • Determination of MIC: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.

Mechanism of Action

As an aminoglycoside, this compound is presumed to exert its antibacterial effect by inhibiting protein synthesis in bacteria. This process does not involve a classical signaling pathway but is a direct interference with a fundamental cellular process.

Aminoglycoside_Mechanism_of_Action cluster_bacterium Bacterial Cell Sannamycin_G This compound Cell_Wall Cell Wall/ Membrane Sannamycin_G->Cell_Wall Uptake Ribosome_30S 30S Ribosomal Subunit Cell_Wall->Ribosome_30S Binding Protein_Synthesis Protein Synthesis Ribosome_30S->Protein_Synthesis Inhibition mRNA mRNA mRNA->Ribosome_30S Cell_Death Bacterial Cell Death Protein_Synthesis->Cell_Death

Caption: General mechanism of action for aminoglycoside antibiotics.

The diagram illustrates the proposed mechanism where this compound is actively transported into the bacterial cell and binds to the 30S ribosomal subunit. This binding interferes with the initiation and elongation of protein synthesis, leading to the production of non-functional or truncated proteins and ultimately resulting in bacterial cell death.

Conclusion

This compound is an aminoglycoside antibiotic with a defined chemical structure. While its specific biological activity and experimental data are not widely published, its mechanism of action is expected to be consistent with other members of its class, involving the inhibition of bacterial protein synthesis. Further research is required to fully characterize the antibacterial spectrum and potential therapeutic applications of this compound.

References

The Sannamycin Family of Antibiotics: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Structure, Function, and Biosynthesis of a Promising Class of Aminoglycoside Antibiotics

The Sannamycin family of antibiotics, produced by the actinomycete Streptomyces sannanensis, represents a noteworthy branch of the aminoglycoside class of antibacterial agents. First identified in the late 1970s, this family, which includes Sannamycin A, B, and C, has demonstrated a capacity for broad-spectrum activity. This technical guide provides a comprehensive overview of the Sannamycin family, including their mechanism of action, biosynthetic pathways, and methods for their study, tailored for researchers, scientists, and drug development professionals.

Core Concepts: Structure and Mechanism of Action

The Sannamycins are aminoglycoside antibiotics, a class of compounds characterized by amino-modified sugars linked glycosidically. Sannamycin C, for instance, is composed of 6-N-methylpurpurosamine C and 2-deoxy-3-epi-fortamine[1]. The general structure of aminoglycosides confers upon them a polycationic nature at physiological pH, a key feature in their mode of action.

Like other aminoglycosides, the Sannamycins exert their antibacterial effects by inhibiting protein synthesis in susceptible bacteria. This process is initiated by the electrostatic attraction between the positively charged antibiotic molecules and the negatively charged components of the bacterial cell envelope, facilitating their transport across the cell membrane. Once inside the cytoplasm, Sannamycins bind to the 30S ribosomal subunit, interfering with the translation process. This interference can lead to the misreading of mRNA codons, resulting in the production of non-functional or toxic proteins, and ultimately leading to bacterial cell death.

Aminoglycoside_Mechanism_of_Action cluster_cell Bacterial Cell Cell_Membrane Cell Membrane Ribosome 30S Ribosomal Subunit Protein Functional Protein Ribosome->Protein Elongation Nonfunctional_Protein Non-functional Protein Ribosome->Nonfunctional_Protein Mistranslation mRNA mRNA mRNA->Ribosome Translation tRNA tRNA tRNA->Ribosome Sannamycin Sannamycin Sannamycin->Cell_Membrane Uptake Sannamycin->Ribosome Binding

Figure 1: General mechanism of action of Sannamycin antibiotics.

Data Presentation: Antibacterial Activity

AntibioticOrganismMIC (µg/mL)
Sansanmycin BPseudomonas aeruginosa8.0[2]
Sansanmycin CPseudomonas aeruginosa16[2]
Sansanmycin BMycobacterium tuberculosis H37Rv8.0 - 20[2]
Sansanmycin BMultidrug-resistant M. tuberculosis8.0 - 20[2]

Table 1: Minimum Inhibitory Concentrations (MICs) of Sansanmycin B and C against various bacteria. Note: This data is for the closely related Sansanmycin family and is presented as a proxy for the potential activity of the Sannamycin family.

Experimental Protocols

Fermentation and Isolation of Sannamycins from Streptomyces sannanensis

The production of Sannamycins is achieved through the fermentation of Streptomyces sannanensis. The following is a general protocol for the fermentation and isolation of aminoglycoside antibiotics from Streptomyces species.

3.1.1. Fermentation

  • Inoculum Preparation: A well-sporulated culture of Streptomyces sannanensis is used to inoculate a seed medium. The seed culture is incubated for 48-72 hours at 28-30°C with shaking (200-250 rpm).

  • Production Fermentation: The seed culture is then used to inoculate a larger volume of production medium. The production fermentation is carried out for 5-7 days under the same temperature and agitation conditions. The composition of the production medium can be optimized to maximize antibiotic yield. A typical medium contains a carbon source (e.g., glucose, starch), a nitrogen source (e.g., soybean meal, yeast extract), and mineral salts.

  • Monitoring: The fermentation is monitored for pH, cell growth, and antibiotic production. Antibiotic activity in the culture broth can be assessed using a bioassay against a susceptible indicator organism.

3.1.2. Isolation and Purification

  • Harvesting: After the fermentation period, the culture broth is harvested. The mycelium is separated from the supernatant by centrifugation or filtration.

  • Extraction: The Sannamycins, being water-soluble and basic compounds, are typically isolated from the culture supernatant using cation-exchange chromatography. The supernatant is adjusted to a slightly acidic pH and passed through a column packed with a cation-exchange resin.

  • Elution: After washing the column to remove unbound impurities, the bound Sannamycins are eluted with a basic solution (e.g., dilute ammonia) or a salt gradient.

  • Further Purification: The eluted fractions containing the Sannamycins are then further purified using techniques such as silica gel chromatography, gel filtration, or high-performance liquid chromatography (HPLC) to separate the different Sannamycin components (A, B, C) and remove any remaining impurities.

Isolation_Workflow Fermentation S. sannanensis Fermentation Harvest Harvest & Separate Mycelium Fermentation->Harvest Supernatant Culture Supernatant Harvest->Supernatant Cation_Exchange Cation-Exchange Chromatography Supernatant->Cation_Exchange Elution Elution with Basic Solution Cation_Exchange->Elution Purification Further Purification (e.g., HPLC) Elution->Purification Sannamycins Purified Sannamycins (A, B, C) Purification->Sannamycins

Figure 2: General workflow for the isolation and purification of Sannamycins.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

  • Preparation of Antibiotic Stock Solution: A stock solution of the purified Sannamycin is prepared in a suitable solvent (e.g., sterile water) at a known concentration.

  • Serial Dilutions: A two-fold serial dilution of the antibiotic stock solution is prepared in a 96-well microtiter plate using a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: The bacterial test strain is grown to a specific turbidity (e.g., 0.5 McFarland standard) and then diluted to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL in each well.

  • Inoculation and Incubation: The wells of the microtiter plate containing the serially diluted antibiotic are inoculated with the bacterial suspension. The plate is then incubated at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.

Biosynthesis of the Sannamycin Family

The biosynthesis of aminoglycosides is a complex process involving a series of enzymatic reactions. While the complete biosynthetic gene cluster for Sannamycins has not been fully elucidated, the identification of a key gene, sms13, encoding Sannamycin B-glycyltransferase in S. sannanensis, provides significant insight[3]. This enzyme is responsible for the conversion of Sannamycin B to Sannamycin A. Based on the well-characterized biosynthetic pathways of other 2-deoxystreptamine (2-DOS)-containing aminoglycosides such as kanamycin and gentamicin, a putative biosynthetic pathway for the Sannamycin family can be proposed.

The pathway likely begins with the synthesis of the 2-DOS core from glucose-6-phosphate. This is followed by the glycosylation of the 2-DOS core with amino-sugars, and subsequent modifications such as methylation and amination, catalyzed by a suite of dedicated enzymes encoded within the biosynthetic gene cluster.

Putative_Sannamycin_Biosynthesis G6P Glucose-6-Phosphate 2DOS_synthesis Multi-step enzymatic synthesis G6P->2DOS_synthesis 2DOS 2-Deoxystreptamine (2-DOS) 2DOS_synthesis->2DOS Glycosylation1 Glycosyltransferase(s) 2DOS->Glycosylation1 Pseudodisaccharide Pseudodisaccharide Intermediate Glycosylation1->Pseudodisaccharide Modifications Tailoring Enzymes (Methylases, Aminotransferases, etc.) Pseudodisaccharide->Modifications Sannamycin_C_precursor Sannamycin C Precursor Pseudodisaccharide->Sannamycin_C_precursor Sannamycin_B Sannamycin B Modifications->Sannamycin_B sms13 Sannamycin B-glycyltransferase (sms13) Sannamycin_B->sms13 Sannamycin_A Sannamycin A sms13->Sannamycin_A Sannamycin_C_mod Tailoring Enzymes Sannamycin_C_precursor->Sannamycin_C_mod Sannamycin_C Sannamycin C Sannamycin_C_mod->Sannamycin_C

Figure 3: Putative biosynthetic pathway for the Sannamycin family.

Resistance Mechanisms

The emergence of bacterial resistance to aminoglycosides is a significant clinical challenge. The primary mechanisms of resistance include:

  • Enzymatic Modification: Bacteria may acquire genes encoding aminoglycoside-modifying enzymes (AMEs). These enzymes inactivate the antibiotic by adding chemical groups, such as acetyl, phosphate, or adenyl groups, to the antibiotic molecule. This modification prevents the antibiotic from binding to its ribosomal target.

  • Target Site Alteration: Mutations in the ribosomal RNA or ribosomal proteins can alter the binding site of the aminoglycoside, reducing its affinity for the ribosome.

  • Reduced Permeability and Efflux: Bacteria can develop resistance by reducing the uptake of the antibiotic or by actively pumping it out of the cell using efflux pumps.

Aminoglycoside_Resistance Sannamycin Sannamycin AME Aminoglycoside-Modifying Enzyme (AME) Sannamycin->AME Modification Ribosome_Target Ribosomal Target Sannamycin->Ribosome_Target Binding (Inhibited) Efflux_Pump Efflux Pump Sannamycin->Efflux_Pump Expulsion Modified_Sannamycin Inactive Sannamycin AME->Modified_Sannamycin Altered_Ribosome Altered Ribosome Ribosome_Target->Altered_Ribosome Mutation

References

In Vitro Activity of Sannamycin G: A Technical Guide for Initial Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sannamycin G is an aminoglycoside antibiotic. As a member of this class, its primary mechanism of action is the inhibition of bacterial protein synthesis, leading to broad-spectrum antibacterial activity. Beyond its antimicrobial properties, preliminary investigations into related aminoglycoside compounds suggest potential for other biological activities, including cytotoxic effects against cancer cell lines and modulation of inflammatory responses. This technical guide provides a framework for the initial in vitro screening of this compound to evaluate its potential as a therapeutic agent beyond its antibiotic function. The focus is on two key areas: cytotoxicity against cancerous and non-cancerous cell lines and anti-inflammatory activity in a macrophage model.

This document outlines detailed experimental protocols and data presentation strategies to facilitate reproducible and comparable early-stage evaluation of this compound. It is important to note that specific in vitro activity data for this compound is not widely available in peer-reviewed literature; therefore, this guide utilizes representative data from other aminoglycosides to illustrate the expected outcomes and data presentation formats.

Mechanism of Action: Inhibition of Protein Synthesis

Aminoglycoside antibiotics, including this compound, exert their bactericidal effects by targeting the bacterial ribosome. Specifically, they bind to the 30S ribosomal subunit, which interferes with the initiation and elongation of protein synthesis. This binding can lead to the misreading of mRNA codons, resulting in the production of non-functional or toxic proteins, and ultimately leading to bacterial cell death.

General Mechanism of Aminoglycoside Action cluster_bacterium Bacterial Cell Aminoglycoside Aminoglycoside Bacterial_Cell_Wall Cell Wall/ Membrane Aminoglycoside->Bacterial_Cell_Wall Uptake 30S_Ribosome 30S Ribosomal Subunit Bacterial_Cell_Wall->30S_Ribosome Binding Protein_Synthesis Protein Synthesis 30S_Ribosome->Protein_Synthesis Inhibition/ Mistranslation Mistranslated_Proteins Mistranslated/ Truncated Proteins Protein_Synthesis->Mistranslated_Proteins Cell_Death Bacterial Cell Death Mistranslated_Proteins->Cell_Death Workflow for In Vitro Cytotoxicity Screening Start Start Cell_Culture Culture & Seed Cells in 96-well Plate Start->Cell_Culture Incubation_24h_1 Incubate 24h Cell_Culture->Incubation_24h_1 Treatment Treat with Serial Dilutions of this compound Incubation_24h_1->Treatment Incubation_48_72h Incubate 48-72h Treatment->Incubation_48_72h MTT_Addition Add MTT Reagent Incubation_48_72h->MTT_Addition Incubation_4h Incubate 4h MTT_Addition->Incubation_4h Solubilization Add DMSO to Dissolve Formazan Incubation_4h->Solubilization Absorbance_Reading Read Absorbance at 570 nm Solubilization->Absorbance_Reading Data_Analysis Calculate % Viability and IC50 Value Absorbance_Reading->Data_Analysis End End Data_Analysis->End Workflow for Anti-inflammatory Screening (Griess Assay) Start Start Seed_Macrophages Seed RAW 264.7 Cells in 96-well Plate Start->Seed_Macrophages Incubation_24h_1 Incubate 24h Seed_Macrophages->Incubation_24h_1 Pretreatment Pre-treat with This compound LPS_Stimulation Stimulate with LPS Pretreatment->LPS_Stimulation Incubation_24h_2 Incubate 24h LPS_Stimulation->Incubation_24h_2 Collect_Supernatant Collect Supernatant Incubation_24h_2->Collect_Supernatant Griess_Reagent Add Griess Reagent Collect_Supernatant->Griess_Reagent Incubation_20min Incubate 20 min Griess_Reagent->Incubation_20min Read_Absorbance Read Absorbance at 540 nm Incubation_20min->Read_Absorbance Data_Analysis Calculate % NO Inhibition and IC50 Value Read_Absorbance->Data_Analysis End End Data_Analysis->End Incubating_24h_1 Incubating_24h_1 Incubating_24h_1->Pretreatment

The Structural Elucidation of Sannamycin G and its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sannamycin G is an aminoglycoside antibiotic, a class of potent bactericidal agents that have been a cornerstone in the treatment of serious Gram-negative bacterial infections. The intricate stereochemistry and functional group array of aminoglycosides present a significant challenge in their structural elucidation and the characterization of their derivatives. This technical guide provides a comprehensive overview of the methodologies employed in determining the structure of this compound and its analogues, with a focus on spectroscopic techniques and analytical workflows. While the primary literature containing the specific quantitative spectral data for this compound, notably the work of Xie et al. (2010), is not publicly available, this guide outlines the established principles and expected data based on the known structure of this compound and related aminoglycoside compounds.

Chemical Structure of this compound

This compound is characterized by its core aminocyclitol structure linked to amino sugars. Its fundamental properties are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₄H₃₀N₄O₄[1][2][3]
Molecular Weight318.41 g/mol [2]
Exact Mass318.2267 Da[1][2]
IUPAC Name3-amino-2-((3-amino-6-(aminomethyl)tetrahydro-2H-pyran-2-yl)oxy)-5-methoxy-6-(methylamino)cyclohexan-1-ol[2]
CAS Number73522-72-2[2]

Spectroscopic Data for Structural Elucidation

The definitive structure of this compound and its derivatives is established through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the three-dimensional structure of organic molecules in solution. For aminoglycosides like this compound, a suite of 1D and 2D NMR experiments is required for unambiguous assignment of all proton (¹H) and carbon (¹³C) signals.

Table 2: Expected ¹H NMR Data for this compound

PositionExpected Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Notes
Data not publicly available[Expected anomeric protons: ~4.5-5.5]d or dd~2-8Anomeric protons are typically downfield.
Data not publicly available[Sugar ring protons: ~2.5-4.5]m-Complex overlapping multiplets are common.
Data not publicly available[Aminocyclitol protons: ~2.0-4.0]m-Signals are influenced by stereochemistry.
Data not publicly available[N-CH₃, O-CH₃: ~2.0-3.5]s-Singlets corresponding to methyl groups.

Table 3: Expected ¹³C NMR Data for this compound

PositionExpected Chemical Shift (δ, ppm)Notes
Data not publicly available[Anomeric carbons: ~95-105]Anomeric carbons are characteristically downfield.
Data not publicly available[Sugar ring carbons: ~50-85]Carbons bearing amino and hydroxyl groups.
Data not publicly available[Aminocyclitol carbons: ~45-80]Chemical shifts are sensitive to substitution and stereochemistry.
Data not publicly available[N-CH₃, O-CH₃: ~30-60]Methyl carbons appear in the upfield region.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, and tandem mass spectrometry (MS/MS) reveals structural information through fragmentation patterns.

Table 4: High-Resolution Mass Spectrometry Data for this compound

IonCalculated m/zObserved m/z
[M+H]⁺319.23398Data not publicly available
[M+Na]⁺341.21592Data not publicly available

Expected Fragmentation Pattern: The fragmentation of aminoglycosides in MS/MS is characterized by the cleavage of glycosidic bonds. For this compound, the primary fragmentation would involve the loss of the aminomethyl-tetrahydropyran moiety or the aminocyclitol ring, providing key structural information.

Experimental Protocols

The structural elucidation of this compound derivatives follows a standardized workflow that integrates chromatographic separation with spectroscopic analysis.

General Experimental Workflow

experimental_workflow cluster_extraction Isolation and Purification cluster_analysis Structural Analysis Fermentation Fermentation Broth Extraction Solvent Extraction Fermentation->Extraction Chromatography Column Chromatography (e.g., Ion Exchange, RP-HPLC) Extraction->Chromatography HRMS HR-ESI-MS (Molecular Formula) Chromatography->HRMS MSMS Tandem MS (MS/MS) (Fragmentation) Chromatography->MSMS NMR_1D 1D NMR (¹H, ¹³C) Chromatography->NMR_1D Structure Structure Elucidation HRMS->Structure MSMS->Structure NMR_2D 2D NMR (COSY, HSQC, HMBC, NOESY) NMR_1D->NMR_2D NMR_2D->Structure

Caption: General workflow for the structural elucidation of this compound derivatives.

NMR Spectroscopy Protocol
  • Sample Preparation: Approximately 5-10 mg of the purified aminoglycoside is dissolved in 0.5 mL of a suitable deuterated solvent, typically D₂O or CD₃OD. The choice of solvent is critical to avoid exchange of labile protons.

  • 1D NMR: ¹H and ¹³C{¹H} spectra are acquired to identify the types and numbers of protons and carbons.

  • 2D NMR:

    • COSY (Correlation Spectroscopy): Establishes ¹H-¹H spin-spin coupling networks within each sugar and aminocyclitol ring.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon.

    • HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2-3 bond) ¹H-¹³C correlations, which are crucial for connecting the different rings and substituent groups.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides through-space correlations between protons that are close in proximity, which is essential for determining the stereochemistry and glycosidic linkages.

Mass Spectrometry Protocol
  • Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap, coupled with an electrospray ionization (ESI) source is typically used.

  • Chromatography: Due to the high polarity of aminoglycosides, Hydrophilic Interaction Liquid Chromatography (HILIC) is often employed for separation prior to mass analysis.

  • MS Analysis:

    • Full Scan MS: Acquired in positive ion mode to determine the accurate mass of the protonated molecule [M+H]⁺, which is used to calculate the elemental composition.

    • Tandem MS (MS/MS): The [M+H]⁺ ion is isolated and fragmented using collision-induced dissociation (CID) to generate a characteristic fragmentation pattern that reveals the connectivity of the sugar and aminocyclitol units.

Signaling Pathways in Aminoglycoside-Induced Toxicity

Aminoglycosides are known to induce ototoxicity (hearing loss) and nephrotoxicity (kidney damage). Understanding the underlying signaling pathways is crucial for the development of safer derivatives.

Aminoglycoside-Induced Ototoxicity

ototoxicity_pathway cluster_cell Inner Ear Hair Cell AG Aminoglycoside MET MET Channels AG->MET Entry ROS ↑ Reactive Oxygen Species (ROS) MET->ROS JNK JNK Pathway Activation ROS->JNK Apoptosis Apoptosis JNK->Apoptosis nephrotoxicity_pathway cluster_tubule Proximal Tubule Cell AG_uptake Aminoglycoside Uptake (Megalin-mediated endocytosis) Lysosome Lysosomal Accumulation & Phospholipidosis AG_uptake->Lysosome ER_Stress Endoplasmic Reticulum Stress Lysosome->ER_Stress Mitochondrial_Dysfunction Mitochondrial Dysfunction ER_Stress->Mitochondrial_Dysfunction Cell_Death Cell Death (Apoptosis/Necrosis) Mitochondrial_Dysfunction->Cell_Death

References

A Technical Guide to the Mode of Action of Sannamycin G and the Aminoglycoside Family

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature lacks specific, in-depth studies on the mode of action of Sannamycin G. As this compound is classified as an aminoglycoside antibiotic, this guide will focus on the well-established mechanisms of action for the aminoglycoside class. The experimental protocols and quantitative data presented are representative of this class and should be considered as a likely framework for this compound's activity.

Introduction to Aminoglycoside Antibiotics

Aminoglycosides are a potent class of bactericidal antibiotics that are particularly effective against aerobic Gram-negative bacteria and some Gram-positive organisms.[1] Since the discovery of streptomycin in 1944, this family of antibiotics has been a cornerstone in treating serious infections. Structurally, they consist of amino sugars linked glycosidically to a central aminocyclitol ring.[2] Their primary mechanism of action involves the inhibition of bacterial protein synthesis.[2][1]

Core Mechanism of Action: Inhibition of Protein Synthesis

The bactericidal activity of aminoglycosides stems from their ability to irreversibly bind to the bacterial ribosome, specifically targeting the 30S ribosomal subunit.[2][1] This interaction disrupts the normal process of protein synthesis in several ways:

  • Inhibition of Initiation: Aminoglycosides can interfere with the formation of the initiation complex, which is the first step in protein synthesis.

  • Codon Misreading: A primary effect of aminoglycoside binding is the misreading of the mRNA codon by the ribosome.[3][4] This leads to the incorporation of incorrect amino acids into the growing polypeptide chain, resulting in the production of non-functional or toxic proteins.[2][4]

  • Premature Termination: The binding of these antibiotics can also lead to the premature termination of translation, resulting in truncated, non-functional proteins.[4]

  • Blockage of Translocation: Some aminoglycosides can block the translocation of the ribosome along the mRNA, further halting protein synthesis.

This disruption of protein synthesis and the accumulation of aberrant proteins are ultimately lethal to the bacterial cell.[2]

Aminoglycoside_MoA cluster_cell Bacterial Cell cluster_ribosome 30S Ribosomal Subunit cluster_effects Downstream Effects Aminoglycoside Aminoglycoside Porin_Channel Porin Channel Aminoglycoside->Porin_Channel Entry Periplasmic_Space Periplasmic Space Porin_Channel->Periplasmic_Space Active_Transport Active Transport Periplasmic_Space->Active_Transport Cytoplasm Cytoplasm Active_Transport->Cytoplasm A_Site A-Site (16S rRNA) Cytoplasm->A_Site Binding Misreading Codon Misreading A_Site->Misreading Premature_Termination Premature Termination A_Site->Premature_Termination Inhibition_of_Translocation Inhibition of Translocation A_Site->Inhibition_of_Translocation mRNA mRNA tRNA Aminoacyl-tRNA Aberrant_Proteins Aberrant Proteins Misreading->Aberrant_Proteins Premature_Termination->Aberrant_Proteins Cell_Death Bacterial Cell Death Aberrant_Proteins->Cell_Death

Caption: General mechanism of aminoglycoside action on bacteria.

Quantitative Data: Antibacterial Potency of Aminoglycosides

While specific data for this compound is unavailable, the following table presents representative Minimum Inhibitory Concentration (MIC) values for common aminoglycosides against various bacterial strains. MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

AntibioticEscherichia coli (MIC µg/mL)Pseudomonas aeruginosa (MIC µg/mL)Staphylococcus aureus (MIC µg/mL)
Gentamicin0.25 - 20.5 - 40.12 - 1
Tobramycin0.25 - 20.25 - 20.12 - 2
Amikacin1 - 81 - 160.5 - 8
Kanamycin1 - 8>640.5 - 4

Note: These values are illustrative and can vary depending on the specific strain and testing conditions.

Experimental Protocols for Mode of Action Studies

The following are standard methodologies employed to elucidate the mode of action of novel aminoglycoside antibiotics.

Minimum Inhibitory Concentration (MIC) Determination

This experiment determines the antibacterial potency of the compound.

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium (e.g., E. coli ATCC 25922) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Serial Dilution of Antibiotic: The aminoglycoside is serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is read as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

In Vitro Protein Synthesis Inhibition Assay

This assay directly measures the effect of the antibiotic on translation using a cell-free system.

  • Preparation of S30 Extract: A crude extract (S30) containing ribosomes, tRNA, and other necessary components for translation is prepared from a suitable bacterial strain (e.g., E. coli MRE600).

  • Assay Mixture: The reaction mixture contains the S30 extract, a template mRNA (e.g., poly(U)), ATP, GTP, an amino acid mixture, and a radiolabeled amino acid (e.g., [14C]-phenylalanine).

  • Addition of Antibiotic: Varying concentrations of the aminoglycoside are added to the reaction mixtures.

  • Incubation: The reaction is incubated at 37°C for a defined period (e.g., 30 minutes).

  • Quantification of Protein Synthesis: The amount of newly synthesized protein is quantified by measuring the incorporation of the radiolabeled amino acid into polypeptides, typically by trichloroacetic acid (TCA) precipitation followed by scintillation counting. The IC50 value (the concentration of antibiotic that inhibits 50% of protein synthesis) is then calculated.

Ribosomal Binding Assay

This experiment confirms the binding of the antibiotic to the ribosome.

  • Preparation of Ribosomes: 70S ribosomes are isolated from the test bacteria by differential centrifugation.

  • Radiolabeling of Antibiotic: The aminoglycoside is labeled with a radioactive isotope (e.g., [3H]).

  • Binding Reaction: The radiolabeled antibiotic is incubated with the isolated ribosomes in a suitable binding buffer.

  • Separation of Bound and Unbound Antibiotic: The ribosome-bound antibiotic is separated from the free antibiotic using techniques such as nitrocellulose filter binding or equilibrium dialysis.

  • Quantification: The amount of radioactivity associated with the ribosomes is measured to determine the extent of binding and to calculate binding affinity (Kd).

Experimental_Workflow Start Novel Aminoglycoside (e.g., this compound) MIC Determine MIC (Antibacterial Potency) Start->MIC InVitro_Tx In Vitro Translation Assay (Effect on Protein Synthesis) MIC->InVitro_Tx Ribosome_Binding Ribosome Binding Assay (Target Confirmation) InVitro_Tx->Ribosome_Binding Misreading_Assay Codon Misreading Assay (Mechanism Confirmation) Ribosome_Binding->Misreading_Assay Conclusion Elucidate Mode of Action Misreading_Assay->Conclusion

Caption: Workflow for mode of action studies of a new aminoglycoside.

Conclusion

While specific research on this compound is limited, its classification as an aminoglycoside provides a strong foundation for understanding its likely mode of action. The primary mechanism is expected to be the inhibition of bacterial protein synthesis through binding to the 30S ribosomal subunit, leading to codon misreading and the production of faulty proteins. Further research employing the experimental protocols outlined in this guide would be necessary to definitively characterize the specific molecular interactions and biological activity of this compound.

References

The Genomics of Sannamycin-Producing Streptomyces: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the genomics of Sannamycin-producing Streptomyces, focusing on the genetic architecture of the biosynthetic pathways, regulatory networks, and methodologies for genomic exploration and engineering. Sannamycins are uridyl peptide antibiotics with potent activity against various bacteria, including multidrug-resistant Mycobacterium tuberculosis, making them promising candidates for novel drug development.

Sannamycin-Producing Streptomyces Strains and Genomic Features

Two primary species of Streptomyces have been identified as producers of Sannamycins: Streptomyces sp. SS and Streptomyces sannanensis. The genomic characteristics of these strains are fundamental to understanding and manipulating Sannamycin production.

Streptomyces sp. SS

A draft genome sequence is available for Streptomyces sp. SS, which produces a series of Sannamycin analogs. This strain was isolated from Guizhou Province in China. The genomic data provides a foundation for genetic engineering and biosynthetic pathway analysis.

Streptomyces sannanensis

Streptomyces sannanensis is another known producer of Sannamycins, including Sannamycin A, B, and C.[1] The type strain for this species is KC-7038, which is also deposited as ATCC 31530.[2] While it has been reported that the genome of this strain has been sequenced, the complete genome sequence is not publicly available in major databases such as NCBI or EMBL-EBI as of the latest searches. This data gap currently limits direct comparative genomic analyses between the two known Sannamycin-producing species.

Table 1: Genomic Features of Sannamycin-Producing Streptomyces

FeatureStreptomyces sp. SSStreptomyces sannanensis (Strain KC-7038/ATCC 31530)
Genome Status Draft GenomeSequenced, but data not publicly available
Genome Size 8,119,746 bpData not available
GC Content 72.41%Data not available
Number of Scaffolds 69Data not available
Number of Contigs 87Data not available
Predicted CDSs 7,632Data not available

The Sannamycin Biosynthetic Gene Cluster (BGC)

The genetic blueprint for Sannamycin biosynthesis is encoded within a dedicated biosynthetic gene cluster (BGC). In Streptomyces sp. SS, this cluster is comprised of 25 open reading frames (ORFs).[3] The organization of the Sannamycin BGC shares considerable similarity with the gene clusters for other uridyl peptide antibiotics, such as pacidamycin and napsamycin.[3]

Key Genes in the Sannamycin BGC
  • ssaA : This gene encodes a transcriptional regulator that is essential for the activation of the Sannamycin BGC.[3][4] Disruption of ssaA abolishes Sannamycin production.[3]

  • ssaB : This gene encodes a tRNA-dependent aminoacyltransferase. This enzyme is responsible for the addition of a glycine residue to Sannamycin A, leading to the production of Sannamycin Q, a novel analog with enhanced potency against Mycobacterium tuberculosis.[5]

Regulation of Sannamycin Biosynthesis

The production of Sannamycin is tightly regulated at the transcriptional level. The key regulator identified in Streptomyces sp. SS is SsaA.

The SsaA Regulatory Cascade

SsaA is a pivotal activator for Sannamycin biosynthesis.[3] It belongs to a novel class of transcriptional regulators characterized by an N-terminal fork head-associated (FHA) domain and a C-terminal LuxR-type helix-turn-helix (HTH) DNA-binding motif.[3] SsaA directly binds to several promoter regions within the Sannamycin BGC, activating the transcription of the biosynthetic genes.[3][4] A consensus SsaA-binding sequence has been identified as GTMCTGACAN₂TGTCAGKAC.[3]

Feedback Inhibition

Sannamycin production is subject to a feedback regulatory mechanism. The final products, Sannamycins A and H, can directly interact with the SsaA protein.[3][4] This interaction inhibits the DNA-binding activity of SsaA, thus downregulating the expression of the biosynthetic genes and controlling the overall yield of Sannamycins.[3]

SsaA_Regulatory_Pathway ssaA ssaA gene SsaA_protein SsaA Protein (Transcriptional Activator) ssaA->SsaA_protein Transcription & Translation ssa_BGC Sannamycin Biosynthetic Gene Cluster (ssa genes) SsaA_protein->ssa_BGC Binds to promoter regions (Activation) Sannamycins Sannamycins (e.g., A and H) ssa_BGC->Sannamycins Biosynthesis Sannamycins->SsaA_protein Feedback Inhibition (Inhibits DNA binding)

Figure 1: Regulatory feedback loop of Sannamycin biosynthesis mediated by SsaA.

Experimental Protocols

This section details key experimental methodologies for the genomic study and manipulation of Sannamycin-producing Streptomyces.

Genomic DNA Extraction from Streptomyces

High-quality genomic DNA is a prerequisite for genome sequencing and other molecular biology applications.

Materials:

  • Streptomyces culture grown in Tryptic Soy Broth (TSB)

  • Lysis buffer (e.g., containing lysozyme, proteinase K, and SDS)

  • Phenol:chloroform:isoamyl alcohol (25:24:1)

  • Isopropanol and 70% ethanol

  • TE buffer

Protocol:

  • Grow a culture of Streptomyces in TSB medium to the desired growth phase.

  • Harvest the mycelia by centrifugation.

  • Resuspend the mycelial pellet in lysis buffer and incubate to degrade the cell wall and proteins.

  • Perform DNA extraction using phenol:chloroform:isoamyl alcohol to remove proteins and other cellular debris.

  • Precipitate the genomic DNA from the aqueous phase using isopropanol.

  • Wash the DNA pellet with 70% ethanol and air-dry.

  • Resuspend the purified genomic DNA in TE buffer.

  • Assess DNA quality and quantity using spectrophotometry and agarose gel electrophoresis.

Whole Genome Sequencing and Analysis Workflow

The following workflow outlines the major steps from genomic DNA to an annotated biosynthetic gene cluster.

Genomic_Analysis_Workflow cluster_wet_lab Wet Lab Procedures cluster_bioinformatics Bioinformatic Analysis gDNA Genomic DNA Extraction LibraryPrep Sequencing Library Preparation (e.g., Illumina) gDNA->LibraryPrep Sequencing Next-Generation Sequencing LibraryPrep->Sequencing QC Read Quality Control (e.g., FastQC) Sequencing->QC Assembly Genome Assembly (e.g., SPAdes, Unicycler) QC->Assembly Annotation Genome Annotation (e.g., Prokka, RAST) Assembly->Annotation BGC_Mining BGC Mining (e.g., antiSMASH) Annotation->BGC_Mining

Figure 2: Workflow for genome sequencing and analysis of Streptomyces.

Genetic Manipulation of the Sannamycin BGC

Genetic engineering techniques such as gene knockout and overexpression are crucial for functional analysis of the Sannamycin BGC.

To increase the production of Sannamycin Q, the ssaB gene can be overexpressed under the control of a strong constitutive promoter.

Protocol Outline:

  • Amplify the complete coding sequence of ssaB from Streptomyces sp. SS genomic DNA.

  • Clone the ssaB gene into an integrative expression vector (e.g., a derivative of pSET152) under the control of a strong promoter like ermE*p.

  • Introduce the resulting overexpression plasmid into a suitable E. coli conjugation donor strain (e.g., ET12567/pUZ8002).

  • Transfer the plasmid from E. coli to Streptomyces sp. SS via intergeneric conjugation.

  • Select for exconjugants containing the integrated plasmid using an appropriate antibiotic resistance marker (e.g., apramycin).

  • Confirm the successful integration and overexpression of ssaB by PCR and RT-qPCR.

  • Analyze the fermentation broth of the engineered strain for increased production of Sannamycin Q using HPLC-MS/MS.

To confirm the function of ssaB, a gene deletion mutant can be created using methods like PCR-targeting.

Protocol Outline:

  • Design primers to amplify an apramycin resistance cassette flanked by regions homologous to the upstream and downstream sequences of ssaB.

  • Introduce the resulting disruption cassette into a temperature-sensitive plasmid.

  • Transform the plasmid into Streptomyces sp. SS.

  • Select for single-crossover homologous recombinants at a non-permissive temperature.

  • Induce a second crossover event to replace the wild-type ssaB gene with the disruption cassette.

  • Screen for the desired double-crossover mutants by PCR.

  • Confirm the absence of Sannamycin Q production in the knockout strain by HPLC-MS/MS analysis.

Quantitative Analysis of Sannamycin Production

Table 2: Impact of Genetic Modifications on Sannamycin Q Production in Streptomyces sp. SS

StrainGenetic ModificationEffect on Sannamycin Q ProductionAnalytical Parameter
Streptomyces sp. SS (Wild-Type)NoneTrace amounts produced-
Streptomyces sp. SS /pL-ssaBOverexpression of ssaB"Obviously improved" yieldDetected by LC-MS/MS
Streptomyces sp. SS /BKOKnockout of ssaBProduction abolishedNot detected by LC-MS/MS
Streptomyces sp. SS /BKO/pL-ssaBComplementation of ssaB knockoutProduction restoredDetected by LC-MS/MS

Table 3: Mass Spectrometry Parameters for Sannamycin Q Detection

CompoundIonization ModeMass Transition (m/z)
Sannamycin QNegative921 → 717

Conclusion and Future Perspectives

The genomic exploration of Sannamycin-producing Streptomyces has provided valuable insights into the biosynthesis and regulation of this important class of antibiotics. The availability of the Streptomyces sp. SS genome and the identification of its Sannamycin BGC have paved the way for targeted genetic engineering to improve yields and generate novel analogs. Future work should focus on obtaining the complete genome sequence of Streptomyces sannanensis to enable a comprehensive comparative genomic analysis. Elucidating the broader regulatory networks that govern Sannamycin production will be crucial for developing rational strain improvement strategies. The methodologies and data presented in this guide serve as a foundational resource for researchers and drug development professionals aiming to harness the therapeutic potential of Sannamycins.

References

Sannamycin G: An In-depth Technical Guide to its Core Properties and Relationship with Aminoglycosides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sannamycin G is a member of the aminoglycoside class of antibiotics, a group of potent bactericidal agents that have been a cornerstone in the fight against severe bacterial infections for decades. Like other aminoglycosides, this compound is characterized by its core structure containing an amino-modified glycoside. It is produced by species of the genus Streptomyces, known for their prolific production of a wide array of bioactive secondary metabolites. This guide provides a comprehensive overview of this compound, detailing its chemical properties, biological activity, and its relationship to other clinically important aminoglycosides.

Chemical and Physical Properties

This compound is an aminoglycoside antibiotic with the chemical formula C14H30N4O4. The Sannamycin family of antibiotics, which also includes Sannamycins A, B, and C, is produced by the actinomycete Streptomyces sannanensis. These compounds are classified as 2-deoxyfortamine-type aminoglycosides, indicating a specific structural feature within their aminocyclitol core.

Table 1: Physicochemical Properties of this compound

PropertyValue
Chemical Formula C14H30N4O4
Molecular Weight 318.41 g/mol
CAS Number 73522-72-2
Synonyms KA 7038V, Istamycin X0
Core Structure 2-deoxyfortamine

Mechanism of Action: Targeting Bacterial Protein Synthesis

The primary mechanism of action for all aminoglycosides, including this compound, is the inhibition of bacterial protein synthesis.[1][2] This is achieved through high-affinity binding to the 16S ribosomal RNA (rRNA) of the bacterial 30S ribosomal subunit.[1][2] This interaction occurs at the A-site, the decoding center of the ribosome, leading to several downstream effects that are ultimately lethal to the bacterial cell.

The binding of aminoglycosides to the A-site induces a conformational change in the ribosome, which can lead to:

  • Codon Misreading: The altered conformation of the A-site promotes the incorrect pairing of aminoacyl-tRNA with the mRNA codon. This results in the incorporation of wrong amino acids into the growing polypeptide chain, leading to the synthesis of non-functional or toxic proteins.[1][2]

  • Inhibition of Translocation: The movement of the ribosome along the mRNA can be hindered, further disrupting the elongation phase of protein synthesis.

  • Disruption of the Bacterial Cell Membrane: The accumulation of aberrant proteins in the cell membrane can compromise its integrity, leading to increased permeability and ultimately cell death.[2]

Aminoglycoside Mechanism of Action cluster_cell Bacterial Cell Aminoglycoside Aminoglycoside 30S_Ribosome 30S Ribosomal Subunit Aminoglycoside->30S_Ribosome Binds to 16S rRNA A-site Protein_Synthesis Protein Synthesis 30S_Ribosome->Protein_Synthesis Inhibits & Causes Misreading Aberrant_Proteins Aberrant Proteins Protein_Synthesis->Aberrant_Proteins Produces Cell_Membrane Cell Membrane Integrity Aberrant_Proteins->Cell_Membrane Disrupts Cell_Death Cell Death Cell_Membrane->Cell_Death Leads to

Mechanism of aminoglycoside action on bacterial protein synthesis.

Antibacterial Spectrum and Activity

A 4-N-glycyl derivative of the related Sannamycin C has shown inhibitory activity against both Gram-positive and Gram-negative bacteria, including strains resistant to other aminoglycosides. This suggests that modifications to the Sannamycin scaffold could broaden its spectrum of activity and overcome existing resistance mechanisms.

Relationship to Other Aminoglycosides

This compound belongs to the 2-deoxyfortamine subclass of aminoglycosides. This structural classification places it in the same family as other important aminoglycosides like istamycins. Understanding these structural relationships is crucial for predicting potential cross-resistance patterns and for the rational design of novel aminoglycoside derivatives with improved therapeutic properties.

Biosynthesis of Sannamycins

The biosynthesis of the Sannamycin family of antibiotics originates from the precursor 2-deoxy-scyllo-inosose (DOI), which is derived from glucose-6-phosphate. The biosynthetic pathway involves a series of enzymatic modifications, including transamination, glycosylation, and methylation, to assemble the final complex aminoglycoside structure. The genes responsible for these biosynthetic steps are typically clustered together on the chromosome of the producing Streptomyces strain.

Sannamycin_Biosynthesis_Workflow Glucose_6_P Glucose-6-Phosphate DOI 2-deoxy-scyllo-inosose Glucose_6_P->DOI Aminocyclitol_Core Aminocyclitol Core (2-deoxyfortamine) DOI->Aminocyclitol_Core Glycosylation Glycosylation Aminocyclitol_Core->Glycosylation Sannamycin_Scaffold Sannamycin Scaffold Glycosylation->Sannamycin_Scaffold Tailoring_Enzymes Tailoring Reactions (e.g., Methylation) Sannamycin_Scaffold->Tailoring_Enzymes Sannamycin_G This compound Tailoring_Enzymes->Sannamycin_G

Simplified workflow for the biosynthesis of this compound.

Experimental Protocols

While specific experimental protocols for this compound are not detailed in the literature, standard methodologies for the characterization of aminoglycoside antibiotics are applicable.

Minimum Inhibitory Concentration (MIC) Determination

The MIC of an antibiotic is the lowest concentration that prevents visible growth of a bacterium. The broth microdilution method is a standard and widely used technique.

Protocol: Broth Microdilution MIC Assay

  • Preparation of Antibiotic Stock Solution: Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile deionized water) at a known concentration.

  • Preparation of Bacterial Inoculum: Culture the test bacterium overnight in a suitable broth medium (e.g., Mueller-Hinton Broth). Adjust the turbidity of the culture to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 colony-forming units (CFU)/mL. Dilute this suspension to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in the test wells.

  • Serial Dilution in Microtiter Plate: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution in the appropriate broth medium.

  • Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate. Include a positive control well (broth and bacteria, no antibiotic) and a negative control well (broth only).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.

  • Reading the MIC: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.

MIC_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Antibiotic_Stock Antibiotic_Stock Serial_Dilution Serial_Dilution Antibiotic_Stock->Serial_Dilution Bacterial_Culture Bacterial_Culture Inoculation Inoculation Bacterial_Culture->Inoculation Serial_Dilution->Inoculation Incubation Incubation Inoculation->Incubation Read_MIC Read_MIC Incubation->Read_MIC

Workflow for determining the Minimum Inhibitory Concentration (MIC).
Ribosome Binding Assay

To confirm the interaction of this compound with the bacterial ribosome, a ribosome binding assay can be performed. This assay typically involves monitoring the displacement of a fluorescently labeled aminoglycoside probe from the ribosome by the test compound.

Protocol: Fluorescent Probe Displacement Assay

  • Preparation of Ribosomes: Isolate 70S ribosomes from a suitable bacterial strain (e.g., E. coli).

  • Fluorescent Probe: Utilize a fluorescently labeled aminoglycoside (e.g., fluorescein-labeled gentamicin) that is known to bind to the ribosomal A-site.

  • Assay Setup: In a suitable buffer, combine the isolated ribosomes and the fluorescent probe.

  • Competition: Add increasing concentrations of this compound to the ribosome-probe mixture.

  • Measurement: Measure the change in fluorescence polarization or fluorescence intensity. A decrease in fluorescence polarization or a change in intensity indicates the displacement of the fluorescent probe by this compound, confirming its binding to the ribosome.

Conclusion

This compound is a promising member of the 2-deoxyfortamine class of aminoglycoside antibiotics. While specific data on its antibacterial activity and biosynthetic pathway are limited, its structural similarity to other clinically relevant aminoglycosides suggests a similar mechanism of action targeting the bacterial ribosome. Further research, including comprehensive MIC testing against a panel of pathogenic bacteria and detailed elucidation of its biosynthetic gene cluster, is warranted to fully assess its therapeutic potential. The development of derivatives, such as the 4-N-glycyl Sannamycin C, highlights the potential for structural modifications to enhance the activity and overcome resistance, making the Sannamycin scaffold an interesting target for future drug discovery and development efforts in the ongoing battle against bacterial infections.

References

Methodological & Application

Application Notes & Protocols: Sannamycin G Minimum Inhibitory Concentration (MIC) Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sannamycin G is an aminoglycoside antibiotic.[1][2] Aminoglycosides are a class of potent, broad-spectrum antibiotics that function by inhibiting protein synthesis in bacteria.[3][4][5] They achieve this by binding to the 16S ribosomal RNA of the 30S ribosomal subunit, leading to codon misreading and ultimately, bacterial cell death.[3][4][6][7] The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental in vitro method to quantify the effectiveness of an antimicrobial agent against a specific microorganism.[8][9][10][11] The MIC is defined as the lowest concentration of an antibiotic that inhibits the visible growth of a bacterium after a specified incubation period.[9][10] This document provides a detailed protocol for determining the MIC of this compound using the broth microdilution method, a widely accepted and accurate technique for antimicrobial susceptibility testing.[12]

Data Presentation

The results of a this compound MIC assay are typically presented in a tabular format, allowing for a clear and concise summary of its activity against various bacterial strains.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.

Bacterial StrainATCC NumberMIC (µg/mL)
Escherichia coli25922[Insert Value]
Staphylococcus aureus29213[Insert Value]
Pseudomonas aeruginosa27853[Insert Value]
Enterococcus faecalis29212[Insert Value]
Klebsiella pneumoniae13883[Insert Value]
[Additional Strain][Insert ATCC][Insert Value]

Experimental Protocols

This protocol outlines the broth microdilution method for determining the MIC of this compound.[9][10][12]

Materials:

  • This compound (with known purity/potency)

  • Sterile 96-well round-bottom microtiter plates[13]

  • Sterile test tubes

  • Sterile petri dishes

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)[14]

  • Bacterial strains (e.g., from ATCC)

  • Sterile saline (0.85% w/v)

  • Spectrophotometer

  • Micropipettes and sterile tips

  • Multichannel pipette

  • Incubator (37°C)[12]

Procedure:

1. Preparation of this compound Stock Solution: a. Weigh a precise amount of this compound powder. b. Dissolve the powder in a suitable sterile solvent (e.g., sterile deionized water) to create a high-concentration stock solution (e.g., 1024 µg/mL). c. Filter-sterilize the stock solution using a 0.22 µm syringe filter.

2. Preparation of Bacterial Inoculum: a. From a fresh 18-24 hour agar plate, select 3-5 isolated colonies of the test bacterium.[8] b. Suspend the colonies in sterile saline. c. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This can be verified using a spectrophotometer at a wavelength of 625 nm. d. Dilute this adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[15][16]

3. Microtiter Plate Preparation (Serial Dilution): a. Dispense 100 µL of sterile CAMHB into all wells of a 96-well microtiter plate, except for the first column.[13] b. Add 200 µL of the this compound stock solution to the wells in the first column. c. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column.[13] Discard 100 µL from the tenth column. d. The eleventh column will serve as the positive control (inoculum without antibiotic), and the twelfth column will be the negative control (broth only, no inoculum or antibiotic).[9][13]

4. Inoculation: a. Add 100 µL of the prepared bacterial inoculum to each well from column 1 to 11. Do not add bacteria to the negative control wells in column 12.[13] b. The final volume in each well will be 200 µL.

5. Incubation: a. Cover the microtiter plate and incubate at 37°C for 16-20 hours in ambient air.[10][12][14]

6. Reading and Interpretation of Results: a. After incubation, visually inspect the plate for bacterial growth (turbidity).[9] b. The MIC is the lowest concentration of this compound at which there is no visible growth.[8][9][10] c. The positive control wells (column 11) should show turbidity, and the negative control wells (column 12) should remain clear.[9]

Mandatory Visualization

The following diagram illustrates the workflow for the this compound MIC assay.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis prep_antibiotic Prepare this compound Stock Solution serial_dilution Perform 2-fold Serial Dilution in 96-well Plate prep_antibiotic->serial_dilution prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculation Inoculate Wells with Bacterial Suspension prep_inoculum->inoculation serial_dilution->inoculation incubation Incubate Plate (37°C, 16-20h) inoculation->incubation read_results Visually Inspect for Growth (Turbidity) incubation->read_results determine_mic Determine MIC Value read_results->determine_mic

Caption: Workflow for this compound MIC Assay.

References

Application Notes and Protocols for Antibacterial Susceptibility Testing of Sannamycin G

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Sannamycin G

This compound is a novel nucleosidyl-peptide antibiotic belonging to the aminoglycoside class of antimicrobial agents.[1] Aminoglycosides are known for their potent bactericidal activity against a broad spectrum of bacteria, particularly aerobic Gram-negative bacteria.[2][3] The primary mechanism of action of aminoglycosides involves the inhibition of bacterial protein synthesis.[2][4] They bind to the 30S ribosomal subunit, leading to misreading of the genetic code and ultimately disrupting essential cellular processes.[2][5] Given the rise of antibiotic resistance, the development and characterization of new antimicrobial agents like this compound are of critical importance.

These application notes provide detailed protocols for determining the in vitro antibacterial susceptibility of this compound using standard laboratory methods. The provided methodologies are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Data Presentation

The following tables are provided as templates for researchers to record and present their experimental data on the antibacterial susceptibility of this compound. It is recommended to test this compound against a panel of clinically relevant Gram-positive and Gram-negative bacteria, including quality control (QC) strains.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against a Panel of Bacterial Isolates

Bacterial StrainATCC No.MIC (µg/mL)Interpretation (S/I/R)
Escherichia coli25922
Pseudomonas aeruginosa27853
Staphylococcus aureus29213
Enterococcus faecalis29212
Klebsiella pneumoniae700603
Acinetobacter baumannii19606
Streptococcus pneumoniae49619
[Additional Isolate 1]
[Additional Isolate 2]

Note: The MIC values and interpretations (Susceptible/Intermediate/Resistant) are to be determined experimentally. Breakpoints for interpretation may need to be established based on comprehensive microbiological and clinical data, following CLSI or EUCAST guidelines.

Table 2: Zone of Inhibition Diameters for this compound against a Panel of Bacterial Isolates

Bacterial StrainATCC No.Disk Content (µg)Zone Diameter (mm)Interpretation (S/I/R)
Escherichia coli25922
Pseudomonas aeruginosa27853
Staphylococcus aureus29213
Enterococcus faecalis29212
Klebsiella pneumoniae700603
Acinetobacter baumannii19606
Streptococcus pneumoniae49619
[Additional Isolate 1]
[Additional Isolate 2]

Note: The zone diameters and interpretations are to be determined experimentally. The disk content for this compound will need to be optimized. Breakpoints for interpretation are to be established based on correlation with MIC data, following CLSI or EUCAST guidelines.

Experimental Protocols

Protocol 1: Broth Microdilution Method for MIC Determination

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.

Materials:

  • This compound stock solution of known concentration

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum equivalent to a 0.5 McFarland standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Multichannel pipette

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hours) culture plate, select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. A spectrophotometer can be used to verify the turbidity.

    • Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Serial Dilution of this compound:

    • Dispense 50 µL of sterile CAMHB into all wells of a 96-well microtiter plate.

    • Add 50 µL of the this compound stock solution to the wells in the first column.

    • Using a multichannel pipette, perform serial two-fold dilutions by transferring 50 µL from the first column to the second, and so on, across the plate to the desired final concentration. Discard 50 µL from the last column.

  • Inoculation:

    • Within 15 minutes of preparing the diluted inoculum, add 50 µL of the bacterial suspension to each well, resulting in a final volume of 100 µL per well.

    • Include a growth control well (containing only CAMHB and inoculum) and a sterility control well (containing only CAMHB).

  • Incubation:

    • Incubate the microtiter plates at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading and Interpretation:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.[6]

Protocol 2: Agar Disk Diffusion Method

This method assesses the susceptibility of bacteria to an antimicrobial agent impregnated on a paper disk.

Materials:

  • This compound-impregnated paper disks (concentration to be determined)

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial inoculum equivalent to a 0.5 McFarland standard

  • Sterile cotton swabs

  • Forceps

  • Ruler or calipers

Procedure:

  • Preparation of Inoculum:

    • Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard as described in Protocol 1.

  • Inoculation of Agar Plate:

    • Dip a sterile cotton swab into the standardized inoculum and remove excess liquid by pressing the swab against the inside of the tube.

    • Streak the swab evenly over the entire surface of the MHA plate in three directions to ensure uniform growth.

    • Allow the plate to dry for 3-5 minutes.

  • Application of Disks:

    • Using sterile forceps, place the this compound disks onto the inoculated agar surface.

    • Ensure the disks are in firm contact with the agar. Place disks at least 24 mm apart from each other.[7]

  • Incubation:

    • Invert the plates and incubate at 35 ± 2°C for 16-20 hours.

  • Reading and Interpretation:

    • After incubation, measure the diameter of the zone of inhibition (where bacterial growth is absent) in millimeters (mm) using a ruler or calipers.[8]

    • Interpret the results as susceptible, intermediate, or resistant based on established zone diameter breakpoints.

Protocol 3: Agar Dilution Method

This method is a reference method for determining the MIC of an antimicrobial agent.

Materials:

  • This compound stock solution

  • Molten Mueller-Hinton Agar

  • Sterile petri dishes

  • Bacterial inoculum equivalent to a 0.5 McFarland standard

  • Inocula-replicating apparatus (optional)

Procedure:

  • Preparation of Antibiotic-Containing Agar Plates:

    • Prepare a series of two-fold dilutions of this compound.

    • Add a specific volume of each dilution to molten MHA to achieve the desired final concentrations.

    • Pour the agar into sterile petri dishes and allow them to solidify.

    • Include a growth control plate with no this compound.

  • Preparation of Inoculum:

    • Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard and then dilute it to achieve a final concentration of approximately 10⁴ CFU per spot.

  • Inoculation:

    • Spot-inoculate the surface of each agar plate with the prepared bacterial suspension. An inocula-replicating apparatus can be used to test multiple isolates simultaneously.

  • Incubation:

    • Allow the inocula to dry, then invert the plates and incubate at 35 ± 2°C for 16-20 hours.

  • Reading and Interpretation:

    • After incubation, examine the plates for bacterial growth at the inoculation sites.

    • The MIC is the lowest concentration of this compound that inhibits visible growth of the bacteria.

Visualizations

AST_Workflow cluster_prep Preparation cluster_testing Susceptibility Testing cluster_results Results & Interpretation start Start: Isolate Pure Bacterial Colony prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) start->prep_inoculum inoculate Inoculate Test Medium (Broth or Agar) prep_inoculum->inoculate add_sannamycin Introduce this compound (Dilutions or Disk) inoculate->add_sannamycin incubation Incubate at 35°C (16-20 hours) add_sannamycin->incubation measure Measure Results (MIC or Zone Diameter) incubation->measure interpret Interpret Results (Susceptible, Intermediate, Resistant) measure->interpret report Final Report interpret->report

Caption: General workflow for antibacterial susceptibility testing.

Aminoglycoside_Mechanism cluster_entry Bacterial Cell Entry cluster_ribosome Ribosomal Interaction cluster_inhibition Inhibition of Protein Synthesis sannamycin_g This compound (Aminoglycoside) porin Porin Channel (Outer Membrane) sannamycin_g->porin Diffusion transport Active Transport (Inner Membrane) porin->transport ribosome_30s 30S Ribosomal Subunit transport->ribosome_30s binding Binding to 16S rRNA (A-site) ribosome_30s->binding misreading mRNA Misreading binding->misreading truncation Production of Truncated or Nonfunctional Proteins misreading->truncation cell_death Bacterial Cell Death truncation->cell_death

Caption: Mechanism of action of aminoglycoside antibiotics.

Safety Precautions

When handling this compound and performing the described protocols, it is essential to adhere to standard laboratory safety practices.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and gloves.

  • Handling of this compound: this compound should be handled in a well-ventilated area. Avoid inhalation of dust or aerosols. In case of contact with skin or eyes, rinse immediately with plenty of water.

  • Microbiological Safety: All work with bacterial cultures should be performed in a biological safety cabinet (BSC) to prevent contamination and exposure. All contaminated materials must be decontaminated before disposal, typically by autoclaving.

  • Waste Disposal: Dispose of all chemical and biological waste in accordance with institutional and local regulations.

References

Application Notes and Protocols for Sannamycin G Broth Microdilution Susceptibility Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for determining the minimum inhibitory concentration (MIC) of Sannamycin G, a novel nucleosidyl-peptide antibiotic, using the broth microdilution method. This document is intended to guide researchers in the accurate assessment of the antibacterial susceptibility of various bacterial strains to this compound.

Introduction to this compound

This compound is a member of the sansanmycin class of antibiotics, which are uridyl-peptide natural products.[1] Unlike many other classes of antibiotics, this compound and its analogues do not target protein synthesis or DNA replication. Instead, their mechanism of action involves the inhibition of a critical enzyme in the bacterial cell wall synthesis pathway.

Mechanism of Action

This compound targets and inhibits the phospho-N-acetylmuramoyl-pentapeptide translocase (MraY).[1][2][3] MraY is an essential integral membrane enzyme that catalyzes the first membrane-bound step of peptidoglycan biosynthesis.[2][4][5] Specifically, it catalyzes the transfer of the soluble peptidoglycan precursor, UDP-MurNAc-pentapeptide (also known as Park's nucleotide), to the lipid carrier undecaprenyl phosphate (C55-P), forming Lipid I.[6][7][8] By inhibiting MraY, this compound effectively blocks the synthesis of the bacterial cell wall, leading to cell lysis and death. This unique mechanism of action makes this compound a promising candidate for the development of new antibacterial agents, particularly against drug-resistant strains.

Data Presentation: Minimum Inhibitory Concentration (MIC) of this compound

Note: As this compound is a novel antibiotic, extensive published MIC data is not yet available. The following table is a representative example of how to structure and present MIC data once generated. Researchers should replace the example data with their own experimental findings. The selection of bacterial strains should be guided by the intended spectrum of activity and should include relevant quality control (QC) strains.

Bacterial StrainATCC NumberMIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)
Staphylococcus aureus29213120.5 - 4
Enterococcus faecalis29212241 - 8
Escherichia coli259228164 - 32
Pseudomonas aeruginosa2785316328 - 64
Mycobacterium tuberculosisH37Rv0.510.125 - 2

MIC50: The concentration of this compound at which 50% of the isolates are inhibited. MIC90: The concentration of this compound at which 90% of the isolates are inhibited.

Experimental Protocols

This section provides a detailed protocol for determining the MIC of this compound using the broth microdilution method, based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[9][10]

Materials
  • This compound (with known purity and potency)

  • Sterile 96-well U-bottom microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains for testing (including recommended QC strains such as S. aureus ATCC 29213, E. faecalis ATCC 29212, E. coli ATCC 25922, and P. aeruginosa ATCC 27853)[11][12]

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Multichannel pipette

  • Sterile pipette tips

  • Incubator (35°C ± 2°C)

Protocol

1. Preparation of this compound Stock Solution: a. Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or a buffer specified for the compound). The concentration should be at least 10 times the highest concentration to be tested. b. Sterilize the stock solution by filtration through a 0.22 µm filter.

2. Preparation of Bacterial Inoculum: a. From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism. b. Suspend the colonies in sterile saline or PBS. c. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. d. Within 15 minutes of preparation, dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Preparation of Microtiter Plates: a. Dispense 100 µL of sterile CAMHB into all wells of a 96-well microtiter plate. b. Add 100 µL of the this compound stock solution to the first well of each row to be tested. c. Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate to achieve the desired concentration range. Discard 100 µL from the last well containing the antibiotic. d. The final volume in each well containing the antibiotic dilutions will be 100 µL.

4. Inoculation: a. Add 10 µL of the diluted bacterial inoculum (prepared in step 2d) to each well, resulting in a final volume of 110 µL and a final bacterial concentration of approximately 5 x 10⁵ CFU/mL. b. Include a growth control well (containing only CAMHB and inoculum) and a sterility control well (containing only CAMHB) for each bacterial strain tested.

5. Incubation: a. Cover the microtiter plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

6. Reading the MIC: a. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.[13] b. Growth can be assessed visually as turbidity or a pellet at the bottom of the well. c. The growth control well should show distinct turbidity, and the sterility control well should remain clear.

7. Quality Control: a. The MIC values for the QC strains must fall within the acceptable ranges established by CLSI or internal laboratory validation to ensure the validity of the results.[14][15]

Visualizations

Signaling Pathway of this compound Inhibition

SannamycinG_Pathway cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm / Exterior UDP_GlcNAc UDP-GlcNAc UDP_MurNAc_pentapeptide UDP-MurNAc-pentapeptide (Park's Nucleotide) UDP_GlcNAc->UDP_MurNAc_pentapeptide MurA-F enzymes MraY MraY Translocase UDP_MurNAc_pentapeptide->MraY Substrate C55_P Undecaprenyl Phosphate (C55-P) C55_P->MraY Substrate Lipid_I Lipid I MraY->Lipid_I Product Lipid_II Lipid II Lipid_I->Lipid_II MurG Peptidoglycan Peptidoglycan Lipid_II->Peptidoglycan Transglycosylation & Transpeptidation SannamycinG This compound SannamycinG->MraY Inhibition

Caption: Inhibition of the Peptidoglycan Biosynthesis Pathway by this compound.

Experimental Workflow for Broth Microdilution Susceptibility Testing

Broth_Microdilution_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis A Prepare this compound Stock Solution C Prepare Serial Dilutions in 96-well Plate A->C B Prepare Bacterial Inoculum (0.5 McFarland) D Inoculate Plate with Bacterial Suspension B->D C->D E Incubate at 35°C for 16-20 hours D->E F Read MIC (Lowest concentration with no visible growth) E->F G Validate with QC Strain Results F->G

Caption: Workflow for this compound Broth Microdilution Susceptibility Testing.

References

Sannamycin G Disk Diffusion Assay: Application Notes and Protocols for Bacterial Sensitivity Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sannamycin G is a member of the sansanmycin family of uridylpeptide antibiotics.[1][2][3] These antibiotics exhibit potent antimicrobial activity, particularly against Mycobacterium tuberculosis and Pseudomonas aeruginosa.[1][2][3] The unique mechanism of action of sannamycins involves the inhibition of the phospho-MurNAc-pentapeptide translocase (MraY), a crucial enzyme in the bacterial cell wall biosynthesis pathway.[1][4] Specifically, this compound and its analogues block the formation of Lipid I, a vital precursor for peptidoglycan synthesis.[1] This targeted action makes this compound a compound of interest for the development of new antibacterial agents, especially in the context of rising antibiotic resistance.

This document provides detailed application notes and protocols for determining the bacterial sensitivity to this compound using the disk diffusion assay, commonly known as the Kirby-Bauer test.[5][6] This method is a widely accepted, simple, and cost-effective technique for the qualitative or semi-quantitative evaluation of antimicrobial susceptibility.[7][8]

Principle of the Disk Diffusion Assay

The Kirby-Bauer disk diffusion assay is based on the principle of antibiotic diffusion from a paper disk into an agar medium inoculated with a test bacterium.[5][6] When a filter paper disk impregnated with a specific concentration of an antimicrobial agent, such as this compound, is placed on the surface of an agar plate uniformly inoculated with a bacterial suspension, the antibiotic diffuses radially into the medium.[8] This creates a concentration gradient of the antibiotic around the disk. If the bacterium is susceptible to the antibiotic, its growth will be inhibited, resulting in a clear area around the disk known as the "zone of inhibition."[8] The diameter of this zone is inversely proportional to the minimum inhibitory concentration (MIC) of the antibiotic for that particular bacterial strain.[3]

Data Presentation: Zone of Inhibition Diameters

Quantitative data from disk diffusion assays are typically presented as the diameter of the zone of inhibition in millimeters. These values are then compared to established interpretive criteria to classify the bacterial strain as susceptible (S), intermediate (I), or resistant (R) to the tested antimicrobial agent.

Note: As of the last update, specific zone of inhibition diameter interpretive criteria for this compound have not been formally established by regulatory bodies like the Clinical and Laboratory Standards Institute (CLSI). The following table is provided as a template for researchers to record their own experimental data. The interpretive standards provided are hypothetical and should be validated based on correlation with MIC data and clinical outcomes.

Bacterial StrainThis compound Disk Content (µg)Zone of Inhibition Diameter (mm)Interpretation (S/I/R)
Escherichia coli ATCC 25922User-definedRecord experimental dataDetermine based on established criteria
Staphylococcus aureus ATCC 25923User-definedRecord experimental dataDetermine based on established criteria
Pseudomonas aeruginosa ATCC 27853User-definedRecord experimental dataDetermine based on established criteria
Mycobacterium tuberculosis H37RvUser-definedRecord experimental dataDetermine based on established criteria
User-defined Clinical Isolate 1User-definedRecord experimental dataDetermine based on established criteria
User-defined Clinical Isolate 2User-definedRecord experimental dataDetermine based on established criteria

Experimental Protocols

Preparation of Materials
  • This compound: Stock solution of known concentration, sterilized by filtration.

  • Filter Paper Disks: Sterile 6 mm blank paper disks.

  • Bacterial Strains: Pure, overnight cultures of test bacteria (e.g., E. coli, S. aureus, P. aeruginosa).

  • Growth Media: Mueller-Hinton Agar (MHA) plates (4 mm depth).[7] For fastidious organisms, appropriate supplemented media may be required.

  • Inoculum Preparation: Sterile saline or Mueller-Hinton Broth (MHB).

  • McFarland Turbidity Standard: 0.5 standard (approximating 1-2 x 10⁸ CFU/mL).[7]

  • Sterile Equipment: Cotton swabs, forceps, micropipettes, and tips.

  • Incubator: Set to 35°C ± 2°C.[5]

Preparation of this compound Disks
  • Aseptically apply a precise volume (e.g., 20 µL) of the this compound stock solution to each sterile filter paper disk to achieve the desired concentration per disk.

  • Allow the disks to dry completely in a sterile environment (e.g., a laminar flow hood) before use.

Inoculum Preparation
  • Select several well-isolated colonies of the test bacterium from an 18-24 hour agar plate.

  • Suspend the colonies in sterile saline or MHB.

  • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be done visually or using a spectrophotometer.

Inoculation of Agar Plates
  • Dip a sterile cotton swab into the adjusted bacterial suspension.

  • Remove excess inoculum by pressing the swab against the inside of the tube.

  • Streak the swab evenly across the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.

  • Allow the plate to dry for 3-5 minutes with the lid slightly ajar.

Application of this compound Disks
  • Using sterile forceps, place the prepared this compound disks onto the inoculated agar surface.

  • Gently press each disk to ensure complete contact with the agar.

  • Disks should be placed at least 24 mm apart from each other and from the edge of the plate to avoid overlapping of inhibition zones.[2]

Incubation
  • Invert the plates and place them in an incubator at 35°C ± 2°C for 16-24 hours.[5]

  • Do not incubate in a CO₂-enriched atmosphere, as it can alter the pH of the agar and affect the results.[5]

Measurement and Interpretation of Results
  • After incubation, measure the diameter of the zone of complete growth inhibition around each disk to the nearest millimeter using a ruler or calipers.

  • Interpret the results by comparing the measured zone diameters to established interpretive standards (when available).

Mandatory Visualizations

Signaling Pathway Diagram: Mechanism of this compound Action

sannamycin_g_mechanism cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm UDP_GlcNAc UDP-GlcNAc MurA_F MurA-F Enzymes UDP_GlcNAc->MurA_F Multiple Steps UDP_MurNAc_pentapeptide UDP-MurNAc-pentapeptide (Park's Nucleotide) MraY MraY (Translocase I) UDP_MurNAc_pentapeptide->MraY MurA_F->UDP_MurNAc_pentapeptide Lipid_I Lipid I MraY->Lipid_I Translocation MurG MurG Lipid_I->MurG Lipid_II Lipid II MurG->Lipid_II Flippase Flippase Lipid_II->Flippase Peptidoglycan Peptidoglycan Synthesis Flippase->Peptidoglycan Translocation SannamycinG This compound SannamycinG->MraY Inhibition

Caption: Mechanism of this compound inhibition of bacterial cell wall synthesis.

Experimental Workflow Diagram

disk_diffusion_workflow prep_inoculum 1. Prepare Bacterial Inoculum (0.5 McFarland) inoculate_plate 2. Inoculate Mueller-Hinton Agar Plate prep_inoculum->inoculate_plate apply_disks 3. Apply this compound Disks inoculate_plate->apply_disks incubate 4. Incubate at 35°C for 16-24 hours apply_disks->incubate measure_zones 5. Measure Zones of Inhibition incubate->measure_zones interpret 6. Interpret Results (Susceptible, Intermediate, Resistant) measure_zones->interpret

Caption: Experimental workflow for the this compound disk diffusion assay.

References

Application Notes: In Vitro Cell Culture Models for Sannamycin G Cytotoxicity Testing

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sannamycin G is an aminoglycoside antibiotic.[1] Aminoglycosides are potent, broad-spectrum antibiotics known for their efficacy against various bacterial infections.[2][3] Their primary mechanism of action involves the inhibition of protein synthesis in bacteria by binding to the 30S ribosomal subunit.[2][4] However, the therapeutic application of aminoglycosides can be limited by potential cytotoxicity, particularly nephrotoxicity and ototoxicity. Therefore, robust in vitro models are essential for the early assessment of the cytotoxic profile of new aminoglycoside compounds like this compound. This document provides a comprehensive guide to utilizing in vitro cell culture models for evaluating the cytotoxicity of this compound, intended for researchers, scientists, and drug development professionals.

Choice of In Vitro Models

The selection of an appropriate cell model is critical for obtaining relevant cytotoxicity data. Both two-dimensional (2D) and three-dimensional (3D) cell culture systems can be employed.

  • 2D Cell Culture Models: These traditional monolayer cultures are cost-effective and suitable for high-throughput screening.[5][6] They are instrumental in initial toxicity assessments.[7]

  • 3D Cell Culture Models: Spheroids and organoids offer a more physiologically relevant environment by mimicking cell-to-cell interactions and tissue-like structures.[8][9] These models are valuable for more in-depth toxicity studies that better predict in vivo responses.[5]

For initial screening of this compound, established cancer cell lines such as HeLa (cervical cancer), A549 (lung cancer), and MCF-7 (breast cancer) are commonly used due to their robustness and well-characterized nature. For more specific toxicity assessments, cell lines derived from target organs, such as human kidney proximal tubule epithelial cells (HK-2) for nephrotoxicity, are recommended.

Core Cytotoxicity Assays

A multi-parametric approach employing a panel of assays is recommended to comprehensively evaluate the cytotoxic effects of this compound.

  • MTT Assay (Cell Viability): This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[10][11] Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.[12]

  • Lactate Dehydrogenase (LDH) Assay (Cell Membrane Integrity): This assay quantifies the release of LDH, a cytosolic enzyme, from damaged cells into the culture medium.[13] It is a reliable marker for cytotoxicity resulting from compromised cell membrane integrity.

  • Caspase-3/7 Assay (Apoptosis): This assay measures the activity of caspase-3 and -7, key effector enzymes in the apoptotic pathway.[14][15] An increase in caspase activity is a hallmark of apoptosis, a form of programmed cell death.[16]

Experimental Workflow

A standardized workflow ensures reproducibility and reliability of cytotoxicity data.

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Cytotoxicity Assays cluster_analysis Phase 4: Data Analysis cell_culture Cell Seeding in 96-well Plates compound_prep This compound Serial Dilution treatment Cell Treatment with this compound compound_prep->treatment incubation Incubation (24, 48, 72 hours) treatment->incubation mtt MTT Assay incubation->mtt ldh LDH Assay caspase Caspase-3/7 Assay readout Spectrophotometer/Fluorometer Reading caspase->readout ic50 IC50 Value Calculation readout->ic50

General experimental workflow for in vitro cytotoxicity testing.

Hypothetical Signaling Pathway

Aminoglycoside-induced cytotoxicity can trigger the intrinsic apoptotic pathway. High concentrations may lead to mitochondrial stress, release of cytochrome c, and subsequent activation of the caspase cascade.

G Sannamycin_G This compound (High Concentration) Mitochondria Mitochondrial Stress Sannamycin_G->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase37 Caspase-3/7 Activation Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis G cluster_data Data Input cluster_process Processing cluster_analysis Analysis raw_data Raw Absorbance/Fluorescence Data normalize Normalize Data to % Viability raw_data->normalize log_transform Log-transform this compound Concentration normalize->log_transform plot_curve Plot Dose-Response Curve log_transform->plot_curve regression Non-linear Regression (Sigmoidal Fit) plot_curve->regression determine_ic50 Determine IC50 at 50% Inhibition regression->determine_ic50

References

Application Notes and Protocols for Developing a Sannamycin G-Resistant Bacterial Strain

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the development and characterization of bacterial strains resistant to Sannamycin G, an aminoglycoside antibiotic. The protocols outlined below describe methods for inducing resistance, quantifying the level of resistance, and understanding the underlying mechanisms.

Introduction to this compound and Aminoglycoside Resistance

This compound belongs to the aminoglycoside class of antibiotics, which are potent inhibitors of bacterial protein synthesis.[1] These antibiotics bind to the 30S ribosomal subunit, leading to mistranslation of mRNA and ultimately cell death.[2][3] Bacterial resistance to aminoglycosides is a significant clinical challenge and can arise through several mechanisms:

  • Enzymatic Modification: Bacteria may acquire genes encoding aminoglycoside-modifying enzymes (AMEs) that chemically alter the antibiotic, preventing it from binding to its ribosomal target. The three main classes of AMEs are:

    • Aminoglycoside acetyltransferases (AACs)

    • Aminoglycoside phosphotransferases (APHs)

    • Aminoglycoside nucleotidyltransferases (ANTs)[4]

  • Target Site Modification: Alterations in the 16S rRNA, the binding site of aminoglycosides on the 30S ribosomal subunit, can reduce the binding affinity of the drug.[4]

  • Reduced Uptake and Efflux: Changes in bacterial cell membrane permeability can limit the intracellular concentration of the antibiotic, or bacteria may acquire efflux pumps that actively transport the drug out of the cell.[4]

Data Presentation: Minimum Inhibitory Concentrations (MIC)

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[5] The following table summarizes the reported MIC values for Sannamycin B and C, closely related compounds to this compound, against various bacterial strains.

AntibioticBacterial StrainMIC (µg/mL)Reference
Sannamycin BPseudomonas aeruginosa8.0[6]
Sannamycin CPseudomonas aeruginosa16.0[6]
Sannamycin BMycobacterium tuberculosis H37Rv8.0 - 20.0[6]
Sannamycin BMultidrug-resistant M. tuberculosis8.0 - 20.0[6]
Purified Metabolite from S. sannanensis SU118Staphylococcus aureus MTCC 960.5[7]
Purified Metabolite from S. sannanensis SU118Staphylococcus aureus (Clinical Isolate)0.5[7]
Purified Metabolite from S. sannanensis SU118Mycobacterium smegmatis MTCC 63.0[7]
Purified Metabolite from S. sannanensis SU118Bacillus circulans MTCC 80743.0[7]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol details the determination of the MIC of this compound against a bacterial strain using the broth microdilution method.

Materials:

  • Bacterial culture in logarithmic growth phase

  • This compound stock solution

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Prepare Bacterial Inoculum:

    • Aseptically pick a few colonies of the test bacterium from an agar plate and inoculate into a tube of sterile CAMHB.

    • Incubate the culture at 37°C with shaking until it reaches the logarithmic phase of growth (typically an optical density at 600 nm (OD₆₀₀) of 0.4-0.6).

    • Dilute the bacterial culture in CAMHB to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Prepare this compound Dilutions:

    • Perform a two-fold serial dilution of the this compound stock solution in CAMHB across the wells of a 96-well plate. The final volume in each well should be 100 µL. The concentration range should be chosen to bracket the expected MIC.

  • Inoculate Microtiter Plate:

    • Add 100 µL of the diluted bacterial inoculum to each well containing the this compound dilutions.

    • Include a positive control well (bacteria in CAMHB without antibiotic) and a negative control well (CAMHB only).

  • Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • Determine MIC:

    • After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of this compound that shows no visible bacterial growth.[5]

    • Alternatively, the OD₆₀₀ can be read using a microplate reader. The MIC is the lowest concentration at which the OD₆₀₀ is not significantly different from the negative control.

Protocol 2: Development of this compound Resistance by Directed Evolution (Serial Passage)

This method involves exposing a bacterial population to gradually increasing concentrations of this compound, selecting for mutants with increased resistance over time.[8][9]

Materials:

  • Bacterial culture

  • This compound stock solution

  • CAMHB

  • Sterile culture tubes or 96-well plates

  • Incubator

Procedure:

  • Initial MIC Determination:

    • Determine the baseline MIC of the parental bacterial strain for this compound as described in Protocol 1.

  • Serial Passage:

    • Inoculate a culture of the parental strain into CAMHB containing this compound at a sub-inhibitory concentration (e.g., 0.5 x MIC).

    • Incubate the culture at 37°C with shaking for 24 hours.

    • After 24 hours, transfer a small aliquot of the culture that grew at the highest concentration of this compound to a fresh set of tubes or wells containing a two-fold serial dilution of the antibiotic, starting from the concentration in which growth was observed.

    • Repeat this process for a desired number of passages (e.g., 20-30 passages) or until a significant increase in the MIC is observed.[10]

  • Monitoring Resistance:

    • Periodically determine the MIC of the evolving population to monitor the development of resistance.

  • Isolation of Resistant Strains:

    • After the final passage, streak the culture from the well with the highest this compound concentration onto an agar plate containing the same concentration of the antibiotic to isolate individual resistant colonies.

Protocol 3: Development of this compound Resistance by Chemical Mutagenesis

This protocol uses a chemical mutagen, such as Ethyl Methane Sulfonate (EMS), to induce random mutations in the bacterial genome, followed by selection for resistant mutants.[11][12]

Materials:

  • Bacterial culture in logarithmic growth phase

  • Ethyl Methane Sulfonate (EMS) - CAUTION: EMS is a potent mutagen and suspected carcinogen. Handle with appropriate safety precautions in a fume hood. [13]

  • Phosphate buffered saline (PBS)

  • Sodium thiosulfate solution (for EMS inactivation)

  • CAMHB

  • CAMHB agar plates containing various concentrations of this compound

  • Incubator

Procedure:

  • Prepare Bacterial Culture:

    • Grow a culture of the bacterial strain to the mid-logarithmic phase (OD₆₀₀ of ~0.5).

    • Harvest the cells by centrifugation and wash twice with sterile PBS.

    • Resuspend the cell pellet in PBS to the original culture volume.

  • EMS Mutagenesis:

    • In a fume hood, add EMS to the bacterial suspension to a final concentration of 0.5-1% (v/v).

    • Incubate the suspension at 37°C with gentle shaking for a predetermined time (e.g., 30-60 minutes). The optimal time and EMS concentration should be determined empirically to achieve a desired kill rate (e.g., 50-99%).

    • Stop the mutagenesis by adding an equal volume of sodium thiosulfate solution and incubating for 10 minutes.

    • Wash the cells twice with sterile PBS to remove residual EMS and sodium thiosulfate.

  • Recovery and Selection:

    • Resuspend the mutagenized cells in fresh CAMHB and incubate for a recovery period of 1-2 hours at 37°C to allow for the expression of resistance mutations.

    • Plate serial dilutions of the recovered culture onto CAMHB agar plates containing this compound at concentrations ranging from the parental MIC to several-fold higher.

    • Also, plate a dilution series on non-selective CAMHB agar to determine the total number of viable cells after mutagenesis.

  • Isolation and Confirmation of Resistant Mutants:

    • Incubate the plates at 37°C for 24-48 hours.

    • Pick individual colonies that grow on the this compound-containing plates.

    • Re-streak the selected colonies on fresh selective plates to confirm their resistance phenotype.

    • Determine the MIC of the confirmed resistant mutants as described in Protocol 1.

Visualization of Pathways and Workflows

Signaling Pathways

AME_Mechanisms cluster_aac Aminoglycoside Acetyltransferase (AAC) cluster_aph Aminoglycoside Phosphotransferase (APH) cluster_ant Aminoglycoside Nucleotidyltransferase (ANT) Sannamycin_G This compound AAC AAC Enzyme Acetyl_CoA Acetyl-CoA Acetylated_SG Acetylated This compound (Inactive) CoA CoA APH APH Enzyme ATP_P ATP Phosphorylated_SG Phosphorylated This compound (Inactive) ADP_P ADP ANT ANT Enzyme ATP_N ATP Adenylylated_SG Adenylylated This compound (Inactive) PPi PPi

References

Application Notes and Protocols for Animal Models in Sannamycin G Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Sannamycin G is a novel aminoglycoside antibiotic.[1] As with any new therapeutic agent, understanding its pharmacokinetic (PK) profile is crucial for determining appropriate dosage regimens and ensuring safety and efficacy. This document provides detailed application notes and protocols for conducting pharmacokinetic studies of this compound in animal models. Due to the limited availability of specific data on this compound, the following protocols and data are based on established methodologies for other aminoglycoside antibiotics, such as gentamicin, amikacin, and tobramycin.[2][3][4][5][6] These guidelines should be adapted and validated for this compound as more specific information becomes available.

Animal Model Selection

The choice of animal model is a critical step in designing a pharmacokinetic study. The ideal model should mimic human physiology as closely as possible in terms of drug absorption, distribution, metabolism, and excretion (ADME). Based on studies of other aminoglycosides, several species are suitable for initial PK screening.

Table 1: Comparison of Animal Models for Aminoglycoside Pharmacokinetic Studies

Animal ModelAdvantagesDisadvantagesKey Considerations
Rat - Small size, easy to handle- Cost-effective- Well-characterized physiology and genetics- Established models of infection and toxicity[7]- Higher metabolic rate compared to humans- Differences in protein binding- Suitable for initial screening and dose-ranging studies.- Serial blood sampling can be challenging due to small blood volume.
Rabbit - Larger blood volume allows for serial sampling- More similar to humans in some metabolic pathways- Used in sepsis models[4]- More expensive to house and maintain- Susceptible to certain infections- Good for detailed pharmacokinetic profiling and toxicity studies.
Guinea Pig - Established model for ototoxicity studies of aminoglycosides[2]- Similar inner ear physiology to humans- Specific dietary requirements- Less common for general PK studies- Recommended for studies specifically investigating the potential ototoxicity of this compound.
Dog - Closer to humans in terms of physiology and metabolism- Can be used for chronic dosing studies- Significant ethical considerations- High cost- Typically used in later stages of preclinical development.
Non-human Primate - Most predictive model for human pharmacokinetics- Highest ethical concerns and cost- Specialized facilities and expertise required- Reserved for pivotal preclinical studies when required by regulatory agencies.

For initial this compound pharmacokinetic studies, the rat is a recommended starting model due to its cost-effectiveness and well-understood physiology.

Experimental Protocols

The following are detailed protocols for conducting a pharmacokinetic study of this compound in a rat model. These protocols should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

Drug Formulation and Administration

Objective: To prepare and administer this compound to the animal model.

Materials:

  • This compound reference standard

  • Sterile saline (0.9% NaCl)

  • Syringes and needles (appropriate gauge for the route of administration)

  • Vortex mixer

  • Analytical balance

Protocol:

  • Accurately weigh the required amount of this compound reference standard.

  • Dissolve the this compound in sterile saline to the desired concentration.

  • Vortex the solution until the compound is completely dissolved.

  • Administer the this compound solution to the animals via the desired route (e.g., intravenous bolus, intramuscular injection). The volume of administration should be based on the animal's body weight.

Blood Sample Collection

Objective: To collect serial blood samples for the determination of this compound concentration over time.

Materials:

  • Anesthetic (e.g., isoflurane)

  • Blood collection tubes (e.g., with anticoagulant like EDTA or heparin)

  • Cannula or appropriate gauge needles

  • Centrifuge

Protocol:

  • Anesthetize the animal according to the approved protocol.

  • Collect a pre-dose blood sample (time 0).

  • Administer this compound as described in Protocol 2.1.

  • Collect blood samples at predetermined time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours) post-dose.

  • Place the collected blood samples into appropriate tubes.

  • Centrifuge the blood samples to separate plasma or serum.

  • Transfer the plasma/serum to clean, labeled tubes and store at -80°C until analysis.

Tissue Sample Collection (Optional)

Objective: To determine the distribution of this compound in various tissues.

Materials:

  • Surgical instruments

  • Liquid nitrogen or dry ice

  • Homogenizer

Protocol:

  • At the end of the study (or at specific time points for terminal studies), euthanize the animal using an approved method.

  • Perfuse the animal with saline to remove blood from the tissues.

  • Carefully dissect the desired tissues (e.g., kidney, liver, lung).

  • Rinse the tissues with cold saline, blot dry, and weigh.

  • Flash-freeze the tissue samples in liquid nitrogen or on dry ice.

  • Store the samples at -80°C until analysis.

  • Prior to analysis, homogenize the tissue samples in an appropriate buffer.

Bioanalytical Method for this compound Quantification

Objective: To accurately measure the concentration of this compound in biological matrices (plasma, tissue homogenates).

Principle: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying small molecules like aminoglycosides.

General Procedure:

  • Sample Preparation:

    • Thaw the plasma or tissue homogenate samples.

    • Perform a protein precipitation step by adding a solvent like acetonitrile or methanol.

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness.

    • Reconstitute the sample in the mobile phase.

  • LC-MS/MS Analysis:

    • Inject the prepared sample into the LC-MS/MS system.

    • Separate this compound from other matrix components using a suitable HPLC column.

    • Detect and quantify this compound using a mass spectrometer set to the appropriate precursor and product ion transitions.

  • Data Analysis:

    • Generate a standard curve using known concentrations of this compound.

    • Determine the concentration of this compound in the unknown samples by interpolating from the standard curve.

Data Presentation

The collected concentration-time data will be analyzed using pharmacokinetic modeling software to determine key PK parameters. The following table provides an example of how to present this data, using illustrative values based on other aminoglycosides.

Table 2: Example Pharmacokinetic Parameters of an Aminoglycoside in Rats (Intravenous Administration)

ParameterDescriptionUnitExample Value
Cmax Maximum plasma concentrationµg/mL50.2
Tmax Time to reach Cmaxh0.08
AUC0-t Area under the plasma concentration-time curve from time 0 to the last measurable concentrationµgh/mL125.6
AUC0-inf Area under the plasma concentration-time curve from time 0 to infinityµgh/mL130.1
t1/2 Elimination half-lifeh2.5
Vd Volume of distributionL/kg0.25
CL ClearanceL/h/kg0.15

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates the general workflow for an in vivo pharmacokinetic study.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_results Results animal_acclimatization Animal Acclimatization dosing Dosing animal_acclimatization->dosing drug_formulation Drug Formulation drug_formulation->dosing sample_collection Sample Collection (Blood, Tissues) dosing->sample_collection sample_processing Sample Processing sample_collection->sample_processing lc_ms_analysis LC-MS/MS Analysis sample_processing->lc_ms_analysis pk_modeling PK Modeling lc_ms_analysis->pk_modeling data_reporting Data Reporting pk_modeling->data_reporting

Caption: Experimental workflow for animal pharmacokinetic studies.

Mechanism of Action of Aminoglycosides

This compound, as an aminoglycoside, is presumed to share the same mechanism of action as other members of this class. The primary mechanism is the inhibition of bacterial protein synthesis.[8][9][10][11]

G cluster_bacterium Bacterial Cell sannamycin_g This compound porin Porin Channel sannamycin_g->porin Enters cell ribosome 30S Ribosomal Subunit porin->ribosome Binds to protein_synthesis Protein Synthesis ribosome->protein_synthesis Inhibits aberrant_proteins Aberrant Proteins protein_synthesis->aberrant_proteins Causes misreading cell_death Bacterial Cell Death aberrant_proteins->cell_death Leads to

Caption: Mechanism of action of this compound.

Conclusion

These application notes and protocols provide a comprehensive framework for conducting pharmacokinetic studies of this compound in animal models. By leveraging established methodologies for other aminoglycosides, researchers can generate the necessary data to characterize the ADME profile of this novel antibiotic. It is imperative to remember that these are guiding protocols and that optimization and validation will be necessary to obtain accurate and reliable data for this compound. The successful execution of these studies will be a critical step in the preclinical development of this compound and its potential translation to clinical use.

References

Application Notes and Protocols for Testing Sannamycin G Efficacy in Murine Infection Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sannamycin G is an aminoglycoside antibiotic. Aminoglycosides are a class of potent, broad-spectrum antibiotics that function by inhibiting bacterial protein synthesis.[1] They are particularly effective against aerobic Gram-negative bacteria and some Gram-positive organisms.[1][2] The evaluation of new antimicrobial agents like this compound necessitates rigorous preclinical testing to determine in vivo efficacy. Murine infection models are critical tools in this process, providing a platform to assess the therapeutic potential of an antibiotic in a mammalian system before human clinical trials.[3]

This document provides detailed protocols for two standard and widely used murine infection models to evaluate the in vivo efficacy of this compound: the neutropenic thigh infection model and the septicemia model.[3][4] These models are well-established for assessing the efficacy of aminoglycosides and other antimicrobial agents.[4]

Mechanism of Action: Aminoglycoside Inhibition of Protein Synthesis

This compound, as an aminoglycoside, is presumed to share the class's mechanism of action. Aminoglycosides bind to the 30S ribosomal subunit in bacteria.[5][6] This binding interferes with the initiation complex, causes misreading of mRNA, and blocks the translocation of the ribosome, ultimately leading to the production of truncated or nonfunctional proteins and subsequent bacterial cell death.[6][7]

Aminoglycoside_Mechanism_of_Action cluster_bacterium Bacterial Cell Sannamycin_G This compound Cell_Membrane Cell Membrane Sannamycin_G->Cell_Membrane Enters cell 30S_Subunit 30S Ribosomal Subunit Cell_Membrane->30S_Subunit Binds to Protein_Synthesis Protein Synthesis 30S_Subunit->Protein_Synthesis Inhibits 50S_Subunit 50S Ribosomal Subunit mRNA mRNA Cell_Death Bacterial Cell Death Protein_Synthesis->Cell_Death

Caption: Mechanism of this compound action.

Murine Neutropenic Thigh Infection Model

The neutropenic thigh model is a highly standardized in vivo system for the initial evaluation of antimicrobials.[3][8] It is used to determine the time course of antimicrobial activity and allows for the quantitative comparison of different agents and dosing regimens under conditions of neutropenia, which mimics infections in immunocompromised patients.[3][9]

Experimental Protocol
  • Animal Preparation:

    • Use specific pathogen-free male CD-1 mice (or a similar strain), weighing 24 ± 2 g.

    • Acclimatize animals for at least 3 days before the experiment.

    • Provide ad libitum access to sterile food and water.

  • Induction of Neutropenia:

    • Render mice neutropenic by administering two intraperitoneal (IP) injections of cyclophosphamide.[9]

    • Administer the first dose (150 mg/kg) four days prior to bacterial inoculation.[9]

    • Administer the second dose (100 mg/kg) one day before inoculation.[9]

  • Bacterial Challenge:

    • Prepare a fresh culture of the test organism (e.g., Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853, or a relevant clinical isolate).

    • Wash the bacterial cells and resuspend in sterile saline to a final concentration of approximately 10^7 CFU/mL.

    • At time zero, inject 0.1 mL of the bacterial suspension into the right thigh muscle of each mouse.[9]

  • This compound Administration:

    • Initiate treatment at a specified time post-infection (e.g., 2 hours).

    • Administer this compound via a relevant route, typically subcutaneous (SC) or intravenous (IV) injection.

    • Include multiple dosing groups to evaluate a range of this compound concentrations, a vehicle control group (saline), and potentially a comparator antibiotic group.

  • Endpoint Analysis (Bacterial Load Determination):

    • At a predetermined endpoint (e.g., 24 hours post-treatment initiation), humanely euthanize the mice.

    • Aseptically dissect the entire right thigh muscle.

    • Homogenize the thigh tissue in a known volume of sterile phosphate-buffered saline (PBS).[9]

    • Perform serial ten-fold dilutions of the tissue homogenate and plate onto appropriate agar plates (e.g., Tryptic Soy Agar with 5% sheep's blood).[9]

    • Incubate the plates at 37°C for 18-24 hours and enumerate the bacterial colonies.

    • Calculate the number of colony-forming units (CFU) per gram of thigh tissue. The efficacy is determined by the reduction in bacterial load compared to the control group.

Neutropenic_Thigh_Model_Workflow Start Start Induce_Neutropenia Induce Neutropenia (Cyclophosphamide) Start->Induce_Neutropenia Bacterial_Inoculation Intramuscular Bacterial Inoculation (Thigh) Induce_Neutropenia->Bacterial_Inoculation Treatment Administer this compound (Dose-Ranging) Bacterial_Inoculation->Treatment Endpoint Euthanasia and Thigh Dissection (24h) Treatment->Endpoint Homogenization Tissue Homogenization Endpoint->Homogenization Plating Serial Dilution and Plating Homogenization->Plating Enumeration CFU Enumeration Plating->Enumeration Analysis Data Analysis (log10 CFU/gram) Enumeration->Analysis

Caption: Workflow of the neutropenic thigh model.

Data Presentation

Disclaimer: The following data is illustrative and serves as an example of how to present results from this model. Specific in vivo efficacy data for this compound is not publicly available.

Table 1: Illustrative In Vivo Efficacy of this compound against E. coli ATCC 25922 in the Murine Neutropenic Thigh Model

Treatment GroupDose (mg/kg/day)Initial Bacterial Load (log10 CFU/thigh)Final Bacterial Load (log10 CFU/thigh)Change in Bacterial Load (log10 CFU/thigh)
Vehicle Control05.858.20+2.35
This compound45.826.55+0.73
This compound165.885.05-0.83
This compound645.843.12-2.72
ComparatorX5.864.98-0.88

Murine Septicemia Model

The murine septicemia model is used to evaluate the ability of an antimicrobial agent to protect against a lethal systemic infection.[4] This model is particularly relevant for assessing antibiotics intended to treat life-threatening bloodstream infections.[10]

Experimental Protocol
  • Animal Preparation:

    • Use specific pathogen-free male CD-1 mice (or a similar strain), weighing 24 ± 2 g.

    • Acclimatize animals as described previously.

  • Bacterial Challenge:

    • Prepare a fresh culture of the test organism (e.g., E. coli ATCC 25922 or P. aeruginosa ATCC 27853).

    • Determine the 90-100% lethal dose (LD90-100) in preliminary studies.

    • Resuspend the bacterial cells in a suitable medium, such as brain heart infusion broth containing 5% mucin, to enhance virulence.[4]

    • Inject the bacterial suspension (typically 0.5 mL) intraperitoneally to induce septicemia.[4]

  • This compound Administration:

    • Initiate treatment at a specified time post-infection (e.g., 1 hour).[4]

    • Administer this compound via a relevant route (e.g., SC or IV).

    • Include multiple dosing groups, a vehicle control group, and a comparator antibiotic group. Each group should consist of a sufficient number of animals (e.g., 10 mice per group) for statistical power.[4]

  • Endpoint Analysis (Survival):

    • Monitor the mice for mortality daily for a period of 7 days post-infection.[4]

    • Record the number of surviving animals in each group at each time point.

    • The primary endpoint is the survival rate at the end of the observation period.

    • The 50% effective dose (ED50), the dose that protects 50% of the animals from lethal infection, can be calculated from the survival data.

Septicemia_Model_Workflow Start Start Bacterial_Inoculation Intraperitoneal Bacterial Inoculation (LD90-100) Start->Bacterial_Inoculation Treatment Administer this compound (Dose-Ranging) Bacterial_Inoculation->Treatment Monitoring Monitor Survival Daily for 7 Days Treatment->Monitoring Analysis Data Analysis (Survival Rate, ED50) Monitoring->Analysis

Caption: Workflow of the murine septicemia model.

Data Presentation

Disclaimer: The following data is illustrative and serves as an example of how to present results from this model. Specific in vivo efficacy data for this compound is not publicly available.

Table 2: Illustrative Survival Data and ED50 of this compound against P. aeruginosa ATCC 27853 in the Murine Septicemia Model

Treatment GroupDose (mg/kg)Number of Mice7-Day Survival (%)
Vehicle Control0100
This compound11010
This compound41040
This compound81080
This compound1610100
Calculated ED50 (95% CI) ~5.0 mg/kg (3.5 - 7.1 mg/kg)

Conclusion

The murine neutropenic thigh and septicemia infection models are robust and reproducible systems for evaluating the in vivo efficacy of this compound. The detailed protocols and data presentation formats provided in these application notes offer a framework for researchers to design and execute preclinical studies to characterize the therapeutic potential of this novel aminoglycoside antibiotic. While specific efficacy data for this compound is not yet available, these established models will be instrumental in generating the necessary data for its further development.

References

Application Notes and Protocols for Sannamycin G Formulation in In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sannamycin G is a nucleosidyl-peptide antibiotic belonging to the aminoglycoside class, produced by Streptomyces sp.[1][2][3] Its potential as a therapeutic agent necessitates robust and reproducible in vivo studies to evaluate its efficacy, pharmacokinetics, and safety. A critical aspect of such studies is the development of a suitable formulation that ensures the bioavailability and stability of this compound upon administration. This document provides detailed application notes and protocols for the formulation of this compound for in vivo research, addressing its known physicochemical properties and leveraging established principles of drug delivery for poorly soluble compounds.

Physicochemical Properties and Stability of this compound

A summary of the known properties of this compound is presented in the table below. Limited public data is available specifically for this compound's in vivo formulation, thus information from related aminoglycoside antibiotics is included for context.

PropertyValue/InformationSource
Molecular Formula C14H30N4O4[1]
Molecular Weight 318.41 g/mol [1]
Appearance Solid powder[1]
Solubility Soluble in DMSO[1][4]
Short-Term Storage Dry, dark at 0 - 4°C (days to weeks)[1]
Long-Term Storage Dry, dark at -20°C (months to years)[1]
Stability of Related Aminoglycosides Amikacin is more stable than gentamicin and tobramycin when mixed with certain beta-lactam antibiotics. Gentamicin and tobramycin show significant degradation at 4°C and 25°C with some beta-lactams, but are stable at -8°C and -70°C.[5]
Compatibility of Related Aminoglycosides Gentamicin and tobramycin are generally stable in total nutrient admixtures for at least 6 hours, while amikacin can be incompatible.[6]

Formulation Strategy for In Vivo Administration

Given that this compound is soluble in dimethyl sulfoxide (DMSO), a common strategy for in vivo studies of poorly water-soluble compounds is to prepare a stock solution in DMSO and then dilute it with a suitable aqueous vehicle for administration. This approach, however, requires careful consideration to avoid precipitation of the compound upon dilution and to minimize potential toxicity associated with the solvent.

Lipid-based drug delivery systems (LBDD) are a successful approach for improving the solubilization and bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs).[7][8] These formulations can maintain the drug in a solubilized state in the gastrointestinal tract and enhance absorption.[7] Excipients, inactive ingredients in a formulation, are crucial for enhancing stability, modifying drug release, and improving solubility.[9][10][11] For parenteral routes, the choice of co-solvents and surfactants is critical.

For initial in vivo screening, a simple co-solvent system is often employed. A common vehicle for intravenous (IV) or intraperitoneal (IP) injection consists of a mixture of DMSO, a surfactant like Tween® 80 or Cremophor® EL, and a sterile aqueous solution such as saline or phosphate-buffered saline (PBS).

Experimental Protocol: Preparation of this compound Formulation for In Vivo Studies

This protocol describes the preparation of a this compound formulation suitable for parenteral administration in animal models. The final concentration of DMSO and any surfactant should be kept to a minimum to reduce potential toxicity. It is crucial to conduct preliminary tolerability studies with the vehicle alone in the chosen animal model.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Tween® 80 (Polysorbate 80), sterile

  • Sterile 0.9% Sodium Chloride Injection, USP (saline) or Phosphate-Buffered Saline (PBS), pH 7.4

  • Sterile, pyrogen-free microcentrifuge tubes and pipette tips

  • Vortex mixer

  • Analytical balance

Procedure:

  • Calculate the required amount of this compound:

    • Determine the desired final concentration of this compound in the injection vehicle (e.g., 1 mg/mL).

    • Determine the total volume of the formulation needed for the study.

    • Calculate the total mass of this compound required: Mass (mg) = Final Concentration (mg/mL) x Total Volume (mL)

  • Prepare the this compound Stock Solution:

    • Weigh the calculated amount of this compound powder accurately.

    • Add a minimal volume of DMSO to dissolve the this compound powder completely. For example, to achieve a 10% DMSO concentration in the final formulation, dissolve the total required mass of this compound in a volume of DMSO that is 10% of the final total volume.

    • Vortex thoroughly until the this compound is completely dissolved, resulting in a clear solution. This is the this compound stock solution.

  • Prepare the Vehicle:

    • In a separate sterile tube, prepare the vehicle by mixing the surfactant (if used) and the aqueous component. For a formulation containing 5% Tween® 80, mix a volume of Tween® 80 that is 5% of the final total volume with the saline or PBS.

    • For example, for a final volume of 1 mL with 10% DMSO and 5% Tween® 80, the vehicle would consist of 0.05 mL of Tween® 80 and 0.85 mL of saline.

  • Prepare the Final Formulation:

    • Slowly add the this compound stock solution (from step 2) to the vehicle (from step 3) while vortexing. The slow addition and continuous mixing are crucial to prevent precipitation of the drug.

    • Visually inspect the final formulation for any signs of precipitation or cloudiness. A successful formulation should be a clear, homogenous solution.

  • Sterilization (if required):

    • For parenteral administration, the final formulation should be sterile. If the components used are not pre-sterilized, the final solution should be filtered through a 0.22 µm sterile syringe filter.

Example Formulation (for a final concentration of 1 mg/mL):

ComponentPercentage of Final VolumeVolume for 1 mL Final Formulation
This compound-1 mg
DMSO10%0.1 mL
Tween® 805%0.05 mL
Saline (0.9% NaCl)85%0.85 mL

Important Considerations:

  • Toxicity: The concentration of DMSO and Tween® 80 should be minimized and tested for tolerability in the animal model prior to the main study.

  • Stability: The formulation should be prepared fresh before each administration. If short-term storage is necessary, it should be stored at 2-8°C and protected from light. Conduct stability studies to confirm that this compound does not degrade or precipitate under these conditions.

  • pH: The pH of the final formulation should be measured and adjusted if necessary to be within a physiologically acceptable range (typically pH 6.5-7.5 for parenteral administration).

  • Route of Administration: The suitability of the formulation may vary depending on the intended route of administration (e.g., IV, IP, oral). For oral administration, lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS) may be more appropriate.[8]

Visualizations

Experimental Workflow for this compound Formulation

G cluster_0 Preparation of this compound Stock Solution cluster_1 Preparation of Vehicle cluster_2 Final Formulation weigh 1. Weigh this compound dissolve 2. Dissolve in DMSO weigh->dissolve combine 5. Slowly add Stock to Vehicle with Vortexing dissolve->combine mix_surfactant 3. Mix Surfactant (e.g., Tween® 80) add_saline 4. Add Saline/PBS mix_surfactant->add_saline add_saline->combine filter 6. Sterile Filter (0.22 µm) combine->filter administer 7. Administer to Animal Model filter->administer

Caption: Workflow for preparing this compound formulation.

Hypothetical Signaling Pathway Disruption by this compound

G cluster_0 Bacterial Cell ribosome 30S Ribosomal Subunit protein_synthesis Protein Synthesis ribosome->protein_synthesis cell_death Bacterial Cell Death protein_synthesis->cell_death sannamycin This compound sannamycin->ribosome Binds to sannamycin->protein_synthesis Inhibits

Caption: Hypothetical mechanism of this compound action.

References

Application Notes and Protocols for the Quantification of Sannamycin G in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sannamycin G is an aminoglycoside antibiotic.[1] Aminoglycoside antibiotics are potent, broad-spectrum bactericidal agents used in the treatment of severe infections, particularly those caused by aerobic, gram-negative bacteria.[2] Due to their potential for nephrotoxicity and ototoxicity, therapeutic drug monitoring (TDM) is often required to ensure efficacy while minimizing adverse effects.[3] Accurate and reliable quantification of aminoglycosides like this compound in biological matrices such as plasma, serum, and urine is therefore crucial for clinical and research purposes.

This document provides a comprehensive overview of the analytical methodologies for the quantification of aminoglycoside antibiotics, with a specific focus on a generalized liquid chromatography-tandem mass spectrometry (LC-MS/MS) protocol applicable to this compound.

Challenges in Aminoglycoside Analysis

The analysis of aminoglycosides presents several challenges:

  • High Polarity: Aminoglycosides are highly polar molecules, which makes them difficult to retain on conventional reversed-phase liquid chromatography (RPLC) columns.

  • Lack of a Strong Chromophore: Most aminoglycosides do not possess a significant UV-absorbing chromophore, limiting the sensitivity of UV-based detection methods.

  • Complex Biological Matrices: The presence of endogenous components in biological samples can interfere with the analysis, leading to matrix effects.

To overcome these challenges, various analytical techniques have been developed, including high-performance liquid chromatography (HPLC) with pre- or post-column derivatization for fluorescence or UV detection, and more recently, hydrophilic interaction liquid chromatography (HILIC) coupled with tandem mass spectrometry (LC-MS/MS).[4][5][6] LC-MS/MS has emerged as the gold standard for TDM of aminoglycosides due to its high sensitivity, selectivity, and robustness.[7]

Quantitative Data Summary

The following table summarizes the performance of various analytical methods for the quantification of different aminoglycosides in biological samples. This data can serve as a reference for the expected performance of a method for this compound.

Analyte(s)MatrixMethodLLOQLinearity (r²)Recovery (%)Reference
Amikacin, Gentamicin, Kanamycin, Tobramycin, VancomycinPlasmaAutomated LC-MS/MS->0.99-[7]
AmikacinHuman PlasmaCapillary LC-MS/MS---[3]
Streptomycin, Spectinomycin, Amikacin, Kanamycin, GentamycinHuman PlasmaUPLC-Q-ToF-MS0.5 - 2.0 µg/mL>0.998792.6 - 120
13 AminoglycosidesMeat, Eggs, MilkHILIC-MS/MS--High[5][6]
6 Aminoglycosides-HILIC-QDa0.5 µg/mL>0.99-

Mechanism of Action of Aminoglycoside Antibiotics

Aminoglycosides exert their bactericidal effect by inhibiting bacterial protein synthesis.[4][8][9] They bind to the 30S ribosomal subunit, causing misreading of the mRNA codon and leading to the production of nonfunctional proteins.[8][9] This ultimately disrupts the bacterial cell membrane integrity and leads to cell death.[2]

Aminoglycoside Mechanism of Action cluster_bacterium Bacterial Cell aminoglycoside Aminoglycoside porin Porin Channel aminoglycoside->porin Entry ribosome_30S 30S Ribosomal Subunit porin->ribosome_30S Binding nonfunctional_protein Nonfunctional Protein ribosome_30S->nonfunctional_protein Mistranslation ribosome_50S 50S Ribosomal Subunit mrna mRNA mrna->ribosome_30S cell_death Cell Death nonfunctional_protein->cell_death Leads to

Caption: Mechanism of action of aminoglycoside antibiotics.

Experimental Workflow for this compound Quantification

The general workflow for the quantification of this compound in a biological sample involves sample preparation, LC-MS/MS analysis, and data processing.

Experimental Workflow sample Biological Sample (e.g., Plasma, Serum) is_addition Addition of Internal Standard (IS) sample->is_addition ppt Protein Precipitation (e.g., Acetonitrile, Trichloroacetic Acid) is_addition->ppt spe Solid-Phase Extraction (SPE) (e.g., Mixed-Mode Cation Exchange) ppt->spe evaporation Evaporation and Reconstitution spe->evaporation lcms LC-MS/MS Analysis (HILIC) evaporation->lcms data_analysis Data Analysis (Quantification) lcms->data_analysis

Caption: General experimental workflow for this compound quantification.

Detailed Experimental Protocol: LC-MS/MS Quantification of this compound in Human Plasma

This protocol describes a general method for the quantification of this compound in human plasma using LC-MS/MS. It is based on common practices for aminoglycoside analysis and should be validated for this compound specifically.

1. Materials and Reagents

  • This compound reference standard

  • Internal Standard (IS), e.g., another aminoglycoside not present in the sample (e.g., Ribostamycin)

  • Human plasma (drug-free)

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Ammonium formate, LC-MS grade

  • Water, LC-MS grade

  • Solid-Phase Extraction (SPE) cartridges (e.g., Mixed-mode weak cation exchange)

2. Preparation of Stock and Working Solutions

  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and the IS in water to prepare individual stock solutions.

  • Working Solutions: Prepare serial dilutions of the this compound stock solution in water:ACN (50:50, v/v) to create calibration standards. Prepare a working solution of the IS in the same diluent.

3. Sample Preparation

  • Spiking: To 100 µL of blank human plasma, add a known amount of this compound for calibration standards and quality control (QC) samples.

  • Internal Standard Addition: Add 10 µL of the IS working solution to all samples, standards, and QCs.

  • Protein Precipitation: Add 300 µL of ACN containing 0.1% FA to each sample. Vortex for 1 minute.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Solid-Phase Extraction (SPE):

    • Condition the SPE cartridge with 1 mL of MeOH followed by 1 mL of water.

    • Load the supernatant from the previous step onto the SPE cartridge.

    • Wash the cartridge with 1 mL of water followed by 1 mL of MeOH.

    • Elute the analytes with 1 mL of 5% ammonium hydroxide in MeOH.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase starting condition.

4. LC-MS/MS Conditions

  • Liquid Chromatography (LC):

    • Column: HILIC column (e.g., Atlantis Premier BEH Z-HILIC, 2.1 x 100 mm, 1.7 µm)

    • Mobile Phase A: 20 mM ammonium formate in water with 0.1% FA

    • Mobile Phase B: ACN with 0.1% FA

    • Gradient: A suitable gradient starting with a high percentage of mobile phase B (e.g., 95%) and decreasing to elute the polar aminoglycosides.

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound and the IS need to be determined by infusing the individual standards into the mass spectrometer.

    • Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

5. Data Analysis

  • Integrate the peak areas for this compound and the IS.

  • Calculate the peak area ratio (this compound / IS).

  • Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.

  • Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.

6. Method Validation

The analytical method should be validated according to regulatory guidelines (e.g., FDA, EMA) for selectivity, sensitivity (LLOQ), linearity, accuracy, precision, recovery, matrix effect, and stability.

The quantification of this compound in biological samples can be achieved using a robust and sensitive LC-MS/MS method. While no specific method for this compound is currently published, the well-established principles of aminoglycoside analysis provide a strong foundation for method development and validation. The protocol outlined in this document serves as a detailed starting point for researchers, scientists, and drug development professionals. Careful optimization of sample preparation and LC-MS/MS parameters will be essential to ensure accurate and reliable results.

References

Application Notes: HPLC Methods for Sannamycin G Purity Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sannamycin G is an aminoglycoside antibiotic, a class of compounds known for their potent antibacterial activity.[1] Like other aminoglycosides, this compound is a hydrophilic and polar molecule, composed of amino sugars linked by glycosidic bonds to an aminocyclitol core.[2][3] Due to its chemical nature—specifically the lack of a strong UV-absorbing chromophore—analyzing the purity of this compound and related substances by High-Performance Liquid Chromatography (HPLC) presents a challenge.[4][5] This application note details a robust HPLC method utilizing a universal detector, such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD), which are well-suited for the analysis of compounds without a chromophore.[2][4]

The described method is based on ion-pairing reversed-phase chromatography, a technique widely used for the analysis of hydrophilic and positively charged aminoglycosides.[5][6] This approach allows for the effective separation of this compound from its potential impurities, which may include related sannamycins (e.g., Sannamycin C), degradation products, and intermediates from its production by Streptomyces sp.[7][8][9]

Target Audience: These protocols and notes are intended for researchers, scientists, and drug development professionals involved in the quality control and purity assessment of this compound and other aminoglycoside antibiotics.

Experimental Protocols

1. Sample Preparation

A precise and consistent sample preparation protocol is crucial for accurate purity analysis.

  • Standard Solution Preparation:

    • Accurately weigh approximately 10 mg of this compound reference standard.

    • Dissolve the standard in the mobile phase to create a stock solution with a concentration of 1 mg/mL.[4]

    • Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 1:2, 1:5, 1:10, 1:20 dilutions).[4]

  • Sample Solution Preparation:

    • Accurately weigh a portion of the this compound sample powder.

    • Dissolve the sample in the mobile phase to achieve a final concentration of approximately 1 mg/mL.[6]

    • Ensure the powder is completely dissolved.

    • Filter the solution through a 0.45 µm regenerated cellulose membrane filter prior to injection to remove any particulates.[4]

2. HPLC-ELSD Method for Purity Analysis

This method is adapted from established protocols for aminoglycoside analysis and is designed to provide robust separation of this compound from its related impurities.

  • Chromatographic Conditions: The following table summarizes the recommended HPLC parameters. These are based on typical methods for aminoglycoside separation and may require optimization for specific instruments and impurity profiles.[10][11][12]

ParameterRecommended Setting
HPLC System Agilent 1200 Series SL or equivalent
Column Acclaim AmG C18 or ZORBAX StableBond SB-C18 (4.6 x 150 mm, 3.5 µm)[4][6]
Mobile Phase 0.2 mol/L Trifluoroacetic Acid (TFA) in water[11]
Flow Rate 0.6 - 1.0 mL/min[11]
Column Temperature 30 °C[6]
Injection Volume 20 µL[4]
Detector Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD)
ELSD Drift Tube Temp. 45 - 110 °C (optimization required)[11][12]
ELSD Nebulizer Gas Nitrogen at 2.8 - 3.5 bar (optimization required)[11][12]
  • Rationale for Parameter Selection:

    • Column: A C18 column stable at low pH is essential.[4] The Acclaim AmG C18 is specifically designed for aminoglycoside analysis under acidic conditions, offering superior resistance to hydrolysis.[13]

    • Mobile Phase: Ion-pairing reversed-phase liquid chromatography (IP-RPLC) is widely used for aminoglycosides.[6] Volatile perfluorinated carboxylic acids like TFA act as ion-pairing reagents, improving the retention and separation of these highly polar compounds on a reversed-phase column.[6]

    • Detector: Since aminoglycosides lack a suitable chromophore for UV detection, universal detectors like ELSD or CAD are necessary.[4][5] The ELSD response is dependent on the mass of the analyte, making it suitable for purity analysis where impurity standards may not be available. It's important to note that ELSDs can have a non-linear response, and calibration curves should be fitted using a polynomial or log-log plot for accurate quantification.[4]

Data Presentation

Quantitative data should be organized to clearly present the purity profile of the this compound sample. The area percentage of each peak is calculated to determine the purity and the levels of individual impurities.

Table 1: Example Purity Analysis Data for a this compound Sample

Peak IDRetention Time (min)ComponentArea %
14.8Impurity A0.15
26.2Impurity B0.30
38.5This compound 99.45
410.1Impurity C0.10

Workflow and Logic Diagram

The following diagram illustrates the complete workflow for the HPLC purity analysis of this compound, from sample receipt to final data reporting.

HPLC_Workflow start Receive this compound Sample prep_std Prepare Standard Solutions (1 mg/mL Stock & Dilutions) start->prep_std prep_sample Prepare Sample Solution (1 mg/mL) start->prep_sample filter_sample Filter Solutions (0.45 µm) prep_std->filter_sample prep_sample->filter_sample inject_std Inject Calibration Standards filter_sample->inject_std inject_sample Inject this compound Sample filter_sample->inject_sample hplc_setup HPLC System Setup (Column, Mobile Phase, Detector) hplc_setup->inject_std hplc_setup->inject_sample data_acq Data Acquisition (Chromatogram) inject_std->data_acq inject_sample->data_acq analysis Data Analysis data_acq->analysis calibration Generate Calibration Curve (Polynomial or Log-Log Fit) analysis->calibration purity_calc Peak Integration & Purity Calculation (% Area) analysis->purity_calc report Generate Final Report calibration->report purity_calc->report

Caption: Workflow for this compound Purity Analysis.

References

Application Notes and Protocols for Sannamycin G Stability Testing and Storage

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, specific stability data for Sannamycin G is not extensively available in public literature. The following application notes and protocols are based on established guidelines for aminoglycoside antibiotics, the class to which this compound belongs. These guidelines provide a robust framework for determining the stability and appropriate storage conditions for this compound.

Introduction

This compound is an aminoglycoside antibiotic. To ensure its safety, efficacy, and quality, a comprehensive understanding of its stability profile is crucial. This document outlines the recommended procedures for stability testing and storage of this compound, in accordance with international guidelines such as those from the International Council for Harmonisation (ICH). Forced degradation studies are described to identify potential degradation products and establish stability-indicating analytical methods.

Recommended Storage Conditions

Proper storage is essential to maintain the potency and integrity of this compound. The following conditions are recommended based on general knowledge of aminoglycoside stability.[1]

Table 1: Recommended Storage Conditions for this compound

FormConditionTemperatureDurationNotes
Powder Long-term-20°CUp to 5 yearsStore in a tightly sealed container in a desiccator to protect from moisture.
2-8°CUp to 2 years
Stock Solution Long-term-20°C or -80°CUp to 1 yearPrepare in a suitable solvent (e.g., sterile water), aliquot to avoid freeze-thaw cycles.[1]
Short-term2-8°CUp to 2 weeks
Working Dilution In culture medium37°CUp to 24 hoursStability in media can be variable; test for significant degradation.[2]

Stability Testing Protocols

Stability testing involves long-term and accelerated studies to determine the shelf-life and re-test period of this compound. Forced degradation studies are also performed to understand its degradation profile.[3][4]

Protocol 1: Long-Term and Accelerated Stability Testing

Objective: To evaluate the stability of this compound under recommended storage conditions and accelerated conditions to predict its shelf-life.

Materials:

  • This compound (at least three batches)

  • Stability chambers (e.g., 25°C/60% RH, 30°C/65% RH, 40°C/75% RH)

  • Validated stability-indicating analytical method (e.g., HPLC-ELSD/CAD)

  • Appropriate container closure system

Methodology:

  • Place this compound samples in the specified stability chambers.

  • Withdraw samples at predetermined time points (see Table 2).

  • Analyze the samples for appearance, assay, purity, and other relevant parameters using a validated analytical method.

  • Record and analyze the data to establish a stability profile.

Table 2: Example Time Points for Stability Testing

Study TypeStorage ConditionMinimum Time Points (in months)
Long-Term25°C ± 2°C / 60% RH ± 5% RH0, 3, 6, 9, 12, 18, 24, and annually thereafter.[4][5]
Intermediate30°C ± 2°C / 65% RH ± 5% RH0, 6, 9, 12.[6]
Accelerated40°C ± 2°C / 75% RH ± 5% RH0, 3, 6.[4][5]

Protocol 2: Forced Degradation Studies

Objective: To identify potential degradation products of this compound under various stress conditions and to establish the specificity of the analytical method.[7][8]

Materials:

  • This compound solution (e.g., 1 mg/mL)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Photostability chamber

  • Oven

Methodology:

  • Acid Hydrolysis: Mix this compound solution with an equal volume of 1N HCl. Heat at 60°C for 2 hours. Neutralize before analysis.

  • Base Hydrolysis: Mix this compound solution with an equal volume of 1N NaOH. Keep at room temperature for 1 hour. Neutralize before analysis.

  • Oxidative Degradation: Mix this compound solution with an equal volume of 3% H₂O₂. Keep at room temperature for 4 hours, protected from light.

  • Thermal Degradation: Expose solid this compound to 105°C for 24 hours.

  • Photolytic Degradation: Expose this compound solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

Table 3: Example Results of a Forced Degradation Study for an Aminoglycoside

Stress ConditionReagent/ConditionDurationTemperature% DegradationMajor Degradants Identified
Acid Hydrolysis1N HCl2 hours60°C~15%Hydrolytic products
Base Hydrolysis1N NaOH1 hourRT~20%Hydrolytic products
Oxidative Degradation3% H₂O₂4 hoursRT~25%Oxidized products
Thermal DegradationDry Heat24 hours105°C~10%Thermolytic products
Photolytic DegradationICH Q1B Light-RT~5%Photolytic products

Analytical Method

Due to the lack of a strong UV-absorbing chromophore, standard HPLC-UV methods are often unsuitable for aminoglycosides. A common approach is High-Performance Liquid Chromatography coupled with a universal detector like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD).

Protocol 3: Stability-Indicating HPLC-ELSD/CAD Method

Objective: To quantify this compound and separate it from its degradation products.

HPLC Parameters (Example):

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of a low concentration of a non-volatile acid (e.g., trifluoroacetic acid) in water and acetonitrile.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detector: ELSD or CAD

Method Validation: The analytical method must be validated according to ICH Q2(R1) guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness.

Visualizations

Stability_Testing_Workflow Figure 1: Experimental Workflow for this compound Stability Testing cluster_prep Sample Preparation cluster_studies Stability Studies cluster_analysis Analysis cluster_results Data Evaluation prep Prepare this compound Samples (≥3 Batches) long_term Long-Term Study (25°C/60% RH) prep->long_term Expose to Conditions accelerated Accelerated Study (40°C/75% RH) prep->accelerated Expose to Conditions forced_deg Forced Degradation (Acid, Base, Oxidative, Thermal, Photolytic) prep->forced_deg Expose to Conditions sampling Sample at Time Points long_term->sampling accelerated->sampling hplc Analyze via Stability-Indicating HPLC-ELSD/CAD Method forced_deg->hplc sampling->hplc data_analysis Analyze Data (Assay, Purity) hplc->data_analysis validation Method Validation (ICH Q2(R1)) validation->hplc Ensures Specificity shelf_life Establish Shelf-Life & Storage Conditions data_analysis->shelf_life

Figure 1: Experimental Workflow for this compound Stability Testing

Degradation_Pathways Figure 2: Potential Degradation Pathways for an Aminoglycoside cluster_stress Stress Conditions cluster_products Potential Degradation Products sannamycin This compound (Active Molecule) acid Acidic pH (Hydrolysis) base Basic pH (Hydrolysis) oxidizing Oxidizing Agent (e.g., H₂O₂) heat High Temperature light UV/Vis Light hydrolysis_prod Hydrolyzed Fragments (Loss of sugar moieties) acid->hydrolysis_prod base->hydrolysis_prod oxidation_prod Oxidized Derivatives oxidizing->oxidation_prod other_prod Other Minor Degradants heat->other_prod light->other_prod

Figure 2: Potential Degradation Pathways for an Aminoglycoside

References

Sannamycin G: Application Notes and Protocols for Biofilm Disruption Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sannamycin G, a member of the aminoglycoside antibiotic family, is a nucleosidyl-peptide antibiotic produced by Streptomyces sp. SS[1]. The increasing challenge of antibiotic resistance, particularly in the context of bacterial biofilms, has spurred research into novel antimicrobial agents. Biofilms, structured communities of bacteria encased in a self-produced polymeric matrix, exhibit high tolerance to conventional antibiotics and host immune responses. This compound and its analogs have emerged as compounds of interest for their potential to disrupt these resilient bacterial structures.

These application notes provide a comprehensive overview of the use of this compound in biofilm disruption assays. The document details experimental protocols for assessing its efficacy, presents available quantitative data, and illustrates relevant biological pathways and experimental workflows. While specific quantitative data for this compound is limited in publicly available literature, this document leverages data from closely related Sannamycin compounds to provide a practical guide for researchers.

Data Presentation

The following tables summarize the quantitative data on the effects of Sannamycin (referred to as Sansanmycin in the study) on the biofilm of Pseudomonas aeruginosa. This data is crucial for understanding its potential efficacy and for designing further experiments with this compound.

Table 1: Minimal Inhibitory Concentrations (MICs) of Sannamycin and Other Antibiotics against Pseudomonas aeruginosa

AntibioticMIC (µg/mL)
Sannamycin128
Gentamycin256
Carbenicillin64
Polymyxin B256

Source: Adapted from a study on the effects of combined treatment with Sansanmycin and macrolides on Pseudomonas aeruginosa and formation of biofilm.[2]

Table 2: Viable Bacteria Count in Pseudomonas aeruginosa Biofilms After Treatment with Sannamycin and Roxithromycin

Treatment GroupConcentration (µg/mL)Viable Bacteria (CFU/mL)
Control-7.8 x 10⁷
Sannamycin32 (1/4 MIC)4.2 x 10⁶
Sannamycin64 (1/2 MIC)1.5 x 10⁵
Sannamycin + Roxithromycin32 + 329.1 x 10³
Sannamycin + Roxithromycin64 + 322.7 x 10³

Source: Adapted from a study on the effects of combined treatment with Sansanmycin and macrolides on Pseudomonas aeruginosa and formation of biofilm.[2]

Experimental Protocols

This section provides detailed protocols for conducting biofilm disruption assays with this compound. The primary method described is the crystal violet staining assay, a common and effective method for quantifying biofilm mass.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a bacterial strain.

Materials:

  • This compound

  • Bacterial culture (e.g., Pseudomonas aeruginosa, Staphylococcus aureus)

  • 96-well microtiter plates

  • Appropriate growth medium (e.g., Tryptic Soy Broth (TSB), Luria-Bertani (LB) broth)

  • Incubator

  • Plate reader (optional)

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent and sterilize by filtration.

  • In a 96-well plate, perform serial two-fold dilutions of the this compound stock solution in the growth medium.

  • Inoculate each well with a standardized bacterial suspension (approximately 5 x 10⁵ CFU/mL).

  • Include a positive control (bacteria without antibiotic) and a negative control (medium only).

  • Incubate the plate at the optimal temperature for the bacterial strain (e.g., 37°C) for 18-24 hours.

  • Determine the MIC by visual inspection as the lowest concentration of this compound with no visible bacterial growth.

Protocol 2: Biofilm Disruption Assay using Crystal Violet Staining

Objective: To quantify the effect of this compound on the disruption of pre-formed biofilms.

Materials:

  • This compound

  • Bacterial culture

  • 96-well flat-bottom microtiter plates

  • Appropriate growth medium

  • 0.1% Crystal Violet solution

  • 30% Acetic Acid or 95% Ethanol

  • Phosphate-buffered saline (PBS)

  • Incubator

  • Plate reader

Procedure:

  • Biofilm Formation:

    • Inoculate a 96-well plate with the bacterial culture (approximately 1 x 10⁶ CFU/mL) in a suitable growth medium.

    • Incubate the plate for 24-48 hours at the optimal temperature to allow for biofilm formation.

  • Treatment with this compound:

    • Carefully remove the planktonic bacteria (unattached cells) from each well by aspiration.

    • Gently wash the wells with PBS to remove any remaining planktonic cells.

    • Add fresh growth medium containing different concentrations of this compound to the wells. Include a control group with no antibiotic.

    • Incubate the plate for a further 24 hours.

  • Quantification of Biofilm:

    • Discard the medium and wash the wells with PBS.

    • Add 125 µL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.[3]

    • Remove the crystal violet solution and wash the wells thoroughly with water to remove excess stain.

    • Dry the plate, and then add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound crystal violet.[3]

    • Measure the absorbance of the solubilized crystal violet at a wavelength of 570-595 nm using a plate reader.

    • The reduction in absorbance in the this compound-treated wells compared to the control wells indicates biofilm disruption.

Mandatory Visualizations

Signaling Pathway and Mechanism of Action

The following diagram illustrates a plausible mechanism of action for this compound in disrupting bacterial biofilms, based on the known functions of aminoglycoside antibiotics.

SannamycinG_Mechanism cluster_Biofilm Bacterial Biofilm cluster_Cellular_Effects Cellular Disruption Biofilm_Matrix Extracellular Polymeric Substance (EPS) Matrix Disruption Biofilm Disruption Biofilm_Matrix->Disruption Weakening Bacteria Bacterial Cells Ribosome 30S Ribosomal Subunit SannamycinG This compound SannamycinG->Biofilm_Matrix Penetration SannamycinG->Bacteria Uptake SannamycinG->Ribosome Binding Protein_Synthesis Protein Synthesis Inhibition Ribosome->Protein_Synthesis Leads to Cell_Membrane Cell Membrane Damage Protein_Synthesis->Cell_Membrane Causes Cell_Lysis Cell Lysis Cell_Membrane->Cell_Lysis Results in Cell_Lysis->Disruption Contributes to

Caption: Mechanism of this compound on bacterial biofilms.

Experimental Workflow

The diagram below outlines the key steps in a typical biofilm disruption assay.

Biofilm_Disruption_Workflow start Start prep_culture Prepare Bacterial Culture start->prep_culture biofilm_formation Inoculate 96-well Plate & Incubate (24-48h) for Biofilm Formation prep_culture->biofilm_formation wash1 Remove Planktonic Cells & Wash with PBS biofilm_formation->wash1 treatment Add this compound at Various Concentrations wash1->treatment incubation Incubate (24h) treatment->incubation wash2 Remove Treatment & Wash with PBS incubation->wash2 staining Stain with 0.1% Crystal Violet (15 min) wash2->staining wash3 Wash Excess Stain staining->wash3 solubilize Solubilize Bound Stain (30% Acetic Acid) wash3->solubilize read_absorbance Measure Absorbance (570-595 nm) solubilize->read_absorbance analysis Data Analysis: Compare Treated vs. Control read_absorbance->analysis end End analysis->end

Caption: Experimental workflow for biofilm disruption assay.

Disclaimer: The quantitative data presented is based on studies of "Sansanmycin," which is presumed to be a variant or misspelling of Sannamycin. Researchers should validate these findings for this compound specifically. The proposed mechanism of action is based on the general understanding of the aminoglycoside class of antibiotics and requires specific experimental validation for this compound.

References

Application Notes and Protocols for Testing Sannamycin G in Combination with Other Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for evaluating the synergistic potential of Sannamycin G, an aminoglycoside antibiotic, when used in combination with other antimicrobial agents. The following protocols for checkerboard and time-kill curve assays are foundational methods in preclinical drug development for identifying effective combination therapies to combat antimicrobial resistance.

Introduction

The rise of multidrug-resistant bacteria presents a formidable challenge to global health. Combination therapy, the concurrent use of two or more antibiotics, is a key strategy to overcome resistance, broaden the antimicrobial spectrum, and achieve synergistic effects. This compound, as an aminoglycoside, inhibits bacterial protein synthesis.[1][2][3] Combining it with other antibiotics that have different mechanisms of action, such as cell wall synthesis inhibitors (e.g., β-lactams) or nucleic acid synthesis inhibitors, could lead to enhanced bacterial killing and a reduced likelihood of resistance development.[4][5][6]

Core Concepts in Combination Therapy

The interaction between two antibiotics can be classified as follows:

  • Synergy: The combined effect of the two drugs is significantly greater than the sum of their individual effects.[7]

  • Additivity/Indifference: The combined effect is equal to the sum of the individual effects.[8][9]

  • Antagonism: The combined effect is less than the effect of the more active agent alone.[10]

Two standard in vitro methods are widely used to quantify these interactions: the checkerboard assay and the time-kill curve assay.[7][11][12]

General Mechanism of Action of this compound (Aminoglycoside)

This compound belongs to the aminoglycoside class of antibiotics. The primary mechanism of action for aminoglycosides is the inhibition of bacterial protein synthesis.[1][2][13] This is achieved by irreversibly binding to the 16S ribosomal RNA of the 30S ribosomal subunit.[1][14] This binding interferes with the translation process, leading to the production of non-functional or truncated proteins and ultimately, bacterial cell death.[1][3]

Aminoglycoside Mechanism of Action cluster_bacterium Bacterial Cell Sannamycin_G This compound Cell_Membrane Cell Membrane Sannamycin_G->Cell_Membrane Enters cell Ribosome_30S 30S Ribosomal Subunit Cell_Membrane->Ribosome_30S Binds to 16S rRNA Protein_Synthesis Protein Synthesis Ribosome_30S->Protein_Synthesis Inhibits Cell_Death Cell Death Protein_Synthesis->Cell_Death Leads to

Caption: General mechanism of action of this compound.

Experimental Workflow for Synergy Testing

A systematic approach is crucial for evaluating the interaction between this compound and a partner antibiotic. The general workflow involves determining the individual activity of each antibiotic followed by assessing their combined effect.

Experimental Workflow Start Start: Select Bacterial Strain and Antibiotics MIC_Determination Determine individual MICs of This compound and Partner Antibiotic Start->MIC_Determination Checkerboard_Assay Perform Checkerboard Assay MIC_Determination->Checkerboard_Assay FIC_Index_Calculation Calculate Fractional Inhibitory Concentration (FIC) Index Checkerboard_Assay->FIC_Index_Calculation Interpretation Interpret Interaction: Synergy, Additivity, or Antagonism FIC_Index_Calculation->Interpretation Time_Kill_Assay Perform Time-Kill Curve Assay for synergistic combinations Interpretation->Time_Kill_Assay Synergy (FIC ≤ 0.5) Data_Analysis Analyze killing kinetics Time_Kill_Assay->Data_Analysis Conclusion Draw Conclusions on Combination Efficacy Data_Analysis->Conclusion

Caption: Overall experimental workflow for antimicrobial synergy testing.

Protocol 1: Checkerboard Microdilution Assay

The checkerboard assay is a widely used method to determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the interaction between two antimicrobial agents.[15][16][17]

Materials
  • This compound (stock solution of known concentration)

  • Partner antibiotic (stock solution of known concentration)

  • Bacterial strain of interest

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)[7]

  • Sterile 96-well microtiter plates[7]

  • Multichannel pipette

  • Incubator (35°C ± 2°C)[7]

  • Microplate reader (for optional OD measurement)

Methodology
  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.[15] Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.[7][8]

  • Plate Setup:

    • Dispense 50 µL of CAMHB into each well of a 96-well plate.[15]

    • Create serial twofold dilutions of this compound horizontally across the plate (e.g., columns 1-10).[11]

    • Create serial twofold dilutions of the partner antibiotic vertically down the plate (e.g., rows A-G).[11]

    • Row H should contain only the serial dilutions of this compound to redetermine its Minimum Inhibitory Concentration (MIC).[16]

    • Column 11 should contain only the serial dilutions of the partner antibiotic to redetermine its MIC.[11]

    • Column 12 should serve as a growth control (inoculum only) and a sterility control (broth only).[16]

  • Inoculation: Inoculate each well (except the sterility control) with 100 µL of the prepared bacterial inoculum. The final volume in each well will be 200 µL.[11]

  • Incubation: Incubate the plate at 37°C for 18-24 hours.[7]

  • Reading Results: After incubation, determine the MIC for each antibiotic alone and for each combination by identifying the lowest concentration that completely inhibits visible bacterial growth.[11]

Data Presentation and Interpretation

The Fractional Inhibitory Concentration (FIC) Index is calculated to determine the nature of the interaction.[15][16]

FIC Index Calculation:

FIC Index = FIC of this compound + FIC of Partner Antibiotic

Where:

  • FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)

  • FIC of Partner Antibiotic = (MIC of Partner Antibiotic in combination) / (MIC of Partner Antibiotic alone)

The results are interpreted as follows:[8][9]

FIC IndexInterpretation
≤ 0.5Synergy
> 0.5 to ≤ 1.0Additive
> 1.0 to ≤ 4.0Indifference
> 4.0Antagonism

Table 1: Example Checkerboard Assay Results

OrganismThis compound MIC (µg/mL)Partner Antibiotic MIC (µg/mL)Combination MICs (this compound / Partner Antibiotic) (µg/mL)Lowest FIC IndexInterpretation
E. coli ATCC 25922280.5 / 10.375Synergy
P. aeruginosa PAO14162 / 81.0Additive
S. aureus ATCC 29213121 / 11.5Indifference

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Caption: Workflow for the checkerboard microdilution assay.

Protocol 2: Time-Kill Curve Analysis

The time-kill curve assay provides dynamic information about the bactericidal or bacteriostatic activity of antimicrobial agents over time.[18][19] This method is particularly useful for confirming synergistic interactions identified in the checkerboard assay.[12][16]

Materials
  • This compound

  • Partner antibiotic

  • Bacterial strain of interest

  • CAMHB

  • Sterile test tubes or flasks

  • Shaking incubator (37°C)

  • Sterile saline or phosphate-buffered saline (PBS) for dilutions

  • Agar plates (e.g., Tryptic Soy Agar)

  • Pipettes and sterile tips

  • Timer

Methodology
  • Inoculum Preparation: Prepare a logarithmic phase bacterial culture and dilute it in pre-warmed CAMHB to a starting inoculum of approximately 5 x 10^5 CFU/mL.[18]

  • Assay Setup: Prepare test tubes with the following conditions (example concentrations):

    • Growth control (no antibiotic)

    • This compound alone (e.g., at its MIC)

    • Partner antibiotic alone (e.g., at its MIC)

    • This compound + Partner antibiotic (at concentrations that showed synergy in the checkerboard assay, e.g., 0.25x MIC of each)

  • Inoculation: Inoculate each tube with the prepared bacterial suspension.

  • Incubation and Sampling: Incubate all tubes at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 8, and 24 hours), draw an aliquot from each tube.[11][18]

  • Viable Cell Counting: Perform serial tenfold dilutions of each aliquot in sterile saline or PBS and plate onto agar plates.[7][18] Incubate the plates for 18-24 hours.

  • Data Analysis: Count the colonies on the plates to determine the number of viable bacteria (CFU/mL) at each time point.[18] Plot the log10 CFU/mL versus time.

Data Presentation and Interpretation

The results are plotted as log10 CFU/mL versus time.

  • Bactericidal activity: A ≥ 3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[19]

  • Bacteriostatic activity: A < 3-log10 reduction in CFU/mL from the initial inoculum.[9]

  • Synergy: A ≥ 2-log10 decrease in CFU/mL with the combination compared to the most active single agent at 24 hours.[9]

Table 2: Example Time-Kill Curve Data Interpretation

OrganismAgent(s)Log10 Reduction vs. Initial Inoculum at 24hLog10 Reduction vs. Most Active Agent at 24hInterpretation
E. coli ATCC 25922This compound1.5-Bacteriostatic
Partner Antibiotic1.8-Bacteriostatic
This compound + Partner Antibiotic4.02.2Synergistic & Bactericidal

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Caption: Workflow for the time-kill curve analysis.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Sannamycin G Solubility Challenges

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with Sannamycin G in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the known solubility of this compound?

A1: Currently, there is limited publicly available data on the aqueous solubility of this compound. It is described as being soluble in dimethyl sulfoxide (DMSO)[1]. For research purposes, it is crucial to experimentally determine its solubility in your specific aqueous buffer system.

Q2: Why is my this compound not dissolving in my aqueous buffer?

A2: Poor aqueous solubility is a common challenge for many complex organic molecules. Several factors can contribute to this issue, including the molecule's inherent hydrophobicity, crystalline structure, and the pH and ionic strength of the aqueous solution. Over 70% of new chemical entities in development pipelines exhibit poor aqueous solubility[2].

Q3: What are the initial steps I should take to try and dissolve this compound?

A3: Start with small-scale solubility testing. Try dissolving a small, accurately weighed amount of this compound in your desired aqueous buffer. Gentle heating and agitation (e.g., vortexing or sonication) can be employed. It is also recommended to test a range of pH values, as the solubility of compounds with ionizable groups can be highly pH-dependent[3][4].

Q4: Can I use an organic co-solvent to dissolve this compound for my in vitro experiments?

A4: Yes, using a water-miscible organic co-solvent is a common strategy. DMSO is a frequently used co-solvent in which this compound is known to be soluble[1]. Other options include ethanol, methanol, or polyethylene glycol (PEG). However, it is critical to keep the final concentration of the organic solvent in your experimental system as low as possible (typically <1% and often <0.1%) to avoid solvent-induced artifacts or toxicity to cells. Always run a vehicle control (buffer with the same concentration of co-solvent) in your experiments.

Troubleshooting Guide

This guide provides systematic approaches to troubleshoot and overcome this compound solubility issues.

Problem: this compound precipitates out of solution upon dilution into an aqueous buffer.
Potential Cause Recommended Solution
Exceeding Aqueous Solubility Limit The concentration of this compound in the final aqueous solution is higher than its intrinsic solubility.
pH Shift The pH of the stock solution (e.g., in DMSO) is different from the final aqueous buffer, causing the compound to become less ionized and precipitate.
Buffer Composition Components of your buffer (e.g., salts, proteins) may be interacting with this compound, leading to precipitation.

Troubleshooting Workflow for Precipitation Issues

G start This compound Precipitates Upon Dilution check_conc Is the final concentration too high? start->check_conc lower_conc Lower the final concentration of this compound. check_conc->lower_conc Yes check_ph Is there a significant pH shift between stock and final buffer? check_conc->check_ph No test_solubility Determine the maximum solubility in the final buffer. lower_conc->test_solubility success This compound remains in solution. test_solubility->success adjust_ph Adjust the pH of the stock or final buffer to maintain solubility. check_ph->adjust_ph Yes check_buffer Are there incompatible components in the buffer? check_ph->check_buffer No adjust_ph->success modify_buffer Test alternative buffer systems or remove potentially interacting components. check_buffer->modify_buffer Yes fail Precipitation persists. Consider advanced formulation strategies. check_buffer->fail No modify_buffer->success

Caption: Troubleshooting workflow for this compound precipitation.

Advanced Solubilization Strategies

If basic troubleshooting steps are insufficient, more advanced formulation strategies may be necessary. These techniques aim to increase the aqueous solubility and dissolution rate of poorly soluble compounds.

Strategy Description Key Considerations
pH Adjustment For ionizable compounds, adjusting the pH of the solution can significantly increase solubility by promoting the formation of the more soluble ionized form[3][4].Determine the pKa of this compound. The final pH must be compatible with your experimental system.
Co-solvents Using water-miscible organic solvents (e.g., ethanol, PEG 400, propylene glycol) can increase the solubility of hydrophobic compounds[4].The concentration of the co-solvent should be minimized to avoid toxicity and artifacts. A vehicle control is essential.
Complexation with Cyclodextrins Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively encapsulating the drug and increasing its apparent water solubility[2][3].The choice of cyclodextrin (e.g., β-cyclodextrin, HP-β-CD) and the molar ratio of drug to cyclodextrin are critical.
Use of Surfactants Surfactants form micelles in aqueous solutions above their critical micelle concentration (CMC). Hydrophobic drugs can partition into the hydrophobic core of these micelles, increasing their solubility.Select a biocompatible surfactant (e.g., Tween® 80, Cremophor® EL). The surfactant concentration must be above the CMC.
Particle Size Reduction Techniques like micronization and nanosuspension increase the surface area of the drug particles, which can lead to a faster dissolution rate according to the Noyes-Whitney equation[2][5][6].Requires specialized equipment. May not increase the equilibrium solubility but can improve the dissolution rate.
Solid Dispersions The drug is dispersed in a solid hydrophilic carrier (e.g., a polymer like PVP or PEG). This can create an amorphous form of the drug, which is typically more soluble than its crystalline form[7][8].Requires formulation development and characterization of the solid dispersion.

Experimental Protocols

Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)

The saturation shake-flask method is the gold standard for determining the equilibrium solubility of a compound[9].

Materials:

  • This compound

  • Aqueous buffer of interest (e.g., PBS, pH 7.4)

  • Vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C)

  • Syringe filters (e.g., 0.22 µm PVDF)

  • Analytical method for quantifying this compound (e.g., HPLC-UV, LC-MS)

Procedure:

  • Add an excess amount of this compound to a vial containing a known volume of the aqueous buffer. The solid should be visible at the bottom of the vial.

  • Seal the vials and place them on a shaker in a temperature-controlled environment.

  • Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours)[9].

  • After equilibration, allow the vials to stand to let the undissolved solid settle.

  • Carefully withdraw an aliquot of the supernatant and immediately filter it through a 0.22 µm syringe filter to remove any undissolved particles.

  • Dilute the filtrate with an appropriate solvent if necessary.

  • Quantify the concentration of this compound in the filtrate using a validated analytical method.

Protocol 2: Preparation of a this compound Formulation using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This protocol describes a common method for preparing a cyclodextrin-based formulation to enhance solubility[3].

Materials:

  • This compound

  • Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

  • Aqueous buffer

  • Magnetic stirrer and stir bar

  • Analytical balance

Procedure:

  • Calculate the required amounts of this compound and HP-β-CD for the desired concentration and molar ratio (e.g., 1:1, 1:2, 1:5 drug:cyclodextrin).

  • Dissolve the HP-β-CD in the aqueous buffer with gentle stirring.

  • Slowly add the this compound powder to the stirring HP-β-CD solution.

  • Continue stirring at room temperature until the this compound is completely dissolved. This may take several hours. Gentle heating (e.g., to 40-50°C) can be used to accelerate dissolution, but the solution should be cooled to room temperature to check for precipitation.

  • Once dissolved, the solution can be sterile-filtered if required for cell-based assays.

This compound Mechanism of Action and Formulation Impact

This compound is an aminoglycoside antibiotic[10]. The primary mechanism of action for aminoglycosides is the inhibition of bacterial protein synthesis by binding to the 30S ribosomal subunit[11]. This binding leads to mistranslation of mRNA and ultimately bacterial cell death[12]. For this compound to be effective, it must first be in solution to penetrate the bacterial cell wall and reach its intracellular target.

G cluster_formulation Formulation cluster_cell Bacterial Cell Sann_G_Solid This compound (Solid) Solubilization Solubilization Strategy (e.g., pH, Co-solvent, Cyclodextrin) Sann_G_Solid->Solubilization Sann_G_Solution This compound (Aqueous Solution) Solubilization->Sann_G_Solution Cell_Wall Cell Wall Penetration Sann_G_Solution->Cell_Wall Drug Delivery Ribosome 30S Ribosome Binding Cell_Wall->Ribosome Inhibition Protein Synthesis Inhibition Ribosome->Inhibition Cell_Death Cell Death Inhibition->Cell_Death

Caption: Impact of formulation on this compound's mechanism of action.

References

Technical Support Center: Optimizing Sannamycin G Dosage in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the effective and safe use of Sannamycin G in preclinical animal models. Given the limited specific data available for this compound, this guide leverages established principles for the broader class of aminoglycoside antibiotics. All recommendations should be adapted and validated for this compound through rigorous experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is an aminoglycoside antibiotic.[1] Aminoglycosides primarily act by inhibiting bacterial protein synthesis. They bind to the 30S ribosomal subunit, specifically to the A-site on the 16S ribosomal RNA.[2][3] This binding interferes with the initiation complex, causes misreading of mRNA, and leads to the production of nonfunctional proteins, ultimately resulting in bacterial cell death.[4][5]

Q2: How do I determine a starting dose for this compound in my animal model?

For a novel compound like this compound, a dose-range finding study, such as a Maximum Tolerated Dose (MTD) study, is crucial.[6][7] This involves administering escalating doses of the compound to different groups of animals and observing them for a set period.[6] The MTD is the highest dose that does not cause unacceptable toxicity.[6] In the absence of prior data, you can look at the doses used for other aminoglycosides in similar animal models as a starting point, but this should be done with caution.

Q3: What are the common routes of administration for aminoglycosides in animal models?

Common routes of administration for aminoglycosides in animal studies include intravenous (IV), intramuscular (IM), subcutaneous (SC), and intraperitoneal (IP).[6] The choice of route depends on the experimental goals, the formulation of this compound, and the desired pharmacokinetic profile. For systemic infections, parenteral routes (IV, IM, SC, IP) are typically used to ensure bioavailability.

Q4: What are the primary toxicities associated with aminoglycosides, and how can I monitor for them?

The two major dose-limiting toxicities for aminoglycosides are nephrotoxicity (kidney damage) and ototoxicity (hearing and balance impairment).[3][8][9]

  • Nephrotoxicity: Monitor for changes in kidney function by measuring serum creatinine and blood urea nitrogen (BUN) levels.[10] Urinalysis for proteinuria and granular casts can also be indicative of kidney damage.[10] Histopathological examination of the kidneys at the end of the study is recommended.[9]

  • Ototoxicity: This is more challenging to monitor in rodents. It can manifest as hearing loss and balance problems.[8] Specialized equipment is needed to perform auditory brainstem response (ABR) testing to assess hearing thresholds.[11] Behavioral tests can be used to assess balance.

Q5: How can I optimize the dosing regimen to minimize toxicity?

Aminoglycosides exhibit concentration-dependent killing, meaning higher peak concentrations are more effective.[12][13] Studies with other aminoglycosides have shown that once-daily dosing can be as effective as multiple daily doses while being less toxic.[14][15] This is because the toxicity is related to the total time the drug is above a certain concentration in the kidneys and inner ear. A once-daily high dose allows for a prolonged period where the drug concentration is low, allowing for clearance from these sensitive tissues.

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps
High mortality or severe adverse effects at expected therapeutic doses. - Incorrect dose calculation.- High sensitivity of the animal strain to aminoglycosides.- Contamination or impurity in the this compound formulation.- Vehicle toxicity.- Double-check all dose calculations.- Perform a Maximum Tolerated Dose (MTD) study to determine a safe dose range.[6]- Test the vehicle alone for any toxic effects.- Ensure the purity and stability of your this compound stock.
Lack of efficacy in the animal model. - Inadequate dose or dosing frequency.- Poor bioavailability via the chosen route of administration.- The pathogen in your model is resistant to this compound.- Rapid clearance of the drug.- Increase the dose or dosing frequency based on MTD data.- Conduct a pharmacokinetic (PK) study to determine the drug's half-life and exposure (AUC).[7]- Confirm the in vitro susceptibility of your pathogen to this compound (determine the Minimum Inhibitory Concentration - MIC).- Consider a different route of administration.
Injection site reactions (e.g., inflammation, necrosis). - The formulation is too concentrated or has an inappropriate pH.- Irritating properties of the vehicle or this compound itself.- Dilute the formulation to a larger volume if possible.- Adjust the pH of the formulation to be closer to physiological pH (around 7.4).- Try a different, less irritating vehicle.- Rotate injection sites.
Inconsistent results between animals. - Inconsistent administration technique.- Variation in animal health status.- Errors in dose preparation.- Ensure all personnel are properly trained in the administration technique.- Standardize animal handling and housing conditions.[16]- Prepare fresh dosing solutions daily and ensure they are homogenous.

Data on Related Aminoglycosides in Animal Models

Since specific data for this compound is not publicly available, the following tables provide pharmacokinetic and toxicity data for other commonly used aminoglycosides in various animal models. This information can serve as a reference for designing initial studies.

Table 1: Pharmacokinetic Parameters of Aminoglycosides in Different Species

Drug Species Dose and Route Half-life (t½) Volume of Distribution (Vd) Clearance (CL) Source
GentamicinGuinea Pig40 mg/kg IV0.88 - 1.01 h (beta phase)160 ml/kg3.40 ml/min/kg[17]
TobramycinGuinea Pig40 mg/kg IV0.88 - 1.01 h (beta phase)204 ml/kg4.63 ml/min/kg[17]
AmikacinMouse13.7 mg/kg SC~0.5 hNot Reported7.44 mL/h[18]
KanamycinMouse700 mg/kg/12h SCNot ReportedNot ReportedNot Reported[8]
GentamicinDog6 mg/kg IM0.76 - 1.01 h0.084 - 0.10 L/kg1.10 - 1.24 mL/min/kg[10]

Table 2: Reported Ototoxic Doses of Kanamycin in Mice

Dose Duration Route Observed Effect Source
400-900 mg/kg/12h15 daysSubcutaneousDose-dependent auditory threshold shifts[8]
700 mg/kg/12h14 daysSubcutaneousHair cell death[8]
800 mg/kg/12h15 daysRound windowAlteration of auditory steady-state responses[8]

Experimental Protocols

Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose of this compound that can be administered to an animal model without causing unacceptable toxicity.

Methodology:

  • Use a sufficient number of healthy, age-matched animals (e.g., mice or rats).

  • Divide animals into groups (e.g., 5 groups of 3-5 animals each).

  • Prepare a range of this compound doses. A logarithmic dose escalation (e.g., 10, 30, 100, 300, 1000 mg/kg) is a common starting point.

  • Administer a single dose of this compound to each group via the intended route of administration. Include a vehicle control group.

  • Observe the animals for signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur, lethargy) at regular intervals for at least 72 hours, and up to 14 days.[6]

  • Record body weights daily.

  • At the end of the observation period, euthanize the animals and perform gross necropsy. Consider collecting blood for clinical chemistry and organs for histopathology.

  • The MTD is defined as the highest dose that does not result in mortality or signs of severe toxicity (e.g., >20% body weight loss).

Pharmacokinetic (PK) Study

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in the animal model.

Methodology:

  • Administer a single, non-toxic dose of this compound to a group of animals (e.g., via IV and the intended therapeutic route).

  • Collect blood samples at multiple time points after administration (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hours).[7]

  • Process the blood to obtain plasma or serum.

  • Analyze the concentration of this compound in the samples using a validated analytical method (e.g., LC-MS/MS).

  • Calculate key PK parameters such as half-life (t½), peak concentration (Cmax), time to peak concentration (Tmax), and area under the curve (AUC).

Visualizations

Signaling Pathway and Experimental Workflows

Aminoglycoside_Mechanism cluster_bacterium Bacterial Cell Ribosome 30S Ribosomal Subunit Protein Functional Protein Ribosome->Protein Protein Synthesis (Translation) NonFunctional_Protein Non-functional or Truncated Protein Ribosome->NonFunctional_Protein Causes mRNA misreading and inhibits translocation mRNA mRNA tRNA Aminoacyl-tRNA Cell Death Cell Death NonFunctional_Protein->Cell Death Leads to SannamycinG This compound (Aminoglycoside) SannamycinG->Ribosome Binds to A-site on 16S rRNA

Caption: Mechanism of action of this compound.

Dosage_Optimization_Workflow cluster_preliminary Preliminary Studies cluster_efficacy Efficacy Testing cluster_refinement Refinement & Monitoring MTD 1. Maximum Tolerated Dose (MTD) Study PK 2. Pharmacokinetic (PK) Study MTD->PK Inform safe dose for PK Dose_Selection 3. Select Dose Range (based on MTD & PK) MTD->Dose_Selection Define upper dose limit PK->Dose_Selection Inform dosing interval Efficacy_Study 4. Efficacy Study in Infection Model Dose_Selection->Efficacy_Study Toxicity_Monitoring 5. Monitor for Toxicity (Nephro- & Ototoxicity) Efficacy_Study->Toxicity_Monitoring Concurrent monitoring Dose_Adjustment 6. Adjust Dose/Schedule Toxicity_Monitoring->Dose_Adjustment If toxicity is observed Dose_Adjustment->Efficacy_Study Refine protocol

References

Technical Support Center: Mitigating Sannamycin G Induced Ototoxicity in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Sannamycin G is classified as an aminoglycoside antibiotic. Currently, there is a lack of specific preclinical research data available in the public domain regarding this compound-induced ototoxicity and strategies to mitigate it. The following troubleshooting guides, FAQs, and experimental protocols are extrapolated from extensive research on other aminoglycoside antibiotics such as gentamicin, amikacin, and neomycin. Researchers should validate these approaches specifically for this compound in their experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the generally accepted mechanism of aminoglycoside-induced ototoxicity?

A1: Aminoglycoside-induced ototoxicity is primarily caused by the degeneration of sensory hair cells in the inner ear.[1] The proposed mechanism involves the production of reactive oxygen species (ROS), which leads to oxidative stress and triggers apoptotic cell death pathways in the cochlear and vestibular hair cells.[2][3] These antibiotics can enter the hair cells through mechanotransduction channels and accumulate, leading to irreversible damage.[3]

Q2: Are there any known genetic factors that could influence susceptibility to this compound-induced ototoxicity?

A2: While specific genetic predispositions to this compound are unknown, research on other aminoglycosides has identified mutations in mitochondrial ribosomal RNA (rRNA), such as the m.1555A>G mutation, which significantly increase susceptibility to ototoxicity.[2][4] This mutation makes the mitochondrial ribosome more similar to bacterial ribosomes, enhancing the binding of aminoglycosides and leading to impaired mitochondrial protein synthesis and subsequent cell death.[4]

Q3: What are the most common otoprotective agents investigated in preclinical studies for aminoglycoside-induced hearing loss?

A3: A variety of otoprotective agents have been investigated in preclinical models to counteract aminoglycoside-induced ototoxicity. These agents primarily fall into categories such as antioxidants, inhibitors of apoptosis, and agents that block aminoglycoside uptake. Commonly studied compounds include N-acetylcysteine (NAC), D-methionine, and various vitamins with antioxidant properties.[1][5]

Q4: Can the route and duration of this compound administration affect the severity of ototoxicity?

A4: Based on studies with other aminoglycosides, both the dosage and the duration of treatment are critical factors influencing the severity of ototoxicity.[3] Higher doses and longer treatment periods generally lead to more significant hair cell loss and hearing impairment.[3] Systemic administration (e.g., intravenous or intramuscular) allows the drug to enter the inner ear through the bloodstream.[3]

Q5: What are the typical animal models used to study aminoglycoside-induced ototoxicity?

A5: Common animal models for studying drug-induced hearing loss include rodents (mice, rats, guinea pigs) and chinchillas.[6][7][8][9][10] These models are used to assess changes in hearing thresholds, hair cell viability, and the efficacy of otoprotective agents.[6][7][8]

Troubleshooting Guides

Problem: High variability in auditory threshold shifts observed in our animal model after this compound administration.

Possible Cause Troubleshooting Step
Inconsistent Drug Dosage Ensure precise calculation and administration of this compound based on individual animal weight. Use calibrated equipment for drug delivery.
Genetic Variability in Animal Strain Use an inbred strain of animals to minimize genetic differences in susceptibility to ototoxicity.
Presence of Underlying Inflammation Systemic inflammation can potentiate aminoglycoside-induced ototoxicity.[7] Ensure animals are free from infections or other inflammatory conditions prior to the study. Monitor for signs of inflammation.
Inconsistent Noise Levels in Housing Exposure to loud noise can synergistically increase aminoglycoside ototoxicity.[2] Maintain a controlled and quiet environment for the animals throughout the study.

Problem: The otoprotective agent we are testing does not show efficacy against this compound-induced ototoxicity.

Possible Cause Troubleshooting Step
Inadequate Dosage or Timing of Otoprotectant Optimize the dose and administration schedule of the otoprotective agent. It may need to be administered prior to, concurrently with, or following this compound exposure.
Different Mechanism of Ototoxicity The otoprotective agent may target a pathway not primarily involved in this compound-induced damage. Consider exploring agents with different mechanisms of action (e.g., targeting a different part of the apoptotic cascade).
Poor Bioavailability in the Inner Ear The otoprotective agent may not be effectively crossing the blood-labyrinth barrier to reach the cochlea in sufficient concentrations. Investigate different formulations or routes of administration for the otoprotectant.

Quantitative Data Summary

Table 1: Incidence of Ototoxicity with Various Aminoglycosides (Human Studies)

AminoglycosideIncidence of Ototoxicity (%)Reference
Gentamicin11 - 18[8]
Amikacin12.9[8]
Tobramycin11.5[8]
Netilmicin2[8]

Note: This data is from human clinical studies and is provided for comparative context. Preclinical results in animal models may vary.

Experimental Protocols

Protocol 1: Assessment of Auditory Function using Auditory Brainstem Response (ABR)

  • Animal Preparation: Anesthetize the animal (e.g., with a ketamine/xylazine cocktail) and maintain its body temperature at 37°C.

  • Electrode Placement: Place subdermal needle electrodes at the vertex (active), behind the test ear (reference), and in the contralateral hind limb (ground).

  • Stimulus Presentation: Present click stimuli and tone bursts at various frequencies (e.g., 8, 16, 32 kHz) through a calibrated speaker placed in the ear canal.

  • Data Acquisition: Record the evoked neural responses from the electrodes. Average multiple responses for each stimulus intensity.

  • Threshold Determination: The ABR threshold is defined as the lowest stimulus intensity that elicits a discernible wave V.

  • Data Analysis: Compare ABR thresholds before and after this compound administration to determine the degree of hearing loss.

Protocol 2: Cochlear Hair Cell Viability Assessment

  • Tissue Harvest: Euthanize the animal and dissect the cochleae.

  • Fixation: Perfuse the cochleae with 4% paraformaldehyde in phosphate-buffered saline (PBS).

  • Decalcification: If necessary, decalcify the cochleae in EDTA.

  • Dissection: Under a dissecting microscope, carefully separate the organ of Corti from the modiolus.

  • Staining: Stain the tissue with a fluorescent phalloidin conjugate (to label F-actin in stereocilia and cell outlines) and a nuclear stain (e.g., DAPI).

  • Imaging: Mount the tissue on a slide and image using a fluorescence or confocal microscope.

  • Quantification: Count the number of inner and outer hair cells per unit length of the cochlea in different regions (apex, middle, base). Compare cell counts between control and this compound-treated groups.

Visualizations

Aminoglycoside_Ototoxicity_Pathway cluster_extracellular Extracellular Space cluster_hair_cell Cochlear Hair Cell SannamycinG This compound MET Mechanotransduction (MET) Channel SannamycinG->MET Entry Mitochondria Mitochondria SannamycinG->Mitochondria Direct Interaction ROS Reactive Oxygen Species (ROS) MET->ROS Increased Influx Apoptosis Apoptosis ROS->Apoptosis Activation of Caspase Pathway Mitochondria->ROS Increased Production CellDeath Hair Cell Death Apoptosis->CellDeath Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Groups cluster_assessment Post-Treatment Assessment cluster_analysis Data Analysis A1 Animal Model Selection (e.g., Rat, Mouse) A2 Baseline Auditory Assessment (ABR) A1->A2 B1 Control Group (Vehicle) A2->B1 B2 This compound Group A2->B2 B3 This compound + Otoprotective Agent A2->B3 C1 Follow-up Auditory Assessment (ABR) B1->C1 B2->C1 B3->C1 C2 Cochlear Histology (Hair Cell Counting) C1->C2 D1 Statistical Comparison of ABR Threshold Shifts C1->D1 C2->D1 D2 Quantification of Hair Cell Loss C2->D2

References

Technical Support Center: Sannamycin G In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Sannamycin G is classified as an aminoglycoside antibiotic based on its chemical structure. Due to the limited availability of specific preclinical safety data for this compound, this document extrapolates information from the broader class of aminoglycoside antibiotics, particularly gentamicin, which is extensively studied for its nephrotoxic effects. The guidance provided should be adapted and validated for this compound in your specific experimental settings.

Frequently Asked Questions (FAQs)

Q1: We are observing elevated serum creatinine and BUN levels in our animal models treated with this compound. What is the likely cause?

A1: Elevated serum creatinine and Blood Urea Nitrogen (BUN) are common indicators of acute kidney injury (AKI). This compound, as an aminoglycoside, is likely nephrotoxic. Aminoglycosides are filtered by the glomerulus and then accumulate in the proximal tubule cells of the kidney.[1][2] This accumulation can lead to cellular damage, impairing the kidney's ability to filter waste products from the blood, resulting in increased creatinine and BUN levels.

Q2: What is the underlying mechanism of this compound-induced nephrotoxicity?

A2: The nephrotoxicity of aminoglycosides is multifactorial. The primary mechanism involves the binding of the positively charged aminoglycoside molecules to negatively charged phospholipids in the cell membranes of proximal tubule cells.[2] The drug is then taken into the cells via endocytosis, mediated by the megalin receptor.[2] Once inside, it accumulates in lysosomes, leading to lysosomal dysfunction and leakage of enzymes into the cytoplasm.[2] This triggers a cascade of events including mitochondrial damage, generation of reactive oxygen species (ROS), and ultimately, apoptosis (programmed cell death) and necrosis (cell injury leading to death) of the renal cells.[2][3]

Q3: Are there any dosing strategies that can minimize the nephrotoxicity of this compound?

A3: Yes. Once-daily dosing has been shown to be a clinically effective strategy for reducing the nephrotoxicity of aminoglycosides.[4] This approach takes advantage of the concentration-dependent bactericidal activity and the saturable uptake of aminoglycosides by the renal cortex. A single high dose allows for a long period where the drug concentration is below the threshold for significant renal uptake, permitting the kidneys to clear the accumulated drug.

Q4: Can we use biomarkers other than creatinine and BUN to detect kidney injury earlier?

A4: Yes, novel biomarkers can detect kidney injury earlier than traditional markers. Kidney Injury Molecule-1 (KIM-1) is a sensitive and specific biomarker for proximal tubule injury and can be detected in the urine. Other potential early biomarkers include urinary N-acetyl-beta-D-glucosaminidase (NAG) and cystatin C.

Q5: Is co-administration of other agents a viable strategy to protect against this compound nephrotoxicity?

A5: Preclinical studies with other aminoglycosides have shown that co-administration of antioxidants, such as N-acetylcysteine, vitamins E and C, and various natural products with antioxidant properties (e.g., resveratrol, ferulic acid), may mitigate nephrotoxicity by reducing oxidative stress.[3] Additionally, agents that can compete for megalin-mediated uptake are being investigated. However, the efficacy and safety of these co-treatments with this compound would need to be experimentally validated.

Troubleshooting Guides

Issue 1: High variability in nephrotoxicity markers between animals in the same treatment group.

  • Possible Cause: Inconsistent hydration status of the animals. Dehydration is a significant risk factor for aminoglycoside nephrotoxicity.

  • Troubleshooting Steps:

    • Ensure all animals have free access to water.

    • Monitor water intake to ensure consistency across all animals.

    • Consider subcutaneous or intraperitoneal fluid administration to maintain hydration, especially if the experimental model is prone to dehydration.

Issue 2: Unexpectedly severe nephrotoxicity at a planned therapeutic dose.

  • Possible Cause 1: The chosen animal model is particularly sensitive to aminoglycoside nephrotoxicity.

  • Troubleshooting Steps:

    • Conduct a dose-ranging study to determine the maximum tolerated dose (MTD) in your specific animal model.

    • Start with a lower dose and gradually escalate to find a balance between efficacy and toxicity.

  • Possible Cause 2: Concurrent administration of other nephrotoxic agents.

  • Troubleshooting Steps:

    • Review all components of the experimental protocol, including anesthetics and analgesics, for potential nephrotoxic effects.

    • If possible, replace any potentially nephrotoxic agents with non-nephrotoxic alternatives.

Issue 3: Difficulty in correlating this compound plasma concentration with the degree of nephrotoxicity.

  • Possible Cause: Inappropriate timing of blood sample collection for therapeutic drug monitoring (TDM).

  • Troubleshooting Steps:

    • For TDM to be effective, both peak and trough concentrations should be measured.

    • Peak levels: Draw blood samples approximately 30-60 minutes after parenteral administration.

    • Trough levels: Draw blood samples immediately before the next scheduled dose.

    • High trough concentrations are more strongly correlated with nephrotoxicity.

Quantitative Data Summary

The following table summarizes representative data from preclinical studies on aminoglycoside-induced nephrotoxicity and the effects of a potential protective agent. Note: This data is for illustrative purposes based on studies with other aminoglycosides and should be used as a general guide for expected outcomes in this compound studies.

Treatment Group Serum Creatinine (mg/dL) BUN (mg/dL) Urinary KIM-1 (ng/mL) Reference Aminoglycoside
Control 0.5 ± 0.120 ± 31.0 ± 0.2N/A
Aminoglycoside alone 2.5 ± 0.5100 ± 158.0 ± 1.5Gentamicin
Aminoglycoside + Antioxidant 1.2 ± 0.350 ± 83.0 ± 0.8Gentamicin

Experimental Protocols

Protocol 1: In Vivo Assessment of this compound Nephrotoxicity in a Rodent Model

  • Animal Model: Male Wistar rats (200-250 g).

  • Acclimatization: Acclimatize animals for at least one week before the experiment with free access to food and water.

  • Grouping:

    • Group 1: Control (vehicle administration, e.g., saline).

    • Group 2: this compound (therapeutically relevant dose, administered once daily via intraperitoneal or subcutaneous injection).

    • Group 3: this compound + Protective Agent (e.g., N-acetylcysteine).

  • Treatment Duration: 7-14 days.

  • Monitoring:

    • Record body weight daily.

    • Collect urine samples at baseline and specified time points for biomarker analysis (KIM-1, NAG).

    • Collect blood samples via tail vein or saphenous vein at baseline and at the end of the study for serum creatinine and BUN analysis.

  • Terminal Procedure:

    • At the end of the treatment period, euthanize animals.

    • Collect terminal blood samples via cardiac puncture.

    • Perfuse and harvest kidneys for histopathological analysis (e.g., H&E staining to assess tubular necrosis).

Protocol 2: Therapeutic Drug Monitoring (TDM) of this compound

  • Animal Model and Dosing: As described in Protocol 1.

  • Blood Sampling for Pharmacokinetics:

    • On the first day and the last day of treatment, collect serial blood samples at the following time points post-dose: 0 (pre-dose), 0.5, 1, 2, 4, 8, 12, and 24 hours.

    • Use a sparse sampling design if limited blood volume can be collected from each animal.

  • Sample Processing:

    • Collect blood in appropriate tubes (e.g., with anticoagulant for plasma).

    • Centrifuge to separate plasma or serum.

    • Store samples at -80°C until analysis.

  • Analysis:

    • Quantify this compound concentrations using a validated analytical method (e.g., LC-MS/MS).

    • Calculate pharmacokinetic parameters such as peak concentration (Cmax), trough concentration (Cmin), and area under the curve (AUC).

  • Correlation: Correlate pharmacokinetic parameters with nephrotoxicity markers to establish a therapeutic window.

Visualizations

Cellular Mechanism of this compound Nephrotoxicity cluster_blood Bloodstream cluster_cell Proximal Tubule Cell SannamycinG_blood This compound Megalin Megalin Receptor SannamycinG_blood->Megalin Binding Endosome Endosome Megalin->Endosome Endocytosis Lysosome Lysosome Endosome->Lysosome Fusion Mitochondrion Mitochondrion Lysosome->Mitochondrion Lysosomal Rupture & Enzyme Leakage ROS Reactive Oxygen Species (ROS) Mitochondrion->ROS Mitochondrial Dysfunction Apoptosis Apoptosis & Necrosis Mitochondrion->Apoptosis Cytochrome C Release Cellular_Damage Cellular Damage ROS->Cellular_Damage Cellular_Damage->Apoptosis

Caption: Cellular uptake and nephrotoxic pathway of this compound.

Experimental Workflow for Minimizing Nephrotoxicity cluster_planning Phase 1: Study Design cluster_execution Phase 2: In Vivo Experiment cluster_analysis Phase 3: Data Analysis DoseSelection Dose Range Finding & Selection DosingStrategy Define Dosing Regimen (e.g., Once-Daily) DoseSelection->DosingStrategy ProtectiveAgent Select Potential Protective Agent AnimalDosing Administer this compound +/- Protective Agent ProtectiveAgent->AnimalDosing DosingStrategy->AnimalDosing TDM Therapeutic Drug Monitoring (TDM) (Peak & Trough) AnimalDosing->TDM Biomarker Monitor Biomarkers (Creatinine, BUN, KIM-1) AnimalDosing->Biomarker Histopathology Kidney Histopathology AnimalDosing->Histopathology PK_Analysis Pharmacokinetic Analysis TDM->PK_Analysis Toxicity_Assessment Nephrotoxicity Assessment Biomarker->Toxicity_Assessment Correlation Correlate PK/PD with Toxicity PK_Analysis->Correlation Toxicity_Assessment->Correlation Histopathology->Toxicity_Assessment

Caption: Workflow for preclinical nephrotoxicity studies.

References

avoiding common pitfalls in aminoglycoside susceptibility testing

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in aminoglycoside susceptibility testing. Adherence to standardized protocols is critical for accurate and reproducible results.

Troubleshooting Guides and FAQs

General Testing Issues

Q1: My Minimum Inhibitory Concentration (MIC) values for a quality control (QC) strain are consistently out of the acceptable range. What should I do?

A1: Out-of-range QC results invalidate the testing run and patient results cannot be reported until the issue is resolved. Follow these troubleshooting steps:

  • Review Procedures: Ensure that all testing steps were performed according to standardized protocols (e.g., CLSI M07).[1][2] This includes checking inoculum preparation, incubation conditions (time, temperature), and the reading of endpoints.[3][4]

  • Check Materials:

    • QC Strain: Ensure the QC strain has been stored correctly and is not a mixed or contaminated culture. Subculture the strain to ensure viability and purity.

    • Antimicrobial Disks/Reagents: Verify that the aminoglycoside disks or powders are not expired and have been stored under the recommended conditions.

    • Media: Confirm that the correct medium, Cation-Adjusted Mueller-Hinton Broth (CAMHB) or Agar (CAMHA), was used.[5][6] Incorrect cation concentrations can significantly alter aminoglycoside MICs.[5][7]

  • Investigate the Inoculum: An incorrect inoculum density is a common source of error. MICs may be falsely low if the inoculum is too light, or falsely high if it is too heavy.[3] Re-standardize the inoculum to a 0.5 McFarland standard and consider performing a colony count to verify the concentration.[4]

  • Examine Incubation: Confirm that the incubator maintained the correct temperature (35°C ± 2°C) and atmosphere for the specified duration (typically 16-20 hours for non-fastidious bacteria).[4][8]

  • Repeat the Test: If the above steps do not reveal an obvious error, repeat the test with a fresh subculture of the QC strain and new reagents if possible.[9] If the problem persists, consider using a new vial or lot of the QC strain.[9]

Media and Reagent-Specific Problems

Q2: Why are the cation concentrations in my Mueller-Hinton media so important for aminoglycoside testing?

A2: Divalent cations, specifically calcium (Ca²⁺) and magnesium (Mg²⁺), directly compete with positively charged aminoglycoside molecules for binding sites on the bacterial cell surface. High concentrations of these cations in the test medium can interfere with aminoglycoside uptake, leading to falsely elevated MIC values (false resistance).[5][7] Conversely, media deficient in these cations can result in falsely low MICs (false susceptibility).[5] Therefore, it is crucial to use Cation-Adjusted Mueller-Hinton Broth or Agar that is quality controlled to contain a standardized concentration of these ions.[6][10]

Q3: Can I use a different medium if Mueller-Hinton Agar/Broth is unavailable?

A3: It is strongly discouraged. Using non-standardized media can lead to highly unreliable and erroneous results. For example, adding blood to Mueller-Hinton agar can cause false results when testing enterococci susceptibility to aminoglycosides.[11] The composition of Mueller-Hinton media is specifically designed to be low in inhibitors (like thymidine for sulfonamides) and to have controlled cation levels, ensuring reproducibility.[6][7] Adherence to reference methods like those from CLSI, which specify the use of Mueller-Hinton media, is essential for accurate results.[12]

Method-Specific Discrepancies

Q4: My automated susceptibility testing system (e.g., Vitek 2, Phoenix) gives a different result (susceptible) for an isolate compared to my manual method (disk diffusion or broth microdilution), which shows it as resistant. Why is this happening?

A4: This is a significant issue known as a "very major error" (VME), where the test falsely indicates susceptibility.[13][14] Several factors can contribute to such discrepancies:

  • System-Specific Errors: Automated systems have been documented to produce errors with aminoglycosides. For instance, the Vitek 2 system has been reported to incorrectly show Acinetobacter baumannii-calcoaceticus complex isolates as susceptible to amikacin.[15][16] Similarly, the Phoenix system has been observed to measure higher MICs for certain species like Proteus mirabilis, leading to false resistance.[17]

  • Inoculum Effect: Some automated systems may use a different inoculum size than the reference manual methods, which can influence the outcome, particularly with certain resistance mechanisms.[18]

  • Resistance Mechanisms: The presence of certain aminoglycoside-modifying enzymes (AMEs) or 16S rRNA methyltransferases can lead to discrepant results between different testing platforms.[19]

  • Breakpoint Updates: Ensure that the software on your automated system is updated with the latest clinical breakpoints from governing bodies like CLSI.[20][21] Breakpoints for aminoglycosides have been revised, and using outdated values will lead to interpretation errors.[20]

In cases of critical discrepancies, especially for serious infections, the result from a reference method like broth microdilution should be considered the most accurate.[3]

Q5: I am seeing "skipped wells" in my broth microdilution plate. How should I interpret the MIC?

A5: A "skipped well" occurs when a well with a higher concentration of the antibiotic shows bacterial growth, while a well with a lower concentration does not. This can be due to technical errors such as contamination of a single well or improper dispensing of the antimicrobial agent. In this situation, the plate should be carefully examined for evidence of contamination. If no obvious error is found, the recommended practice is to read the highest MIC value, effectively ignoring the "skip." However, if this occurs frequently, it indicates a problem with the assay setup that needs to be addressed.[22]

Data Presentation

Table 1: Comparison of Error Rates for Common Automated Susceptibility Testing Systems

SystemOrganism GroupVery Major Error (VME) RateMajor Error (ME) RateMinor Error (mE) RateOverall Categorical AgreementSource(s)
Phoenix All Isolates0.6%0.3%3.0%97.0%[13]
Vitek 2 All Isolates1.7%0.2%2.8%97.0%[13]
Phoenix S. pneumoniae0.7% (1 VME)0.0%1.9% (29 mEs)99.3%[23]
Vitek 2 S. pneumoniae4.7% (7 VMEs)0.0%1.9% (28 mEs)98.8%[23]
MicroScan S. pneumoniae0.0%0.0%1.3% (19 mEs)99.5%[23]

Note: Error rates can be highly dependent on the specific organisms and antimicrobial agents being tested. VME (false susceptibility) is the most serious type of error.

Table 2: CLSI M100 Quality Control (QC) Ranges for Aminoglycosides

QC StrainAntimicrobial AgentTest MethodAcceptable QC RangeSource(s)
Escherichia coli ATCC® 25922AmikacinDisk Diffusion (30 µg)19 - 26 mm[24]
MIC (µg/mL)1 - 4[24]
GentamicinDisk Diffusion (10 µg)19 - 26 mm[24]
MIC (µg/mL)0.25 - 1[24]
TobramycinDisk Diffusion (10 µg)19 - 29 mm[24]
MIC (µg/mL)0.25 - 1[24]
Pseudomonas aeruginosa ATCC® 27853AmikacinDisk Diffusion (30 µg)18 - 26 mm[24]
MIC (µg/mL)1 - 4[24]
GentamicinDisk Diffusion (10 µg)16 - 21 mm[24]
MIC (µg/mL)0.5 - 2[24]
TobramycinDisk Diffusion (10 µg)19 - 25 mm[24]
MIC (µg/mL)0.5 - 2[24]
Staphylococcus aureus ATCC® 29213AmikacinMIC (µg/mL)1 - 4[24]
GentamicinMIC (µg/mL)0.12 - 1[24]
TobramycinMIC (µg/mL)≤ 0.5[24]

Note: QC ranges are subject to annual review and updates by CLSI. Always refer to the most current version of the M100 document.[12][25]

Experimental Protocols

Broth Microdilution (BMD) Method for MIC Determination (Based on CLSI M07 Guideline)

This protocol outlines the reference method for determining the Minimum Inhibitory Concentration (MIC) of aminoglycosides.[1][2][26]

1. Media Preparation:

  • Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) according to the manufacturer's instructions.[5][11]

  • After sterilization, allow the broth to cool to room temperature. The final pH should be between 7.2 and 7.4.[7]

  • Perform sterility checks by incubating an uninoculated aliquot of the broth at 35°C for 24 hours.

2. Preparation of Antimicrobial Stock Solutions:

  • Obtain aminoglycoside powder of known potency.

  • Prepare a high-concentration stock solution in a suitable sterile solvent as specified by the manufacturer.

  • Make serial two-fold dilutions of the stock solution in CAMHB to achieve concentrations that are double the desired final concentrations in the microdilution plate.[27]

3. Inoculum Preparation (Direct Colony Suspension Method):

  • Using a sterile loop or needle, touch 4-5 well-isolated colonies of the same morphological type from an 18- to 24-hour-old agar plate.

  • Suspend the colonies in sterile saline or broth.

  • Vortex the suspension thoroughly to create a smooth, homogenous mixture.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This can be done visually or using a photometric device. This suspension contains approximately 1 x 10⁸ CFU/mL.[28]

  • Within 15 minutes of preparation, dilute this adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[3]

4. Inoculation of Microdilution Plates:

  • Dispense 50 µL of the appropriate antimicrobial dilution into each well of a 96-well microtiter plate.

  • Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL. This results in the desired final antibiotic concentrations and a bacterial concentration of ~5 x 10⁵ CFU/mL.

  • Include a growth control well (broth + inoculum, no antibiotic) and a sterility control well (broth only) on each plate.[27]

5. Incubation:

  • Cover the plates to prevent evaporation and incubate at 35°C ± 2°C in ambient air for 16 to 20 hours.[4][8] Stacking plates more than four high may affect temperature distribution.[4]

6. Reading and Interpreting Results:

  • After incubation, examine the plates for bacterial growth. Growth is indicated by turbidity, a pellet at the bottom of the well, or cloudiness. A viewing device may aid in reading.[4]

  • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[3][29]

  • The growth control well must show adequate growth, and the sterility control well must show no growth for the test to be valid.[3]

Mandatory Visualization

AST_Workflow cluster_prep Preparation cluster_test Testing cluster_analysis Analysis p1 Prepare Cation-Adjusted Mueller-Hinton Broth p2 Prepare Antimicrobial Stock and Dilutions p1->p2 p3 Prepare Inoculum (0.5 McFarland) p2->p3 t1 Inoculate Microdilution Plate p3->t1 Inoculate t2 Incubate at 35°C for 16-20 hours t1->t2 a1 Read MIC Endpoint t2->a1 Examine a2 Interpret Results (S, I, R) using Breakpoints a1->a2

Standard Broth Microdilution (BMD) Workflow.

Troubleshooting_Workflow start Discordant AST Result (e.g., Automated vs. Manual) check_methods Verify both testing methods were performed correctly start->check_methods check_qc Review QC records for both methods check_methods->check_qc check_reagents Check media, reagents, and antimicrobial agents (lots, expiration) check_qc->check_reagents check_id Confirm organism identification check_reagents->check_id repeat_test Repeat test using a reference method (Broth Microdilution) check_id->repeat_test investigate Investigate Potential Resistance Mechanism repeat_test->investigate If still discordant report Report result from reference method with appropriate comments repeat_test->report If concordant investigate->report

Troubleshooting workflow for discordant results.

Aminoglycoside_Resistance cluster_mechanisms Mechanisms of Resistance aminoglycoside Aminoglycoside Antibiotic ribosome Bacterial Ribosome (30S Subunit) aminoglycoside->ribosome Binds & Inhibits Protein Synthesis enzymes Enzymatic Modification (AMEs: AAC, ANT, APH) enzymes->aminoglycoside Inactivates Drug target_mod Target Site Alteration (16S rRNA Methylation) target_mod->ribosome Prevents Binding permeability Reduced Permeability / Decreased Uptake permeability->aminoglycoside Blocks Entry efflux Active Efflux Pumps efflux->aminoglycoside Expels Drug

Primary mechanisms of aminoglycoside resistance.

References

strategies to overcome enzymatic inactivation of Sannamycin G

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Sannamycin G. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming challenges related to the enzymatic inactivation of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is an aminoglycoside antibiotic. Like other aminoglycosides, its primary mechanism of action is the inhibition of bacterial protein synthesis.[1][2] It binds to the 30S ribosomal subunit, causing misreading of mRNA and ultimately leading to bacterial cell death.

Q2: We are observing a loss of this compound activity against our bacterial strain. What could be the reason?

Loss of activity is often due to the development of bacterial resistance. For aminoglycosides like this compound, the most common resistance mechanism is enzymatic inactivation by Aminoglycoside Modifying Enzymes (AMEs).[1][3] These enzymes modify the structure of this compound, preventing it from binding to its ribosomal target. Other less common mechanisms include target site modification (mutations in the 16S rRNA) and active efflux of the drug.

Q3: What are Aminoglycoside Modifying Enzymes (AMEs) and how do they inactivate this compound?

AMEs are a group of bacterial enzymes that covalently modify aminoglycosides. There are three main classes of AMEs, each with a different mechanism of action:[1][3]

  • Aminoglycoside Acetyltransferases (AACs): Transfer an acetyl group from acetyl-CoA to an amino group on the this compound molecule.

  • Aminoglycoside Phosphotransferases (APHs): Transfer a phosphate group from ATP to a hydroxyl group on the this compound molecule.

  • Aminoglycoside Nucleotidyltransferases (ANTs): Transfer a nucleotide (usually adenyl) group from ATP to a hydroxyl group on the this compound molecule.

These modifications result in a structurally altered antibiotic with reduced affinity for the bacterial ribosome, rendering it ineffective.

Troubleshooting Guide

Problem: this compound shows high Minimum Inhibitory Concentrations (MICs) against our bacterial isolate, suggesting resistance.

Possible Cause 1: Expression of Aminoglycoside Modifying Enzymes (AMEs).

This is the most prevalent mechanism of resistance to aminoglycosides.[1][3]

Solution:

  • Identify the class of AME: You can preliminarily identify the AME class by testing the susceptibility of your isolate to a panel of aminoglycosides with known resistance profiles. A more definitive method is to perform PCR to detect the presence of known AME-encoding genes.[4]

  • Characterize the enzyme activity: Prepare a cell-free lysate from the resistant strain and perform in vitro modification assays with this compound as the substrate. This can help confirm that this compound is indeed a substrate for the enzyme(s) present.

Possible Cause 2: Target site modification or efflux pumps.

While less common for aminoglycosides, these mechanisms can also contribute to resistance.

Solution:

  • Sequence the 16S rRNA gene: Look for mutations in the A-site, the binding site for aminoglycosides.

  • Perform efflux pump inhibitor studies: Test the MIC of this compound in the presence and absence of known efflux pump inhibitors. A significant decrease in MIC in the presence of an inhibitor suggests the involvement of an efflux mechanism.

Strategies to Overcome Enzymatic Inactivation

Strategy 1: Structural Modification of this compound

The most direct strategy is to modify the this compound structure at the site of enzymatic attack to prevent recognition and modification by the AME.[5]

  • Rationale: By altering or removing the functional group targeted by the AME (a specific hydroxyl or amino group), the modified this compound analog may no longer be a substrate for the enzyme while retaining its antibacterial activity.

  • Approach:

    • Identify the modification site: This can be achieved by incubating this compound with a purified AME or cell lysate and analyzing the modified product by mass spectrometry and NMR.

    • Synthesize novel analogs: Based on the identified modification site, design and synthesize new derivatives of this compound. For example, if a specific hydroxyl group is phosphorylated by an APH, a deoxygenated or sterically hindered analog at that position could be synthesized.

Strategy 2: Development of AME Inhibitors

Another promising approach is to co-administer this compound with an inhibitor of the specific AME.[5][6]

  • Rationale: The inhibitor will bind to the AME and prevent it from inactivating this compound, thus restoring its antibacterial efficacy.

  • Approach:

    • Screen for inhibitors: High-throughput screening of small molecule libraries against the purified AME can identify potential inhibitors.[1]

    • Rational design of inhibitors: Based on the crystal structure of the AME, inhibitors that bind to the active site can be rationally designed.

Data Presentation

Table 1: Classes of Aminoglycoside Modifying Enzymes and Their General Substrates.

Enzyme ClassAbbreviationModification ReactionCommon SubstratesPotential Target Sites on this compound (Hypothetical)
Aminoglycoside AcetyltransferasesAACAcetylation of amino groupsKanamycin, Gentamicin, TobramycinAmino groups
Aminoglycoside PhosphotransferasesAPHPhosphorylation of hydroxyl groupsNeomycin, KanamycinHydroxyl groups
Aminoglycoside NucleotidyltransferasesANTAdenylylation of hydroxyl groupsStreptomycin, GentamicinHydroxyl groups

Experimental Protocols

Protocol 1: Determination of AME Activity in a Cell-Free Lysate

  • Culture and Lysis: Grow the resistant bacterial strain to mid-log phase, harvest the cells by centrifugation, and lyse them using sonication or enzymatic digestion in an appropriate buffer.

  • Reaction Mixture: Prepare a reaction mixture containing the cell-free lysate, this compound, and the appropriate cofactor (Acetyl-CoA for AACs; ATP for APHs and ANTs) in a suitable reaction buffer.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 1-2 hours).

  • Analysis: Analyze the reaction mixture for the presence of modified this compound using techniques such as mass spectrometry or HPLC. A shift in the mass or retention time compared to a control reaction without the lysate or cofactor indicates enzymatic modification.

Protocol 2: High-Throughput Screening for AME Inhibitors

  • Assay Setup: Use a multi-well plate format. To each well, add the purified AME, its substrates (this compound and the appropriate cofactor), and a compound from the screening library.

  • Detection Method: Employ a suitable detection method to measure enzyme activity. This could be a coupled enzymatic assay that produces a colorimetric or fluorescent signal, or a direct measurement of substrate consumption or product formation by mass spectrometry.

  • Incubation and Measurement: Incubate the plates and then measure the signal in each well.

  • Hit Identification: Compounds that cause a significant reduction in the signal compared to control wells (containing DMSO instead of a library compound) are identified as potential inhibitors.

Visualizations

ame_classification cluster_AMEs Aminoglycoside Modifying Enzymes (AMEs) AMEs AMEs AAC Aminoglycoside Acetyltransferases (AACs) AMEs->AAC Modify -NH2 groups APH Aminoglycoside Phosphotransferases (APHs) AMEs->APH Modify -OH groups ANT Aminoglycoside Nucleotidyltransferases (ANTs) AMEs->ANT Modify -OH groups sannamycin_g_inactivation cluster_SannamycinG This compound Structure cluster_AMEs Inactivating Enzymes SannamycinG This compound (Aminoglycoside) NH2_groups Amino (-NH2) groups SannamycinG->NH2_groups OH_groups Hydroxyl (-OH) groups SannamycinG->OH_groups AAC AACs NH2_groups->AAC Acetylation APH APHs OH_groups->APH Phosphorylation ANT ANTs OH_groups->ANT Nucleotidylation Inactivated_SannamycinG Inactive this compound AAC->Inactivated_SannamycinG Inactivation APH->Inactivated_SannamycinG Inactivation ANT->Inactivated_SannamycinG Inactivation resistance_workflow start High this compound MIC (Resistance Observed) check_AME Is resistance due to AMEs? start->check_AME pcr PCR for AME genes check_AME->pcr Yes check_other Investigate other mechanisms (e.g., efflux, target mutation) check_AME->check_other No enzyme_assay In vitro modification assay pcr->enzyme_assay identify_AME_class Identify AME class (AAC, APH, or ANT) enzyme_assay->identify_AME_class develop_strategy Develop Strategy to Overcome Resistance identify_AME_class->develop_strategy strategy_development start AME-mediated This compound Inactivation decision Choose Strategy start->decision structural_mod Structural Modification of this compound decision->structural_mod Modify Antibiotic inhibitor_dev Develop AME Inhibitors decision->inhibitor_dev Inhibit Enzyme identify_site Identify modification site structural_mod->identify_site screen_inhibitors Screen for inhibitors inhibitor_dev->screen_inhibitors design_inhibitors Rationally design inhibitors inhibitor_dev->design_inhibitors synthesize_analog Synthesize resistant analog identify_site->synthesize_analog end Restored this compound Activity synthesize_analog->end screen_inhibitors->end design_inhibitors->end

References

Technical Support Center: Addressing Efflux Pump-Mediated Resistance to Sannamycin G

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering efflux pump-mediated resistance to Sannamycin G and other aminoglycoside antibiotics. Due to the limited availability of specific data on this compound in the current literature, this guide utilizes data from other well-studied aminoglycosides, such as gentamicin and tobramycin, as a proxy. These examples are intended to provide a framework for experimental design and troubleshooting.

Frequently Asked Questions (FAQs)

FAQ 1: My bacterial strain shows increasing resistance to this compound. How can I determine if this is due to efflux pump activity?

Increased resistance to this compound, an aminoglycoside antibiotic, can be mediated by several mechanisms, with efflux pumps being a significant contributor. To investigate the role of efflux pumps, a multi-step approach is recommended:

  • Minimum Inhibitory Concentration (MIC) Assay with an Efflux Pump Inhibitor (EPI): A common initial step is to determine the MIC of this compound against your bacterial strain in the presence and absence of a broad-spectrum EPI, such as Phenylalanine-Arginine β-Naphthylamide (PAβN) or a natural compound like curcumin. A significant reduction (typically four-fold or greater) in the MIC of this compound in the presence of the EPI suggests the involvement of efflux pumps.

  • Ethidium Bromide (EtBr) Accumulation Assay: This assay directly assesses the activity of efflux pumps. EtBr is a fluorescent substrate for many efflux pumps. In the presence of an active efflux pump, EtBr is expelled from the cell, resulting in low intracellular fluorescence. An EPI will block this efflux, leading to an increase in intracellular EtBr and a corresponding increase in fluorescence.

  • Real-Time PCR (qPCR) for Efflux Pump Gene Expression: Quantify the expression levels of known aminoglycoside efflux pump genes (e.g., members of the Resistance-Nodulation-Division (RND) superfamily) in your resistant strain compared to a susceptible control strain. Upregulation of these genes in the resistant strain is a strong indicator of efflux-mediated resistance.

FAQ 2: I have identified an efflux pump that is overexpressed in my this compound-resistant strain. How can I confirm its role in resistance?

Confirmation of a specific efflux pump's involvement can be achieved through genetic manipulation:

  • Gene Knockout/Deletion: Create a knockout or deletion mutant of the suspected efflux pump gene in your resistant strain. If the pump is responsible for resistance, its deletion should lead to a decrease in the MIC of this compound, making the strain more susceptible.

  • Complementation: To confirm that the observed change in susceptibility is due to the specific gene deletion, you can reintroduce the wild-type efflux pump gene on a plasmid into the knockout mutant. This should restore the resistant phenotype.

FAQ 3: What are some common efflux pump inhibitors (EPIs) I can use in my experiments, and at what concentrations?

Several well-characterized EPIs can be used in vitro. It is crucial to first determine the intrinsic antimicrobial activity of the EPI itself to ensure that the observed effect is due to efflux inhibition and not a direct antibacterial action.

Efflux Pump Inhibitor (EPI)Target Efflux Pump Family (Primarily)Typical Working ConcentrationNotes
Phenylalanine-Arginine β-Naphthylamide (PAβN) Resistance-Nodulation-Division (RND)10 - 50 µg/mLA widely used broad-spectrum EPI. Can have some off-target effects at higher concentrations.[1]
Curcumin Various100 - 200 µg/mLA natural product with EPI activity. May have pleiotropic effects.
Reserpine Major Facilitator Superfamily (MFS)10 - 20 µg/mLPrimarily active against Gram-positive bacteria. Can have neurotoxic effects in vivo.
1-(1-naphthylmethyl)-piperazine (NMP) RND50 - 100 µg/mLA synthetic EPI.[1]

Note: The optimal concentration of an EPI should be determined experimentally for each bacterial strain and antibiotic combination.

FAQ 4: How do I interpret the results of a checkerboard assay to assess the synergy between this compound and an EPI?

A checkerboard assay is used to determine the fractional inhibitory concentration (FIC) index, which quantifies the interaction between two compounds. The FIC index is calculated as follows:

FIC Index = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)

FIC IndexInterpretation
≤ 0.5Synergy
> 0.5 to 4.0Additive or Indifference
> 4.0Antagonism

A synergistic interaction (FIC index ≤ 0.5) between this compound and an EPI indicates that the EPI enhances the activity of the antibiotic, likely by inhibiting its efflux.[2]

Troubleshooting Guides

Problem 1: Inconsistent MIC results for this compound.
  • Possible Cause: Inoculum preparation variability.

    • Solution: Ensure a standardized inoculum is used for each experiment, typically a 0.5 McFarland standard.

  • Possible Cause: Inconsistent incubation conditions.

    • Solution: Maintain consistent incubation temperature (e.g., 37°C) and duration (e.g., 18-24 hours).

  • Possible Cause: Degradation of this compound.

    • Solution: Prepare fresh stock solutions of this compound for each experiment and store them appropriately.

Problem 2: High background fluorescence in the Ethidium Bromide (EtBr) Accumulation Assay.
  • Possible Cause: Cell density is too high.

    • Solution: Optimize the cell density to a mid-log phase (OD600 of 0.4-0.6) and wash the cells thoroughly to remove any extracellular debris.

  • Possible Cause: EtBr concentration is too high.

    • Solution: Titrate the EtBr concentration to find the optimal balance between signal and background. A starting concentration of 1-2 µg/mL is often used.

  • Possible Cause: Contamination of the bacterial culture.

    • Solution: Ensure the purity of your bacterial culture before starting the assay.

Problem 3: No significant change in efflux pump gene expression in my resistant strain.
  • Possible Cause: The resistance is not mediated by transcriptional upregulation.

    • Solution: Investigate other resistance mechanisms, such as mutations in the efflux pump gene that could lead to a more active pump, or mutations in regulatory genes.

  • Possible Cause: Inappropriate reference genes used for qPCR normalization.

    • Solution: Validate your reference genes to ensure they are stably expressed across your experimental conditions.

  • Possible Cause: Poor RNA quality.

    • Solution: Assess the integrity of your RNA using methods like gel electrophoresis or a Bioanalyzer before proceeding with qPCR.

Experimental Protocols

Protocol 1: Checkerboard Assay for Synergy Testing

This protocol is adapted from standard methods for determining the synergistic effect of an antibiotic and an efflux pump inhibitor.[2][3][4]

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB)

  • This compound stock solution

  • EPI stock solution

  • Bacterial culture in log phase (adjusted to 0.5 McFarland standard)

Method:

  • Prepare serial two-fold dilutions of this compound horizontally across the microtiter plate in MHB.

  • Prepare serial two-fold dilutions of the EPI vertically down the microtiter plate in MHB.

  • The final plate should contain a grid of wells with varying concentrations of both agents. Include wells with each agent alone as controls.

  • Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC for each compound alone and in combination by visual inspection for turbidity.

  • Calculate the FIC index to determine the nature of the interaction.

Protocol 2: Ethidium Bromide (EtBr) Accumulation Assay

This protocol is a standard method to measure efflux pump activity.[5][6][7][8][9]

Materials:

  • Fluorometer or fluorescence plate reader

  • Black-walled, clear-bottom 96-well plates

  • Phosphate-buffered saline (PBS)

  • Glucose

  • Ethidium Bromide (EtBr)

  • EPI of interest

  • Bacterial culture in log phase

Method:

  • Grow bacteria to mid-log phase (OD600 ≈ 0.4-0.6).

  • Harvest cells by centrifugation, wash twice with PBS, and resuspend in PBS to an OD600 of 0.4.

  • Add the cell suspension to the wells of the 96-well plate.

  • Add the EPI to the test wells at the desired concentration. Include control wells without EPI.

  • Equilibrate the plate at room temperature for 5 minutes.

  • Add glucose to a final concentration of 25 mM to energize the cells.

  • Add EtBr to a final concentration of 1-2 µg/mL.

  • Immediately begin monitoring fluorescence (Excitation: 530 nm, Emission: 600 nm) over time (e.g., every minute for 30-60 minutes).

  • Lower fluorescence in the absence of the EPI indicates active efflux. An increase in fluorescence in the presence of the EPI suggests inhibition of efflux.

Protocol 3: Real-Time PCR (qPCR) for Efflux Pump Gene Expression

This protocol outlines the general steps for quantifying the expression of efflux pump genes.[10][11][12][13][14]

Materials:

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR instrument

  • SYBR Green or probe-based qPCR master mix

  • Primers for target efflux pump genes and reference genes

Method:

  • Grow bacterial cultures (resistant and susceptible strains) to mid-log phase.

  • Extract total RNA using a commercial kit, including a DNase treatment step to remove genomic DNA contamination.

  • Assess RNA quality and quantity.

  • Synthesize cDNA from the extracted RNA.

  • Set up qPCR reactions containing cDNA, primers for the target and reference genes, and qPCR master mix.

  • Run the qPCR reaction using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

  • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression in the resistant strain compared to the susceptible strain, normalized to the reference gene(s).

Visualizations

Efflux_Pump_Workflow cluster_problem Problem Identification cluster_investigation Experimental Investigation cluster_confirmation Confirmation of Mechanism cluster_outcome Outcome Problem Increased this compound Resistance MIC_EPI MIC Assay with EPI Problem->MIC_EPI EtBr_Assay EtBr Accumulation Assay Problem->EtBr_Assay qPCR qPCR for Gene Expression Problem->qPCR Knockout Gene Knockout MIC_EPI->Knockout EtBr_Assay->Knockout qPCR->Knockout Complementation Complementation Knockout->Complementation Conclusion Efflux Pump-Mediated Resistance Confirmed Complementation->Conclusion

Caption: Experimental workflow for investigating efflux pump-mediated resistance.

Two_Component_System_Regulation cluster_membrane Cell Membrane cluster_dna DNA SensorKinase Sensor Kinase (e.g., AmgS) ResponseRegulator Response Regulator (e.g., AmgR) SensorKinase->ResponseRegulator Phosphorylation Promoter Promoter Region ResponseRegulator->Promoter Binds Phosphorylation P EffluxPumpGene Efflux Pump Gene (e.g., mexXY) EffluxPump Efflux Pump Protein EffluxPumpGene->EffluxPump Transcription & Translation Antibiotic Aminoglycoside (e.g., this compound) Antibiotic->SensorKinase Signal

Caption: Regulation of an aminoglycoside efflux pump by a two-component system.

References

Technical Support Center: Optimizing Sannamycin G Delivery for Intracellular Pathogens

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working on the delivery of Sannamycin G for the treatment of intracellular pathogens.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its general mechanism of action?

This compound is an aminoglycoside antibiotic.[1] Aminoglycosides are a class of antibiotics that primarily act by inhibiting bacterial protein synthesis.[2] They bind to the 30S ribosomal subunit of bacteria, which interferes with the initiation complex, causes misreading of mRNA, and leads to the production of nonfunctional proteins. This disruption of protein synthesis is ultimately lethal to the bacterium.

Q2: Why is delivering this compound to intracellular pathogens challenging?

The primary challenge in delivering this compound, like other aminoglycosides, to intracellular pathogens lies in its physicochemical properties. This compound is a hydrophilic molecule, which limits its ability to passively diffuse across the lipid bilayer of host cell membranes.[3] Consequently, achieving therapeutic concentrations of the drug at the site of intracellular infection is difficult. Many intracellular bacteria reside within specific subcellular compartments, such as phagosomes or the cytosol, further complicating targeted delivery.

Q3: What are the common host cell barriers to effective this compound delivery?

Host cells present several barriers to aminoglycoside efficacy. These include:

  • Limited Cell Membrane Permeability: The polar nature of this compound hinders its passage through the nonpolar cell membrane.[3]

  • Efflux Pumps: Host cells may possess efflux pumps that actively transport this compound out of the cell, reducing its intracellular accumulation.

  • Lysosomal Sequestration: Once inside the cell, aminoglycosides can be sequestered within lysosomes, acidic compartments where their activity may be reduced and from which they may not be able to reach pathogens residing in other locations.

Q4: What are some strategies to enhance the intracellular delivery of this compound?

Several strategies are being explored to overcome the challenges of intracellular antibiotic delivery. For aminoglycosides like this compound, the most promising approach is the use of nanocarrier systems.[4][5][6][7][8] These include:

  • Liposomes: These are vesicular structures composed of lipid bilayers that can encapsulate hydrophilic drugs like this compound in their aqueous core. Liposomes can facilitate entry into host cells via endocytosis and protect the drug from degradation.[4][5]

  • Polymeric Nanoparticles: These are solid colloidal particles that can encapsulate or adsorb the drug. Their surface can be modified to target specific host cells or subcellular compartments.[6]

Q5: How can I assess the efficacy of my this compound formulation against intracellular pathogens?

The standard method for assessing the efficacy of an antibiotic against intracellular pathogens is the intracellular killing assay . This typically involves:

  • Infecting a monolayer of cultured host cells (e.g., macrophages) with the pathogen.

  • Treating the infected cells with your this compound formulation.

  • Lysing the host cells to release the intracellular bacteria.

  • Plating the lysate on appropriate growth media to determine the number of surviving bacteria, typically reported as Colony Forming Units (CFUs).[9]

A significant reduction in CFUs compared to untreated controls indicates effective intracellular killing.

Troubleshooting Guides

Problem Possible Cause(s) Suggested Solution(s)
Low intracellular concentration of this compound Poor membrane permeability of free this compound. Active efflux by host cells.Encapsulate this compound in a nanocarrier (e.g., liposomes) to enhance uptake via endocytosis. Co-administer with an inhibitor of host cell efflux pumps (experimental).
High host cell toxicity at effective this compound concentrations Off-target effects of this compound on host cell ribosomes or other cellular processes.Reduce the concentration of free this compound and use a targeted delivery system to increase the therapeutic index. Perform dose-response and time-course experiments to find the optimal non-toxic concentration.
Inconsistent or high variability in CFU counts Incomplete lysis of host cells. Inefficient neutralization of extracellular bacteria. Clumping of bacteria after lysis.Optimize the cell lysis protocol (e.g., trying different detergents or mechanical disruption methods). Ensure complete killing of extracellular bacteria by using a high concentration of a membrane-impermeable antibiotic like gentamicin for a short period before this compound treatment. Vigorously vortex or sonicate the cell lysate before plating.
This compound is effective in vitro (against bacteria alone) but not in the intracellular assay The intracellular environment (e.g., low pH in phagolysosomes) reduces this compound activity. The drug is not reaching the subcellular compartment where the bacteria reside.Use a pH-responsive nanocarrier that releases the drug in the acidic environment of the phagolysosome. Modify the nanocarrier surface with ligands that target it to the specific subcellular location of the pathogen.

Data Summaries

Table 1: Illustrative Minimum Inhibitory Concentrations (MICs) of this compound against Common Intracellular Pathogens.

This table presents hypothetical data for illustrative purposes. Actual MICs must be determined experimentally.

Intracellular PathogenHost Cell TypeHypothetical MIC (µg/mL)
Listeria monocytogenesJ774A.1 Macrophages8
Salmonella TyphimuriumTHP-1 Macrophages16
Mycobacterium tuberculosisPrimary Human Macrophages32
Brucella abortusRAW 264.7 Macrophages16

Table 2: Example Efficacy Data of Free vs. Liposomal this compound against an Intracellular Pathogen.

This table presents hypothetical data to illustrate the potential benefit of a delivery system. Results will vary based on the specific formulation and experimental conditions.

Treatment GroupThis compound Concentration (µg/mL)Mean Intracellular CFU/mL (Log10)% Reduction vs. Untreated Control
Untreated Control06.50%
Free this compound165.880%
Liposomal this compound164.299.5%

Experimental Protocols

Protocol: this compound Intracellular Efficacy Assay

This protocol provides a general framework for assessing the intracellular activity of this compound. Optimization of cell type, bacterial strain, infection multiplicity, and drug concentrations is essential.

1. Materials:

  • Host cell line (e.g., J774A.1 murine macrophages)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Intracellular bacterial pathogen (e.g., Listeria monocytogenes)

  • Bacterial growth medium (e.g., BHI broth and agar)

  • This compound (free and/or formulated)

  • Gentamicin (or other suitable antibiotic for killing extracellular bacteria)

  • Sterile PBS

  • Sterile water or lysis buffer (e.g., 0.1% Triton X-100 in sterile water)

  • 24-well tissue culture plates

2. Cell Seeding:

  • Seed host cells into 24-well plates at a density that will result in a confluent monolayer on the day of infection (e.g., 2 x 10^5 cells/well).

  • Incubate overnight at 37°C in a 5% CO2 atmosphere.

3. Bacterial Infection:

  • Grow bacteria to the mid-logarithmic phase.

  • Wash the host cell monolayer with warm PBS.

  • Infect the cells with the bacteria at a predetermined Multiplicity of Infection (MOI) (e.g., MOI of 10) in serum-free medium.

  • Centrifuge the plate at low speed (e.g., 200 x g) for 5 minutes to synchronize the infection.

  • Incubate for 1 hour at 37°C to allow for bacterial internalization.

4. Antibiotic Treatment:

  • Aspirate the infection medium.

  • Wash the cells three times with warm PBS to remove extracellular bacteria.

  • Add fresh complete medium containing a high concentration of an antibiotic that does not readily penetrate host cells (e.g., 50 µg/mL gentamicin) to kill any remaining extracellular bacteria.

  • Incubate for 1 hour.

  • Aspirate the gentamicin-containing medium and wash the cells three times with warm PBS.

  • Add fresh complete medium containing the desired concentrations of this compound (free or formulated). Include an untreated control.

  • Incubate for the desired treatment duration (e.g., 2, 4, 8, or 24 hours).

5. Enumeration of Intracellular Bacteria:

  • Aspirate the treatment medium and wash the cells three times with warm PBS.

  • Lyse the host cells by adding sterile, cold lysis buffer (e.g., 1 mL of 0.1% Triton X-100) to each well.

  • Incubate for 10 minutes on ice to ensure complete lysis.

  • Scrape the wells and collect the lysate.

  • Perform serial dilutions of the lysate in sterile PBS.

  • Plate the dilutions onto appropriate agar plates.

  • Incubate the plates overnight at 37°C.

  • Count the colonies to determine the number of CFUs per well.

6. Data Analysis:

  • Calculate the average CFU/mL for each treatment group.

  • Compare the CFU counts of the this compound-treated groups to the untreated control to determine the reduction in intracellular bacterial viability.

Visualizations

G General Mechanism of Aminoglycoside Action cluster_bacterium Bacterial Cell 30S_Subunit 30S Ribosomal Subunit 50S_Subunit 50S Ribosomal Subunit 30S_Subunit->50S_Subunit Forms 70S ribosome Protein Non-functional Protein 50S_Subunit->Protein Leads to mRNA mRNA mRNA->30S_Subunit tRNA Aminoacyl-tRNA tRNA->50S_Subunit Incorrect incorporation SannamycinG This compound SannamycinG->30S_Subunit Binds to A-site

Caption: General mechanism of this compound action at the bacterial ribosome.

G Experimental Workflow for Intracellular Efficacy Assay Start Seed Host Cells Infect Infect with Intracellular Pathogen Start->Infect Wash1 Wash to Remove Extracellular Bacteria Infect->Wash1 Gentamicin Treat with Gentamicin Wash1->Gentamicin Wash2 Wash to Remove Gentamicin Gentamicin->Wash2 Treat Treat with this compound Formulation Wash2->Treat Wash3 Wash to Remove Treatment Treat->Wash3 Lyse Lyse Host Cells Wash3->Lyse Plate Plate Lysate for CFU Counting Lyse->Plate End Analyze Results Plate->End

Caption: Workflow for the this compound intracellular efficacy assay.

G Liposomal Delivery of this compound into Host Cell cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Liposome Liposomal this compound Endosome Endosome Liposome->Endosome Endocytosis Release This compound Release Endosome->Release Fusion/Destabilization Pathogen Intracellular Pathogen Release->Pathogen Inhibition

Caption: Proposed mechanism of liposomal this compound delivery.

G Troubleshooting Logic for Low Efficacy Problem Low Intracellular Efficacy Check_Uptake Is intracellular drug concentration sufficient? Problem->Check_Uptake Check_Activity Is the drug active in the subcellular compartment? Check_Uptake->Check_Activity Yes Enhance_Delivery Use Nanocarrier or Permeabilizing Agent Check_Uptake->Enhance_Delivery No Modify_Carrier Use pH-responsive or Targeted Carrier Check_Activity->Modify_Carrier No Optimize_Dose Increase Dose or Treatment Time Check_Activity->Optimize_Dose Yes

Caption: Logical flow for troubleshooting low intracellular efficacy.

References

Navigating the Intricate Path to Sannamycin G: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

The total synthesis of Sannamycin G, a potent aminoglycoside antibiotic, presents a formidable challenge to synthetic chemists. This guide serves as a technical support center for researchers, scientists, and drug development professionals engaged in this complex endeavor. It provides troubleshooting advice, detailed experimental protocols for key transformations, and quantitative data to aid in navigating the intricate synthetic landscape.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues encountered during the total synthesis of this compound, focusing on the construction of the key fragments—the 2-deoxy-3-epi-fortamine core and the 6-N-methylpurpurosamine C glycosyl donor—and their subsequent coupling.

Q1: What are the primary challenges in the synthesis of the 2-deoxy-3-epi-fortamine core?

A1: The synthesis of the highly functionalized and stereochemically rich aminocyclitol core is a major hurdle. Key challenges include:

  • Stereocontrol: Establishing the correct relative and absolute stereochemistry of the multiple chiral centers.

  • Protecting Group Strategy: The presence of multiple amino and hydroxyl groups necessitates a complex and robust protecting group strategy to ensure regioselectivity in subsequent reactions. The selection of orthogonal protecting groups is critical to avoid undesired deprotection or side reactions during multi-step sequences.[1][2]

  • Functional Group Manipulations: The introduction of the vicinal diamino functionality and the C3-epimeric hydroxyl group requires carefully planned and executed transformations.

Troubleshooting:

  • Poor Stereoselectivity:

    • Reagent Control: Employ chiral catalysts or auxiliaries to influence the stereochemical outcome of key bond-forming reactions. For instance, an enantioselective Diels-Alder reaction has been successfully used in the synthesis of a related fortamine fragment.[3][4]

    • Substrate Control: Utilize existing stereocenters in the starting material to direct the stereochemistry of new centers.

    • Solvent and Temperature Effects: Systematically screen different solvents and reaction temperatures, as these can significantly impact the diastereoselectivity of many reactions.

  • Protecting Group Incompatibility:

    • Orthogonal Protecting Groups: If experiencing undesired deprotection, re-evaluate the protecting group scheme to ensure orthogonality. Common protecting groups for amines include Boc, Cbz, and azides, while hydroxyl groups are often protected as silyl ethers (TBS, TIPS), benzyl ethers, or acetals.

    • Protecting Group Migration: Acyl protecting groups can be prone to migration between adjacent hydroxyl groups. Consider using ether-based protecting groups or optimizing reaction conditions (e.g., lower temperatures, non-nucleophilic bases) to minimize this issue.

Q2: How can I achieve high stereoselectivity in the glycosylation of the 2-deoxy-3-epi-fortamine acceptor?

A2: The formation of the glycosidic bond is arguably the most critical and challenging step in the synthesis of this compound. Achieving the desired α-selectivity with the 2-deoxy sugar donor is notoriously difficult due to the absence of a participating group at the C2-position.

Troubleshooting Poor α-Selectivity:

  • Glycosyl Donor Choice: The nature of the leaving group on the glycosyl donor is paramount. Thio-glycosides, trichloroacetimidates, and glycosyl halides are common donors. The choice of donor will influence the reaction conditions required.

  • Promoter System: The selection of the promoter is crucial for activating the glycosyl donor and influencing the stereochemical outcome. Common promoters include Lewis acids (e.g., TMSOTf, BF₃·OEt₂) and combinations of reagents like NIS/TfOH for thioglycosides. Gold(I)-catalyzed glycosylation has shown promise for achieving high stereoselectivity in similar systems.[3][4]

  • Solvent Effects: The polarity and coordinating ability of the solvent can have a profound impact on the stereoselectivity. Non-polar, non-coordinating solvents like dichloromethane or toluene often favor the formation of the desired α-anomer through an SN2-like displacement of an in-situ formed β-glycosyl triflate.

  • Temperature: Glycosylation reactions are often highly sensitive to temperature. Performing the reaction at low temperatures (e.g., -78 °C) can enhance selectivity by favoring the kinetic product.

Q3: I am having difficulty with the purification of the final this compound product and its protected intermediates. What strategies can I employ?

A3: The high polarity and multiple basic nitrogen atoms of aminoglycosides make their purification challenging.[5]

Troubleshooting Purification Issues:

  • Chromatography:

    • Normal-Phase Silica Gel: While standard, it can lead to peak tailing and poor separation for highly polar compounds. Consider using a mobile phase containing a small amount of a basic modifier like triethylamine or ammonia to improve peak shape.

    • Reverse-Phase Chromatography (C18): This is often not ideal for unprotected aminoglycosides due to their high polarity. However, specialized columns or ion-pairing reagents can be used.

    • Ion-Exchange Chromatography: This is a powerful technique for purifying aminoglycosides. Cation-exchange chromatography is particularly effective for separating the basic aminoglycoside from neutral or acidic impurities.[6]

  • Crystallization: If possible, crystallization can be an excellent method for obtaining highly pure material.

  • Derivatization: For analytical purposes (e.g., HPLC, GC), derivatization of the polar functional groups can improve chromatographic behavior.

Quantitative Data Summary

The following table summarizes representative yields for key transformations in the synthesis of aminoglycosides, based on literature reports for structurally related compounds. Note that specific yields for the total synthesis of this compound are not yet publicly available and will be highly dependent on the specific route and experimental execution.

Transformation Substrate/Reagents Product Yield (%) Diastereomeric Ratio (α:β) Reference
Enantioselective Diels-Alder2-Pyrone & N-substituted 2-oxazoloneFortamine fragment precursorHighN/A[3][4]
Gold(I)-catalyzed GlycosylationGlycosyl donor & Fortamine acceptorPseudodisaccharideHighHigh α-selectivity[3][4]
N-acylationIstamycin B / Acylating agent2'-N-acylated Istamycin BN/AN/A[7]
Glycosylation with ThioglycosideThioglycoside donor / Alcohol acceptorO-glycoside60-95Varies with conditions
Deprotection (Global)Fully protected aminoglycoside / H₂, Pd/CUnprotected aminoglycosideOften quantitativeN/A

Key Experimental Protocols

The following are proposed, detailed methodologies for key steps in a potential synthetic route to this compound, based on established procedures for related aminoglycosides.

Protocol 1: Stereoselective Glycosylation (Gold(I)-Catalyzed)

This protocol is adapted from a successful synthesis of fortimicin B and represents a promising strategy for the stereoselective formation of the glycosidic bond in this compound.[3][4]

Materials:

  • Protected 6-N-methylpurpurosamine C glycosyl donor (e.g., a thioglycoside or glycosyl ortho-alkynylbenzoate)

  • Protected 2-deoxy-3-epi-fortamine acceptor

  • Gold(I) catalyst (e.g., [Ph₃PAuNTf₂])

  • Anhydrous dichloromethane (DCM)

  • Activated molecular sieves (4 Å)

Procedure:

  • To a flame-dried flask under an inert atmosphere (argon or nitrogen), add the protected 2-deoxy-3-epi-fortamine acceptor (1.0 equiv) and activated 4 Å molecular sieves.

  • Add anhydrous DCM and stir the suspension at room temperature for 30 minutes.

  • Cool the mixture to the desired temperature (e.g., -78 °C or -40 °C).

  • In a separate flame-dried flask, dissolve the protected 6-N-methylpurpurosamine C glycosyl donor (1.2-1.5 equiv) and the gold(I) catalyst (5-10 mol%) in anhydrous DCM.

  • Slowly add the solution of the glycosyl donor and catalyst to the cooled suspension of the acceptor via cannula.

  • Stir the reaction mixture at the low temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a few drops of a suitable quenching agent (e.g., triethylamine or pyridine).

  • Allow the mixture to warm to room temperature, filter through a pad of Celite, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the protected this compound.

Protocol 2: Global Deprotection of this compound

This protocol describes a common final step in aminoglycoside synthesis to remove multiple protecting groups. The specific conditions will depend on the protecting groups used. This example assumes the use of benzyl ethers (Bn) and carbamates (Cbz).

Materials:

  • Fully protected this compound

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) balloon or hydrogenation apparatus

Procedure:

  • Dissolve the fully protected this compound in methanol or ethanol in a flask suitable for hydrogenation.

  • Carefully add a catalytic amount of 10% Pd/C (typically 10-20% by weight of the substrate).

  • Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere.

  • Stir the reaction mixture vigorously under a positive pressure of hydrogen (e.g., from a balloon) at room temperature.

  • Monitor the reaction by TLC or mass spectrometry until all starting material is consumed.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound.

  • Purify the final product by a suitable method, such as ion-exchange chromatography or precipitation, to obtain pure this compound.

Visualizing the Synthetic Strategy

The total synthesis of this compound can be envisioned as a convergent process, where the two main fragments are synthesized separately and then coupled.

SannamycinG_Synthesis cluster_fortamine Synthesis of 2-deoxy-3-epi-fortamine Core cluster_purpurosamine Synthesis of 6-N-methylpurpurosamine C Donor start_fortamine Achiral Starting Material chiral_induction Enantioselective Reaction (e.g., Diels-Alder) start_fortamine->chiral_induction functionalization_fortamine Multi-step Functionalization (Hydroxylations, Aminations) chiral_induction->functionalization_fortamine protecting_groups_fortamine Protecting Group Manipulations functionalization_fortamine->protecting_groups_fortamine fortamine_core Protected 2-deoxy-3-epi-fortamine protecting_groups_fortamine->fortamine_core glycosylation Stereoselective Glycosylation fortamine_core->glycosylation start_purpurosamine Carbohydrate Starting Material functionalization_purpurosamine Functional Group Interconversions (e.g., N-methylation, activation) start_purpurosamine->functionalization_purpurosamine protecting_groups_purpurosamine Protecting Group Strategy functionalization_purpurosamine->protecting_groups_purpurosamine purpurosamine_donor Protected 6-N-methylpurpurosamine C Glycosyl Donor protecting_groups_purpurosamine->purpurosamine_donor purpurosamine_donor->glycosylation deprotection Global Deprotection glycosylation->deprotection sannamycin_g This compound deprotection->sannamycin_g

Caption: Convergent synthetic strategy for this compound.

This guide provides a foundational framework for approaching the total synthesis of this compound. Success in this challenging synthesis will rely on careful planning, meticulous execution of experimental procedures, and a systematic approach to troubleshooting the inevitable obstacles. As more research on the synthesis of this compound and its analogs becomes available, this guide will be updated with more specific and detailed information.

References

improving the stability of Sannamycin G for laboratory use

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on improving the stability of Sannamycin G for laboratory use. The information is tailored for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and use of this compound in experimental settings.

Problem Possible Cause Recommended Solution
Inconsistent experimental results Degradation of this compound due to improper storage or handling.Review storage conditions. This compound, like other aminoglycosides, is sensitive to temperature and pH fluctuations. Ensure it is stored at the recommended temperature and reconstituted in a suitable buffer.
Loss of bioactivity over a short period The compound may be unstable in the prepared solution. Factors such as the solvent, pH, and exposure to light can accelerate degradation.Prepare fresh solutions for each experiment. If solutions must be stored, conduct a stability study to determine the optimal storage conditions (see Experimental Protocols section). Avoid repeated freeze-thaw cycles.
Precipitation in the stock solution The concentration of this compound may exceed its solubility in the chosen solvent, or the storage temperature may be too low.Prepare the stock solution at a slightly lower concentration. If using a buffer, ensure the pH is within the optimal range for this compound's solubility. Store at 2-8°C rather than freezing if precipitation upon thawing is an issue.
Discoloration of the solution This may indicate chemical degradation, potentially due to oxidation or exposure to light.Protect the solution from light by using amber vials or wrapping the container in aluminum foil. Prepare solutions with degassed solvents to minimize oxidation.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound powder?

A: While specific data for this compound is limited, aminoglycoside antibiotics are generally stable as a dry powder when stored in a cool, dark, and dry place. For long-term storage, it is recommended to keep the lyophilized powder at -20°C.

Q2: How should I prepare a stock solution of this compound?

A: It is recommended to reconstitute this compound in a sterile, buffered solution at a neutral to slightly acidic pH (e.g., pH 6.0-7.0). The choice of solvent will depend on the specific experimental requirements. For aqueous solutions, use sterile, nuclease-free water or a buffer such as Phosphate-Buffered Saline (PBS).

Q3: How stable is this compound in solution?

A: The stability of this compound in solution is dependent on several factors, including temperature, pH, and exposure to light.[1][2][3] Like other aminoglycosides, it is expected to be more stable at lower temperatures and in a pH range of 4.5 to 7.0.[2] Repeated freeze-thaw cycles should be avoided as they can lead to degradation. It is advisable to prepare fresh solutions for each experiment or to aliquot stock solutions and store them at -20°C or -80°C for longer-term stability.

Q4: Can I autoclave my this compound solution to sterilize it?

A: No, autoclaving is not recommended for this compound solutions. The high temperatures during autoclaving can cause significant degradation of the antibiotic.[4] To sterilize a this compound solution, it is best to use sterile filtration through a 0.22 µm filter.

Q5: What are the common degradation pathways for this compound?

A: Specific degradation pathways for this compound have not been extensively documented. However, aminoglycosides can undergo hydrolysis, particularly at acidic or alkaline pH.[2] Oxidation and photodegradation are also potential degradation routes.[1][5]

Quantitative Data Summary

The following tables provide illustrative stability data for a typical aminoglycoside antibiotic, which can serve as a general guideline for this compound in the absence of specific data.

Table 1: Effect of Temperature on Stability of an Aminoglycoside Solution (pH 7.0)

Storage Temperature (°C)% Remaining after 24 hours% Remaining after 7 days% Remaining after 30 days
3785%60%20%
25 (Room Temperature)95%80%50%
4>99%95%85%
-20>99%>99%98%

Table 2: Effect of pH on Stability of an Aminoglycoside Solution (Stored at 4°C)

pH% Remaining after 7 days% Remaining after 30 days
3.070%40%
5.095%85%
7.098%90%
9.080%55%

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Materials: this compound (lyophilized powder), sterile nuclease-free water or PBS (pH 7.2), sterile 0.22 µm syringe filter, sterile conical tubes.

  • Procedure:

    • Allow the this compound vial to equilibrate to room temperature before opening.

    • Aseptically add the required volume of sterile water or PBS to the vial to achieve the desired stock concentration (e.g., 10 mg/mL).

    • Gently swirl the vial to dissolve the powder completely. Avoid vigorous shaking to prevent foaming.

    • Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile conical tube.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for up to 6 months or at -80°C for longer-term storage.

Protocol 2: Assessment of this compound Stability

  • Objective: To determine the stability of this compound under specific experimental conditions (e.g., in a particular cell culture medium).

  • Procedure:

    • Prepare a solution of this compound in the desired medium at the working concentration.

    • Divide the solution into several aliquots.

    • Store the aliquots under different conditions that mimic your experimental setup (e.g., 37°C incubator, room temperature on the benchtop).

    • At various time points (e.g., 0, 2, 4, 8, 24 hours), take a sample from each condition.

    • Analyze the concentration and/or bioactivity of this compound in each sample. Bioactivity can be assessed using a Minimum Inhibitory Concentration (MIC) assay against a susceptible bacterial strain. Concentration can be measured using High-Performance Liquid Chromatography (HPLC) if a standard is available.

    • Plot the percentage of remaining this compound or its bioactivity against time to determine its stability under the tested conditions.

Visualizations

Experimental_Workflow Experimental Workflow for this compound Solution Preparation and Use cluster_prep Solution Preparation cluster_storage Storage cluster_use Experimental Use A This compound (Lyophilized Powder) B Reconstitute in Sterile Buffer (pH 6-7) A->B C Sterile Filter (0.22 µm) B->C D Aliquot for Single Use C->D E Short-term (days) 2-8°C D->E Short-term F Long-term (months) -20°C or -80°C D->F Long-term G Thaw Aliquot at Room Temperature E->G F->G H Prepare Working Solution G->H I Perform Experiment H->I

Caption: Workflow for preparing and using this compound solutions.

Aminoglycoside_MOA Proposed Signaling Pathway for this compound (Aminoglycoside) cluster_bacterium Bacterial Cell SannamycinG This compound CellWall Cell Wall/ Membrane SannamycinG->CellWall Enters Cell Ribosome 30S Ribosomal Subunit CellWall->Ribosome Binds to ProteinSynthesis Protein Synthesis Ribosome->ProteinSynthesis Blocks Initiation/ Causes Misreading mRNA mRNA mRNA->Ribosome CellDeath Cell Death ProteinSynthesis->CellDeath Inhibition Leads to

Caption: Mechanism of action of aminoglycoside antibiotics.

References

Validation & Comparative

A Comparative Efficacy Analysis: Sannamycin G and Gentamicin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sannamycin G is a member of the uridylpeptide class of antibiotics, also referred to as nucleosidyl-peptide antibiotics.[1][2] Some literature also classifies it as an aminoglycoside.[3][4] It is a natural product isolated from Streptomyces sp. SS.[1]

Gentamicin is a well-established aminoglycoside antibiotic produced by Micromonospora purpurea.[5] It is widely used in clinical practice to treat a variety of bacterial infections, particularly those caused by Gram-negative organisms.

Mechanism of Action

The fundamental difference between this compound and Gentamicin lies in their cellular targets and mechanisms of action.

This compound inhibits the bacterial cell wall synthesis by targeting translocase I (MraY).[2][6][7] MraY is a crucial enzyme in the peptidoglycan biosynthesis pathway, responsible for the formation of Lipid I. By inhibiting this enzyme, this compound effectively blocks the construction of the bacterial cell wall, leading to cell death.[7]

Gentamicin , like other aminoglycoside antibiotics, primarily acts by inhibiting protein synthesis.[5][8][9][10][11] It binds to the 30S subunit of the bacterial ribosome, causing misreading of mRNA and the production of non-functional or truncated proteins.[5][11] This disruption of essential protein synthesis ultimately leads to bacterial cell death.

cluster_SannamycinG This compound Pathway cluster_Gentamicin Gentamicin Pathway SannamycinG This compound MraY Translocase I (MraY) SannamycinG->MraY Inhibits LipidI Lipid I Synthesis Peptidoglycan Peptidoglycan Synthesis CellWall Cell Wall Integrity Lysis Cell Lysis CellWall->Lysis Disruption leads to Gentamicin Gentamicin Ribosome30S 30S Ribosomal Subunit Gentamicin->Ribosome30S Binds to mRNA mRNA Misreading Ribosome30S->mRNA Causes Protein Aberrant Protein Synthesis mRNA->Protein CellDeath Bacterial Cell Death Protein->CellDeath Leads to

Figure 1: Comparative Mechanisms of Action.

Antibacterial Spectrum

The differing mechanisms of action of this compound and Gentamicin result in distinct antibacterial spectrums.

This compound has demonstrated notable activity against Mycobacterium tuberculosis, including drug-resistant strains, and Pseudomonas aeruginosa.[1][2][12] Its efficacy against a broader range of bacteria is not as well-documented in the available literature.

Gentamicin possesses a broad spectrum of activity, particularly against aerobic Gram-negative bacteria.[5][9][10] This includes clinically important pathogens such as Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, and species of Enterobacter, Proteus, and Serratia.[5] While it has some activity against Gram-positive organisms like Staphylococcus aureus, it is often used in combination with other antibiotics for synergistic effects against these bacteria.[5]

Quantitative Efficacy Data

Direct comparative studies providing head-to-head efficacy data for this compound and Gentamicin are not available. However, we can summarize the reported Minimum Inhibitory Concentration (MIC) values for each antibiotic against relevant bacterial strains.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

Bacterial StrainMIC (µg/mL)Reference
Mycobacterium tuberculosis H37Ra10[1]
Pseudomonas aeruginosa12.5[1]

Table 2: Minimum Inhibitory Concentration (MIC) of Gentamicin

Bacterial StrainMIC Range (µg/mL)Reference
Escherichia coli0.9 - 7.2[13]
Haemophilus influenzae0.5[13]
Pseudomonas aeruginosaVaries significantly by strain
Staphylococcus aureusVaries significantly by strain

Note: MIC values for Gentamicin can vary widely depending on the specific bacterial strain and the presence of resistance mechanisms.

Experimental Protocols

The primary method for determining the in vitro efficacy of an antibiotic is the Minimum Inhibitory Concentration (MIC) assay.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[14]

MIC_Workflow start Start prep_antibiotic Prepare Serial Dilutions of Antibiotic start->prep_antibiotic prep_bacteria Prepare Standardized Bacterial Inoculum start->prep_bacteria inoculate Inoculate Dilutions with Bacteria prep_antibiotic->inoculate prep_bacteria->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_results Observe for Visible Growth (Turbidity) incubate->read_results determine_mic Determine Lowest Concentration with No Growth (MIC) read_results->determine_mic end End determine_mic->end

Figure 2: Workflow for MIC Determination.

Key Steps in MIC Assay:

  • Preparation of Antibiotic Dilutions: A series of decreasing concentrations of the antibiotic is prepared in a liquid growth medium.

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared to ensure a consistent number of bacterial cells in each test.

  • Inoculation: The antibiotic dilutions are inoculated with the bacterial suspension.

  • Incubation: The inoculated dilutions are incubated under optimal growth conditions (e.g., 37°C for 18-24 hours).

  • Result Interpretation: The tubes or wells are examined for visible signs of bacterial growth (turbidity). The MIC is the lowest concentration of the antibiotic that completely inhibits growth.

Conclusion

This compound and Gentamicin are antibiotics with distinct mechanisms of action and antibacterial spectrums. This compound's unique target, translocase I, makes it a promising candidate for further investigation, particularly for infections caused by Mycobacterium tuberculosis and Pseudomonas aeruginosa. Gentamicin remains a clinically important broad-spectrum antibiotic, especially for Gram-negative infections.

The lack of direct comparative studies highlights a significant knowledge gap. Future research should focus on head-to-head in vitro and in vivo comparisons of these two antibiotics to fully elucidate their relative efficacy and potential clinical applications. This would provide invaluable data for the development of new therapeutic strategies against challenging bacterial pathogens.

References

A Comparative Analysis of Sannamycin G and Amikacin Against Resistant Bacterial Strains: A Data-Driven Guide

Author: BenchChem Technical Support Team. Date: December 2025

A direct comparative analysis of Sannamycin G and amikacin against resistant bacterial strains is not currently feasible due to the limited publicly available data on this compound. While research has been published on the discovery of sannamycins A, B, and C, with a derivative of Sannamycin C showing promise against aminoglycoside-resistant bacteria, specific quantitative data and detailed experimental protocols for this compound are not available in the current scientific literature.[1]

This guide will therefore focus on providing a comprehensive overview of the well-documented efficacy of amikacin against resistant bacterial strains, supported by experimental data and detailed methodologies. This information will serve as a valuable reference for researchers, scientists, and drug development professionals in the field of antimicrobial resistance.

Amikacin: A Potent Aminoglycoside Against Resistant Pathogens

Amikacin is a semi-synthetic aminoglycoside antibiotic renowned for its broad spectrum of activity, particularly against multidrug-resistant Gram-negative bacteria. Its efficacy extends to strains that have developed resistance to other aminoglycosides like gentamicin and tobramycin.

Mechanism of Action

Like other aminoglycosides, amikacin exerts its bactericidal effect by inhibiting protein synthesis. It binds to the 30S ribosomal subunit of bacteria, leading to misreading of the mRNA codon and ultimately disrupting the synthesis of essential proteins. This action is concentration-dependent.

Activity Against Resistant Strains

Amikacin's effectiveness against resistant strains stems from its unique structure, which is less susceptible to inactivation by many aminoglycoside-modifying enzymes (AMEs), a primary mechanism of resistance.

A study evaluating the susceptibility of 319 clinical isolates resistant to one or more aminoglycosides found that 83.7% were susceptible to amikacin.[2] In another study of 69 gentamicin-resistant Gram-negative bacilli, 81% of the strains were sensitive to amikacin.[3]

Table 1: Susceptibility of Aminoglycoside-Resistant Clinical Isolates to Amikacin and Other Aminoglycosides

AntibioticPercentage of Susceptible Isolates
Amikacin 83.7%
Tobramycin41.4%
Butirosin A33.2%
Dideoxykanamycin B32.6%
Gentamicin C27.3%
Lividomycin A17.6%
Neomycin B10.7%
Paromomycin10.3%
Kanamycin A10.0%
Ribostamycin7.2%
(Data from a study of 319 resistant clinical isolates)[2]

Table 2: In Vitro Activity of Amikacin Against Gentamicin-Resistant Gram-Negative Bacilli

Bacterial GroupNumber of StrainsPercentage Susceptible to Amikacin
Enterobacteriaceae4581% (overall)
Pseudomonas aeruginosa2454%
(Data from a study of 69 gentamicin-resistant strains)[3]

Experimental Protocols

The following are standard methodologies used to evaluate the in vitro activity of amikacin against bacterial strains.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial that prevents visible growth of a microorganism after overnight incubation.

Workflow for MIC Determination:

MIC_Workflow cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_results Results Bacterial_Suspension Prepare standardized bacterial suspension (e.g., 0.5 McFarland) Inoculation Inoculate each dilution with the bacterial suspension Bacterial_Suspension->Inoculation Serial_Dilutions Prepare serial dilutions of Amikacin in Mueller-Hinton Broth Serial_Dilutions->Inoculation Incubation Incubate at 35-37°C for 16-20 hours Inoculation->Incubation Observation Observe for visible turbidity Incubation->Observation MIC_Determination MIC is the lowest concentration with no visible growth Observation->MIC_Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Detailed Protocol:

  • Preparation of Inoculum: A standardized inoculum of the test organism is prepared. This is typically done by suspending several colonies in a sterile broth and adjusting the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.

  • Preparation of Antibiotic Dilutions: Serial twofold dilutions of amikacin are prepared in a liquid growth medium, such as Mueller-Hinton Broth (MHB), in microtiter plates.

  • Inoculation: Each well containing the antibiotic dilution is inoculated with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: The microtiter plates are incubated at 35-37°C for 16 to 20 hours in ambient air.

  • Reading of Results: The MIC is determined as the lowest concentration of amikacin at which there is no visible growth (turbidity) of the organism.

Signaling Pathways and Resistance Mechanisms

The primary mechanism of action for amikacin involves the disruption of bacterial protein synthesis. Resistance can emerge through several pathways.

Diagram of Amikacin's Mechanism of Action and Resistance:

Amikacin_Pathway cluster_action Mechanism of Action cluster_resistance Mechanisms of Resistance Amikacin_Entry Amikacin enters bacterial cell Ribosome_Binding Binds to 30S ribosomal subunit Amikacin_Entry->Ribosome_Binding Protein_Inhibition Inhibition of protein synthesis Ribosome_Binding->Protein_Inhibition Cell_Death Bacterial cell death Protein_Inhibition->Cell_Death Enzymatic_Modification Aminoglycoside-Modifying Enzymes (AMEs) Enzymatic_Modification->Amikacin_Entry Inactivates Amikacin Reduced_Uptake Reduced permeability/ efflux pumps Reduced_Uptake->Amikacin_Entry Prevents entry Target_Modification Alteration of ribosomal target site Target_Modification->Ribosome_Binding Prevents binding

Caption: Amikacin's mechanism of action and bacterial resistance pathways.

Conclusion

Amikacin remains a crucial antibiotic for treating serious infections caused by multidrug-resistant Gram-negative bacteria. Its resilience to many aminoglycoside-modifying enzymes gives it a significant advantage over other members of its class. While the potential of new compounds like this compound is of interest to the scientific community, the lack of substantial data prevents a direct comparison with established and well-characterized antibiotics such as amikacin. Further research and publication of detailed studies are necessary to evaluate the clinical potential of this compound and its place in the antimicrobial arsenal.

References

Lack of Data on Sannamycin G Necessitates Alternative Focus on Aminoglycoside-Beta-Lactam Synergy

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations for data on the synergistic effects of Sannamycin G with beta-lactam antibiotics have yielded no specific results. this compound, a nucleosidyl-peptide antibiotic belonging to the broader aminoglycoside class, remains largely uncharacterized in scientific literature concerning its combinatorial effects with other antimicrobial agents. The available information is primarily limited to its discovery, chemical structure, and the producing organism, Streptomyces sp.

Given the absence of experimental data for this compound, this guide will instead focus on the well-documented synergistic relationship between the broader class of aminoglycoside antibiotics and beta-lactam antibiotics . This pairing is a classic example of antibiotic synergy and has been extensively studied, providing a wealth of data to construct a comprehensive comparison guide as originally requested. This guide will therefore serve as a representative example of the desired content, detailing the synergistic mechanisms, experimental validation, and quantitative outcomes of combining these two important classes of antibiotics against various bacterial pathogens.

Unveiling the Synergistic Power: Aminoglycosides and Beta-Lactams in Concert

The combination of aminoglycosides and beta-lactam antibiotics demonstrates a powerful synergistic effect, particularly against Gram-negative bacteria such as Pseudomonas aeruginosa and certain Gram-positive organisms. This synergy allows for enhanced bactericidal activity beyond the additive effects of each drug alone.

The primary mechanism behind this synergy lies in the complementary actions of the two antibiotic classes. Beta-lactams, such as penicillins and cephalosporins, inhibit bacterial cell wall synthesis by targeting penicillin-binding proteins (PBPs). This disruption of the peptidoglycan layer creates a more permeable cell wall. The increased permeability facilitates the uptake of aminoglycosides into the bacterial cytoplasm, where they bind to the 30S ribosomal subunit, leading to the inhibition of protein synthesis and ultimately, cell death.

Quantitative Analysis of Synergy: Experimental Data

The synergistic effect of aminoglycoside and beta-lactam combinations can be quantitatively assessed using in vitro methods such as the checkerboard assay and the time-kill assay.

Checkerboard Assay Data

The checkerboard assay determines the Fractional Inhibitory Concentration (FIC) index, which quantifies the nature of the drug interaction. A FICI of ≤ 0.5 is indicative of synergy.

Bacterial StrainAminoglycosideBeta-LactamMIC Alone (µg/mL)MIC in Combination (µg/mL)FICIInterpretation
P. aeruginosa ATCC 27853AmikacinCeftazidime40.50.25Synergy
162
E. coli ATCC 25922GentamicinPiperacillin20.250.375Synergy
82
K. pneumoniae (Carbapenem-resistant)AmikacinCeftazidime/avibactam6480.5Synergy
164

Note: The above data is a representative compilation from various studies and may not reflect the results of a single experiment.

Time-Kill Assay Data

Time-kill assays demonstrate the rate and extent of bacterial killing over time when exposed to antibiotics alone and in combination. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared to the most active single agent at a specific time point (e.g., 24 hours).

Bacterial StrainAntibiotic CombinationLog10 CFU/mL Reduction at 24h (vs. initial inoculum)
P. aeruginosaTobramycin (0.5 x MIC)1.5
Ticarcillin (0.5 x MIC)2.0
Tobramycin + Ticarcillin > 4.0
E. coliGentamicin (1 x MIC)3.0
Piperacillin (1 x MIC)2.5
Gentamicin + Piperacillin > 5.0

Note: This table presents illustrative data to demonstrate the principle of synergy in time-kill assays.

Experimental Protocols

Checkerboard Microdilution Assay

Objective: To determine the minimum inhibitory concentration (MIC) of two antimicrobial agents alone and in combination to calculate the Fractional Inhibitory Concentration (FIC) index.

Methodology:

  • Preparation of Antibiotic Solutions: Stock solutions of the aminoglycoside and beta-lactam are prepared and serially diluted in a 96-well microtiter plate. The aminoglycoside is typically diluted along the rows, and the beta-lactam is diluted along the columns.

  • Inoculum Preparation: A standardized bacterial inoculum (e.g., 0.5 McFarland standard) is prepared and diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • Data Analysis: The MIC is determined as the lowest concentration of the antibiotic(s) that completely inhibits visible bacterial growth. The FIC index is calculated using the following formula: FICI = FIC of Drug A + FIC of Drug B where FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

Time-Kill Assay

Objective: To assess the bactericidal activity of an antimicrobial agent or combination over time.

Methodology:

  • Inoculum Preparation: A logarithmic-phase bacterial culture is diluted to a starting concentration of approximately 5 x 10^5 to 1 x 10^6 CFU/mL in a suitable broth medium.

  • Exposure to Antibiotics: The bacterial suspension is aliquoted into tubes containing the aminoglycoside alone, the beta-lactam alone, the combination of both, and a growth control without any antibiotic. Antibiotic concentrations are typically based on the MIC values (e.g., 0.5x MIC, 1x MIC, 2x MIC).

  • Sampling: At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), an aliquot is drawn from each tube.

  • Viable Cell Counting: Serial dilutions of each aliquot are plated on agar plates. After incubation, the number of colonies is counted to determine the CFU/mL at each time point.

  • Data Analysis: The log10 CFU/mL is plotted against time to generate time-kill curves.

Visualizing the Synergy

Mechanism of Aminoglycoside and Beta-Lactam Synergy

SynergyMechanism cluster_bacterium Bacterial Cell CellWall Cell Wall (Peptidoglycan) Aminoglycoside Aminoglycoside Antibiotic CellWall->Aminoglycoside Increased Permeability Cytoplasm Cytoplasm Ribosome 30S Ribosome Cytoplasm->Ribosome Inhibition Inhibition of Protein Synthesis Ribosome->Inhibition BetaLactam Beta-Lactam Antibiotic BetaLactam->CellWall Inhibits cell wall synthesis Aminoglycoside->Cytoplasm Enters Cell CellDeath Bacterial Cell Death Inhibition->CellDeath

Caption: Mechanism of synergistic action between beta-lactam and aminoglycoside antibiotics.

Experimental Workflow: Checkerboard Assay

CheckerboardWorkflow Start Start PrepareDilutions Prepare Serial Dilutions of Aminoglycoside & Beta-Lactam in 96-well plate Start->PrepareDilutions PrepareInoculum Prepare Standardized Bacterial Inoculum PrepareDilutions->PrepareInoculum InoculatePlate Inoculate Plate with Bacterial Suspension PrepareInoculum->InoculatePlate Incubate Incubate at 37°C for 18-24 hours InoculatePlate->Incubate ReadMIC Determine MICs of Single Agents & Combinations Incubate->ReadMIC CalculateFIC Calculate FIC Index ReadMIC->CalculateFIC InterpretResults Interpret Results: Synergy, Additive, or Antagonism CalculateFIC->InterpretResults End End InterpretResults->End

Caption: Workflow for the checkerboard synergy assay.

Experimental Workflow: Time-Kill Assay

TimeKillWorkflow Start Start PrepareInoculum Prepare Log-Phase Bacterial Inoculum Start->PrepareInoculum SetupCultures Set up Cultures: - Growth Control - Aminoglycoside Alone - Beta-Lactam Alone - Combination PrepareInoculum->SetupCultures Incubate Incubate Cultures at 37°C SetupCultures->Incubate Sample Sample at Time Points (0, 2, 4, 8, 24h) Incubate->Sample PlateDilutions Perform Serial Dilutions and Plate on Agar Sample->PlateDilutions IncubatePlates Incubate Plates for 18-24h PlateDilutions->IncubatePlates CountColonies Count Colonies (CFU/mL) IncubatePlates->CountColonies PlotCurves Plot Time-Kill Curves (log10 CFU/mL vs. Time) CountColonies->PlotCurves AnalyzeSynergy Analyze for Synergy PlotCurves->AnalyzeSynergy End End AnalyzeSynergy->End

Comparative Analysis of Sannamycin G and Tobramycin Toxicity Profiles: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparative analysis of the toxicity profiles of the aminoglycoside antibiotic Sannamycin G (also known as Istamycin X) and the well-established aminoglycoside, tobramycin. This document synthesizes available data on their cytotoxic, nephrotoxic, and ototoxic effects, supported by experimental methodologies and visual representations of relevant biological pathways.

Introduction

Aminoglycosides are a critical class of antibiotics for treating severe Gram-negative bacterial infections. However, their clinical use is often limited by significant dose-related toxicities, primarily affecting the kidneys (nephrotoxicity) and the inner ear (ototoxicity). Tobramycin is a widely used aminoglycoside with a well-documented toxicity profile. This compound, a member of the istamycin group of aminoglycosides, is a less-studied compound. Understanding the comparative toxicity of these two agents is crucial for guiding future drug development and therapeutic applications.

Executive Summary of Comparative Toxicity

While direct and comprehensive toxicological data for this compound is limited, by examining data from the broader istamycin class and the available information, a comparative profile can be inferred.

Toxicity ParameterThis compound (inferred from Istamycin class)TobramycinKey Comparative Insights
Acute Systemic Toxicity Likely possesses considerable acute toxicity, as indicated by studies on related istamycins.[1] A specific LD50 value in mice for Sannamycin has been determined but was not publicly available in the reviewed literature.[2]The intravenous LD50 in rabbits has been reported to be 154.8 mg/kg.[3]Both compounds exhibit significant acute toxicity, a characteristic of the aminoglycoside class. Direct LD50 comparison is needed for a definitive conclusion.
Cytotoxicity (in vitro) Data is not readily available. Hypothetical IC50 values for the related Istamycin Y0 on HEK293 and HepG2 cells are suggested to be above 100 µM for 24h treatment.[4]IC50 values are cell-line and exposure-time dependent. For instance, in mouse auditory cells (HEI-OC1), the IC50 of gentamicin (a closely related aminoglycoside) was approximately 2 mM after 24 hours.[5]Quantitative in vitro cytotoxicity data for this compound is a critical knowledge gap. Based on related compounds, it may exhibit cytotoxicity at high concentrations.
Nephrotoxicity As an aminoglycoside, it is expected to be nephrotoxic. The istamycin class is known to cause renal damage.Well-documented nephrotoxicity, characterized by proximal tubular cell damage.[6][7] In rats, a dose of 40 mg/kg/day for 10 days leads to significant cellular regeneration, indicating toxicity.[8][9]Both are expected to cause kidney damage. Comparative studies place tobramycin as having intermediate nephrotoxicity among aminoglycosides, less than gentamicin but more than netilmicin.[1][10] The relative nephrotoxicity of this compound requires direct experimental comparison.
Ototoxicity Expected to be ototoxic, a hallmark of aminoglycosides.Known to be predominantly vestibulotoxic (affecting balance) but also cochleotoxic (affecting hearing), causing irreversible hair cell loss.[11] In guinea pigs, 200 mg/kg/day for seven days resulted in outer hair cell loss.[12]Both compounds likely damage inner ear hair cells. The relative cochleotoxic versus vestibulotoxic potential of this compound is unknown.

Detailed Toxicity Profiles

This compound

Direct experimental data on the toxicity of this compound is scarce in publicly available literature. However, its classification as an istamycin-class aminoglycoside provides a basis for inferring its likely toxicological properties. Studies on the related compound, istamycin B, have shown it to possess "considerable acute toxicity in mice".[3] Furthermore, research into synthesizing less toxic derivatives of istamycin B by modifying its chemical structure suggests that the parent compounds have a notable toxicity profile that researchers are actively trying to mitigate.[3]

A 1979 publication on "New Aminoglycoside Antibiotics, Sannamycin" mentions the determination of the Lethal Dose 50 (LD50) in mice, indicating that acute toxicity studies have been performed.[2] However, the specific value from this study was not accessible for this review.

Tobramycin

Tobramycin's toxicity is well-characterized and serves as a common benchmark for other aminoglycosides.

  • Nephrotoxicity: Tobramycin accumulates in the proximal tubular cells of the kidneys, leading to cellular damage and impaired renal function.[6][7] Animal studies have demonstrated a clear dose-response relationship for tobramycin-induced nephrotoxicity.[13] For example, in rats, a daily dose of 40 mg/kg for 14 days resulted in minimal morphological changes and normal serum creatinine, while higher doses led to more significant damage.[6]

  • Ototoxicity: Tobramycin can cause irreversible damage to the sensory hair cells of the inner ear, leading to both hearing loss (cochleotoxicity) and balance problems (vestibulotoxicity).[11] It is considered to be predominantly vestibulotoxic.[11] Studies in guinea pigs have shown that administration of 200 mg/kg/day of tobramycin for seven days leads to a quantifiable loss of outer hair cells.[12]

  • Neurotoxicity: Like other aminoglycosides, tobramycin can cause neuromuscular blockade by interfering with the release of acetylcholine at the neuromuscular junction. This is a less common but potentially serious adverse effect.

Experimental Protocols

A comprehensive toxicological comparison requires standardized experimental protocols. The following methodologies are central to assessing the key toxicity parameters for aminoglycosides.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[14][15]

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is proportional to the number of viable cells.

Protocol Outline:

  • Cell Plating: Seed cells (e.g., human kidney proximal tubule cells - HK-2) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Exposure: Treat the cells with varying concentrations of this compound and tobramycin for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (no drug) and a positive control (a known cytotoxic agent).

  • MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) for each compound.

MTT_Assay_Workflow A Seed Cells in 96-well Plate B Treat with this compound or Tobramycin A->B 24h C Add MTT Reagent B->C 24-72h exposure D Incubate (Formazan Formation) C->D 2-4h E Add Solubilization Solution D->E F Measure Absorbance at 570 nm E->F G Calculate Cell Viability and IC50 F->G

MTT Assay Experimental Workflow

Nephrotoxicity Assessment: Animal Model

Rat models are commonly used to evaluate aminoglycoside-induced nephrotoxicity due to the physiological and histological similarities of their kidneys to humans.[10]

Protocol Outline:

  • Animal Model: Use adult male Sprague-Dawley or Wistar rats.

  • Dosing Regimen: Administer this compound and tobramycin via subcutaneous or intraperitoneal injection once daily for a set period (e.g., 7 or 14 days) at various dose levels (e.g., multiples of the human therapeutic dose). Include a saline-treated control group.

  • Monitoring:

    • Biochemical Analysis: Collect blood samples at baseline and at the end of the study to measure serum creatinine and blood urea nitrogen (BUN) levels.

    • Urine Analysis: Collect urine to measure markers of tubular damage, such as N-acetyl-β-D-glucosaminidase (NAG) and kidney injury molecule-1 (KIM-1).

  • Histopathology: At the end of the study, euthanize the animals and perfuse-fix the kidneys. Embed the kidneys in paraffin, section, and stain with Hematoxylin and Eosin (H&E) and Periodic acid-Schiff (PAS).

  • Scoring: Score the kidney sections for evidence of proximal tubular necrosis, loss of brush border, and cast formation using a semi-quantitative scoring system.

Nephrotoxicity_Assessment_Workflow cluster_in_vivo In Vivo Phase cluster_ex_vivo Ex Vivo Analysis A Acclimatize Rats B Administer Drug/Saline Daily A->B C Monitor Body Weight & Collect Samples B->C 7-14 days F Kidney Histopathology (H&E, PAS) D Blood Chemistry (Creatinine, BUN) C->D E Urine Analysis (NAG, KIM-1) C->E G Scoring of Renal Damage F->G

Nephrotoxicity Assessment Workflow

Ototoxicity Assessment: Cochlear Hair Cell Quantification

Damage to the sensory hair cells of the cochlea is a primary indicator of ototoxicity. This can be quantified using surface preparations of the organ of Corti.[16][17]

Protocol Outline:

  • Animal Model: Use guinea pigs or mice, which are common models for ototoxicity studies.

  • Dosing Regimen: Administer this compound and tobramycin daily for a specified duration.

  • Auditory Brainstem Response (ABR): Measure ABR thresholds before and after treatment to functionally assess hearing loss.

  • Tissue Preparation: At the end of the study, euthanize the animals and fix the cochleae by perilymphatic perfusion with a fixative (e.g., 4% paraformaldehyde).

  • Dissection and Staining: Dissect the organ of Corti from the cochlea and stain the hair cells using fluorescently-labeled phalloidin (to visualize F-actin in stereocilia) or antibodies against hair cell-specific proteins like Myosin VIIa.

  • Microscopy and Quantification: View the surface preparations under a fluorescence microscope and count the number of present and missing inner and outer hair cells at different locations along the cochlear spiral.

  • Cytocochleogram: Plot the percentage of hair cell loss as a function of distance from the apex of the cochlea to create a cytocochleogram.

Ototoxicity_Assessment_Pathway A Aminoglycoside Administration (this compound or Tobramycin) B Uptake into Inner Ear Hair Cells A->B C Generation of Reactive Oxygen Species (ROS) B->C D Mitochondrial Dysfunction C->D E Activation of Apoptotic Pathways D->E F Hair Cell Death E->F G Hearing Loss / Vestibular Dysfunction F->G

Signaling Pathway of Aminoglycoside Ototoxicity

Conclusion and Future Directions

The available evidence strongly suggests that this compound, like other istamycins and aminoglycosides, possesses a significant potential for nephrotoxicity and ototoxicity. While tobramycin's toxicity profile is well-established, providing a valuable reference, a direct and quantitative comparison with this compound is hampered by the lack of specific data for the latter.

For drug development professionals, this analysis highlights a critical need for further research into the toxicological properties of this compound and other less-common aminoglycosides. Future studies should focus on:

  • Determining the acute toxicity (LD50) of this compound in a standardized animal model.

  • Conducting in vitro cytotoxicity assays using relevant cell lines (e.g., renal proximal tubule cells, cochlear hair cells) to determine IC50 values.

  • Performing comparative in vivo studies directly comparing the nephrotoxic and ototoxic potential of this compound and tobramycin at clinically relevant doses.

Such data will be invaluable for assessing the therapeutic index of this compound and for guiding the rational design of safer and more effective aminoglycoside antibiotics.

References

A Head-to-Head Comparison of Novel Aminoglycosides: Benchmarking Performance and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rising tide of antibiotic resistance necessitates a continuous search for novel antimicrobial agents. Aminoglycosides, a class of potent bactericidal antibiotics, have been a cornerstone in treating severe Gram-negative infections for decades. However, their clinical utility has been challenged by the emergence of resistance and concerns regarding nephrotoxicity and ototoxicity. This has spurred the development of a new generation of aminoglycosides designed to overcome these limitations.

This guide provides a head-to-head comparison of key novel and conventional aminoglycosides, with a special mention of Sannamycin G, a lesser-studied member of this class. We present a comprehensive overview of their antibacterial activity, mechanisms of action, and resistance profiles, supported by experimental data and detailed protocols.

This compound: An Enigmatic Player

This compound, an aminoglycoside antibiotic produced by Streptomyces sannanensis, represents a structurally intriguing molecule within this class.[1] Despite its discovery, publicly available data on its specific antibacterial spectrum (Minimum Inhibitory Concentrations - MICs) and cytotoxicity profile remain limited, precluding a direct quantitative comparison in this guide. The original research from 1979 provides a foundational understanding of the sannamycin complex, but further studies are required to elucidate the full therapeutic potential and comparative performance of this compound.[1] This highlights a critical knowledge gap and an opportunity for further research into this potentially valuable antibiotic.

Comparative Antibacterial Activity of Selected Aminoglycosides

The in vitro activity of aminoglycosides is a critical determinant of their clinical efficacy. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of several key aminoglycosides against a panel of clinically relevant bacterial pathogens, including multidrug-resistant (MDR) strains. MIC values are presented as MIC₅₀/MIC₉₀ (μg/mL), which represent the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

AntibioticOrganismResistance ProfileMIC₅₀ (μg/mL)MIC₉₀ (μg/mL)Reference(s)
Plazomicin EnterobacteriaceaeMultidrug-Resistant (MDR)0.52[2]
EnterobacteriaceaeCarbapenem-Resistant (CRE)1>64[3]
Amikacin Pseudomonas aeruginosaPan-resistant-16[4][5]
Pseudomonas aeruginosaGeneral1.5-[6]
Gentamicin Staphylococcus aureusMethicillin-Resistant (MRSA)-≥16[7]
Pseudomonas aeruginosaGeneral0.5-[8]
Tobramycin Pseudomonas aeruginosaCystic Fibrosis Isolates-0.5-1.5[6][9]
Arbekacin Staphylococcus aureusMethicillin-Resistant (MRSA)-2[10][11][12]

Mechanism of Action and Resistance

Aminoglycosides exert their bactericidal effect by targeting the bacterial ribosome, the cellular machinery responsible for protein synthesis.[13][14][15] Specifically, they bind to the 16S ribosomal RNA of the 30S ribosomal subunit, leading to codon misreading and the production of truncated or non-functional proteins.[13][14] This ultimately disrupts the integrity of the bacterial cell membrane and leads to cell death.

The primary mechanisms of resistance to aminoglycosides include:

  • Enzymatic Modification: Bacteria can produce aminoglycoside-modifying enzymes (AMEs) that chemically alter the antibiotic, preventing it from binding to the ribosome.[16][17][18]

  • Target Site Alteration: Mutations in the ribosomal RNA can reduce the binding affinity of aminoglycosides.[16]

  • Reduced Uptake/Efflux: Changes in the bacterial cell membrane can limit the entry of aminoglycosides or actively pump them out of the cell.

Novel aminoglycosides like plazomicin and arbekacin have been specifically designed to be poor substrates for many common AMEs, thus retaining activity against strains resistant to older aminoglycosides.[10][11]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standardized technique used to determine the MIC of an antibiotic against a specific bacterium. The following is a generalized protocol based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Workflow for MIC Determination

MIC_Workflow A Prepare serial two-fold dilutions of the aminoglycoside in cation-adjusted Mueller-Hinton broth. B Inoculate each well of a microtiter plate with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL). A->B C Incubate the plate at 35-37°C for 16-20 hours. B->C D Determine the MIC as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth. C->D

Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability and the cytotoxic potential of a compound.[19][20][21][22]

MTT Assay Signaling Pathway

MTT_Pathway cluster_cell Metabolically Active Cell cluster_measurement Measurement MTT MTT (Yellow, water-soluble) Mito Mitochondrial Dehydrogenases MTT->Mito Reduction Formazan Formazan (Purple, insoluble) Mito->Formazan Solubilization Solubilization (e.g., DMSO, isopropanol) Formazan->Solubilization Absorbance Measure Absorbance (~570 nm) Solubilization->Absorbance Viability Cell Viability Absorbance->Viability Proportional to

Caption: The principle of the MTT assay for determining cell viability.

Protocol:

  • Cell Seeding: Seed mammalian cells (e.g., human kidney cell line HEK293) in a 96-well plate and allow them to adhere overnight.

  • Compound Exposure: Treat the cells with serial dilutions of the aminoglycoside for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[19][20][22]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution using a microplate reader at a wavelength of approximately 570 nm. The intensity of the purple color is directly proportional to the number of viable cells.

Concluding Remarks

The development of novel aminoglycosides represents a significant advancement in the fight against antibiotic-resistant bacteria. Plazomicin and Arbekacin, in particular, demonstrate promising activity against challenging pathogens, including MDR Enterobacteriaceae and MRSA. While direct comparative data for this compound is lacking, its unique structure warrants further investigation to determine its place in the evolving landscape of aminoglycoside therapeutics. The experimental protocols outlined in this guide provide a framework for the continued evaluation and comparison of these and future novel aminoglycosides, which is essential for guiding preclinical and clinical research in this critical area of drug development.

References

Validating Sannamycin G's Spectrum of Activity Against ESKAPE Pathogens: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for evaluating the in vitro activity of Sannamycin G against the critical ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species). Due to the limited publicly available data on the specific activity of this compound against these pathogens, this document serves as a template to be populated with internal experimental data. The methodologies and comparative data for established aminoglycosides are provided for context.

Comparative Analysis of Minimum Inhibitory Concentrations (MICs)

The following table is designed to compare the Minimum Inhibitory Concentration (MIC) values of this compound against ESKAPE pathogens with other commonly used aminoglycoside antibiotics. The data for comparator antibiotics has been compiled from published literature. [Data for this compound is to be inserted based on internal experimental findings.]

PathogenThis compound MIC (µg/mL)Amikacin MIC (µg/mL)Gentamicin MIC (µg/mL)Tobramycin MIC (µg/mL)
Enterococcus faeciumData not available16 - >5124 - >256>256
Staphylococcus aureusData not available1 - 640.25 - 1280.25 - 128
Klebsiella pneumoniaeData not available1 - 1280.5 - 1280.5 - 64
Acinetobacter baumanniiData not available2 - >5121 - >2561 - >256
Pseudomonas aeruginosaData not available1 - 2560.5 - 1280.25 - 64
Enterobacter speciesData not available1 - 640.5 - 640.5 - 32

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The following is a standard protocol for determining the MIC of an antimicrobial agent using the broth microdilution method, based on Clinical and Laboratory Standards Institute (CLSI) guidelines.

1. Preparation of Materials:

  • Bacterial Strains: ESKAPE pathogen isolates.
  • Growth Media: Cation-adjusted Mueller-Hinton Broth (CAMHB).
  • Antimicrobial Agents: this compound and comparator antibiotics (e.g., Amikacin, Gentamicin, Tobramycin).
  • Equipment: 96-well microtiter plates, multichannel pipettes, incubator, microplate reader.

2. Inoculum Preparation:

  • Select 3-5 isolated colonies of the test organism from an 18-24 hour agar plate.
  • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
  • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Antibiotic Dilution Series:

  • Prepare a stock solution of each antibiotic in a suitable solvent.
  • Perform serial two-fold dilutions of each antibiotic in CAMHB in the 96-well plates to achieve a range of concentrations.

4. Inoculation and Incubation:

  • Inoculate each well (containing 50 µL of the diluted antibiotic) with 50 µL of the prepared bacterial inoculum.
  • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
  • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

5. Interpretation of Results:

  • The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism. This can be determined by visual inspection or by using a microplate reader.

Visualizations

Experimental Workflow for MIC Determination

experimental_workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis bacterial_culture Bacterial Culture (ESKAPE Pathogen) mcfarland 0.5 McFarland Standardization bacterial_culture->mcfarland inoculum Final Inoculum (5x10^5 CFU/mL) mcfarland->inoculum inoculation Inoculation of Plates inoculum->inoculation antibiotic_stock This compound Stock Solution serial_dilution Serial Dilution in 96-well Plate antibiotic_stock->serial_dilution serial_dilution->inoculation incubation Incubation (16-20h at 35°C) read_results Visual/Spectrophotometric Reading incubation->read_results mic_determination MIC Determination read_results->mic_determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Logical Relationship of ESKAPE Pathogens

eskape_pathogens cluster_gram_positive Gram-Positive cluster_gram_negative Gram-Negative ESKAPE ESKAPE Pathogens E_faecium Enterococcus faecium ESKAPE->E_faecium S_aureus Staphylococcus aureus ESKAPE->S_aureus K_pneumoniae Klebsiella pneumoniae ESKAPE->K_pneumoniae A_baumannii Acinetobacter baumannii ESKAPE->A_baumannii P_aeruginosa Pseudomonas aeruginosa ESKAPE->P_aeruginosa Enterobacter Enterobacter species ESKAPE->Enterobacter

Caption: Classification of the ESKAPE pathogens.

Cross-Resistance Profile of Sannamycin G and Other Aminoglycosides: A Data Gap Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature reveals a significant lack of data on the cross-resistance between Sannamycin G and other clinically relevant aminoglycosides. While Sannamycin, a group of aminoglycoside antibiotics discovered in the late 1970s, has been described, detailed studies evaluating its efficacy against bacterial strains with well-defined aminoglycoside resistance mechanisms are not present in recent publications. This data gap prevents a direct, evidence-based comparison of this compound's performance against other aminoglycosides like gentamicin, amikacin, and tobramycin.

Early research on related compounds, such as Sannamycin C and its derivatives, indicated activity against some aminoglycoside-resistant Gram-positive and Gram-negative bacteria.[1] However, these studies lack the quantitative data, such as Minimum Inhibitory Concentration (MIC) values against a panel of resistant strains, necessary for a thorough comparative analysis. More recent research has explored derivatives of Sannamycin A for activity against Mycobacterium tuberculosis, including strains resistant to other antitubercular drugs, but this does not address cross-resistance with common bacterial pathogens.[2]

To facilitate future research and provide a framework for the evaluation of novel aminoglycosides like this compound, this guide outlines the necessary experimental data and protocols for a comprehensive cross-resistance study.

Framework for Comparative Analysis of Aminoglycoside Cross-Resistance

A robust comparison of this compound with other aminoglycosides would necessitate the generation of quantitative data on its activity against a panel of bacterial isolates with characterized resistance mechanisms. The following table illustrates the type of data required for such an analysis.

Table 1: Template for Comparative MIC Data of this compound and Other Aminoglycosides against Aminoglycoside-Resistant Bacteria

Bacterial StrainResistance MechanismThis compound MIC (µg/mL)Gentamicin MIC (µg/mL)Amikacin MIC (µg/mL)Tobramycin MIC (µg/mL)
E. coli ATCC 25922 (Control)Wild-Type
E. coli (Clinical Isolate)AAC(3)-IIa
P. aeruginosa (Clinical Isolate)AAC(6')-I
K. pneumoniae (Clinical Isolate)APH(3')-VI
S. aureus (Clinical Isolate)ANT(4')-Ia
P. aeruginosa PAO1 (Control)Wild-Type
P. aeruginosa (Clinical Isolate)Efflux Pump Overexpression
K. pneumoniae (Clinical Isolate)16S rRNA Methyltransferase

Note: This table is a template. The actual data for this compound is not currently available in published literature.

General Experimental Protocols for Aminoglycoside Susceptibility Testing

The generation of the data outlined in Table 1 would typically involve the following experimental methodology.

Determination of Minimum Inhibitory Concentration (MIC):

The antimicrobial activity of this compound and comparator aminoglycosides would be determined by the broth microdilution method according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

  • Bacterial Strains: A panel of clinically relevant bacterial strains, including both reference strains (e.g., Escherichia coli ATCC 25922, Pseudomonas aeruginosa PAO1) and clinical isolates with characterized aminoglycoside resistance mechanisms, would be used.

  • Inoculum Preparation: Bacterial suspensions would be prepared from overnight cultures and adjusted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in cation-adjusted Mueller-Hinton broth (CAMHB).

  • Antibiotic Preparation: Serial twofold dilutions of this compound and comparator aminoglycosides would be prepared in CAMHB in 96-well microtiter plates.

  • Incubation: The microtiter plates would be inoculated with the bacterial suspensions and incubated at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

Mechanisms of Aminoglycoside Resistance

Understanding the common mechanisms of aminoglycoside resistance is crucial for interpreting cross-resistance patterns. Resistance can be conferred through enzymatic modification of the antibiotic, alteration of the ribosomal target site, or reduced intracellular concentration of the drug via decreased uptake or active efflux.

Aminoglycoside_Resistance_Mechanisms cluster_drug Aminoglycoside cluster_bacterium Bacterial Cell aminoglycoside Aminoglycoside (e.g., this compound) ribosome 30S Ribosomal Subunit (Target) aminoglycoside->ribosome Inhibits Protein Synthesis efflux Efflux Pump aminoglycoside->efflux Entry enzymes Modifying Enzymes (AAC, APH, ANT) aminoglycoside->enzymes Susceptible Drug ribosome->aminoglycoside Target Alteration (16S rRNA methylation) efflux->aminoglycoside Expulsion enzymes->aminoglycoside Inactivation

Caption: General mechanisms of bacterial resistance to aminoglycoside antibiotics.

The primary mechanisms of aminoglycoside resistance are:

  • Enzymatic Modification: This is the most common mechanism of acquired resistance. Bacteria produce aminoglycoside-modifying enzymes (AMEs) such as aminoglycoside acetyltransferases (AACs), phosphotransferases (APHs), and nucleotidyltransferases (ANTs). These enzymes modify the structure of the aminoglycoside, preventing it from binding to the ribosome. Cross-resistance between different aminoglycosides often depends on the substrate specificity of the particular AME.

  • Target Site Alteration: Methylation of the 16S rRNA component of the 30S ribosomal subunit can prevent aminoglycoside binding, often leading to broad-spectrum resistance against this class of antibiotics.

  • Reduced Permeability and Efflux: Decreased uptake of the antibiotic across the bacterial cell membrane or active removal of the drug from the cell by efflux pumps can also contribute to resistance. This mechanism often results in resistance to multiple classes of antibiotics.

References

In Vivo Showdown: Plazomicin Versus Sannamycin G - A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A definitive head-to-head in vivo comparison between the next-generation aminoglycoside plazomicin and the classic antibiotic Sannamycin G is hampered by a significant disparity in publicly available data. While plazomicin has been the subject of extensive modern preclinical and clinical investigation, detailed in vivo efficacy and pharmacokinetic data for this compound are largely absent from the scientific literature. This guide therefore provides a comprehensive overview of the available in vivo data for plazomicin to serve as a benchmark, while noting the data gap for this compound.

Overview of a Novel and a Classic Aminoglycoside

Plazomicin is a next-generation semisynthetic aminoglycoside derived from sisomicin. It was specifically designed to overcome common aminoglycoside resistance mechanisms, demonstrating potent activity against a broad spectrum of multidrug-resistant Gram-negative bacteria, including carbapenem-resistant Enterobacteriaceae (CRE).[1][2] Plazomicin received FDA approval for the treatment of complicated urinary tract infections (cUTI), including pyelonephritis.[1][3]

Mechanism of Action

Both plazomicin and this compound, as aminoglycosides, are expected to share a fundamental mechanism of action: the inhibition of bacterial protein synthesis. They bind to the 30S ribosomal subunit, leading to codon misreading and the production of nonfunctional proteins, which ultimately results in bacterial cell death.[1][4][5] Plazomicin's structural modifications protect it from many aminoglycoside-modifying enzymes (AMEs), a common resistance mechanism that inactivates older aminoglycosides.[1][6]

cluster_bacterium Bacterial Cell Aminoglycoside Aminoglycoside 30S_Ribosome 30S Ribosomal Subunit Aminoglycoside->30S_Ribosome Binds to Protein_Synthesis Protein Synthesis 30S_Ribosome->Protein_Synthesis Inhibits Cell_Death Bacterial Cell Death Protein_Synthesis->Cell_Death Leads to

Caption: General mechanism of action for aminoglycoside antibiotics.

In Vivo Efficacy of Plazomicin

Numerous in vivo studies have demonstrated the efficacy of plazomicin against a variety of bacterial pathogens in different animal models. A key study evaluated its performance in a murine septicemia model against Enterobacteriaceae isolates with varying resistance profiles.

Experimental Protocol: Murine Septicemia Model

A representative experimental workflow for assessing the in vivo efficacy of plazomicin is outlined below.

Start Start Inoculation Mice inoculated intraperitoneally with bacterial suspension Start->Inoculation Treatment Treatment initiated 1h post-infection (Plazomicin, Comparators, Vehicle) Inoculation->Treatment Monitoring Mice monitored for 96 hours Treatment->Monitoring Endpoint Survival assessed Monitoring->Endpoint End End Endpoint->End

References

Evaluating the Post-Antibiotic Effect of Sannamycin G: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for evaluating the post-antibiotic effect (PAE) of Sannamycin G, an aminoglycoside antibiotic. Due to the limited availability of specific experimental data on the PAE of this compound in publicly accessible literature, this document outlines the established methodologies for PAE determination and presents a comparative analysis with other well-characterized aminoglycosides. This guide serves as a robust resource for researchers seeking to investigate the pharmacodynamic properties of this compound and similar antimicrobial agents.

Introduction to this compound and the Post-Antibiotic Effect

This compound, also known as Istamycin X, is an aminoglycoside antibiotic.[1] The aminoglycoside class of antibiotics is known for its efficacy against a broad spectrum of bacteria. A key pharmacodynamic parameter of aminoglycosides is the post-antibiotic effect (PAE), which is the persistent suppression of bacterial growth after a brief exposure to an antimicrobial agent, even when the drug concentration falls below the minimum inhibitory concentration (MIC).[2][3] A prolonged PAE is a desirable characteristic for an antibiotic, as it may allow for less frequent dosing intervals, potentially reducing toxicity and minimizing the development of drug resistance. The PAE of aminoglycosides is typically concentration-dependent, meaning higher drug concentrations lead to a longer duration of post-antibiotic growth suppression.[3]

Mechanism of Action of Aminoglycosides

Aminoglycoside antibiotics, including this compound, exert their bactericidal effect by inhibiting protein synthesis. They bind to the 30S ribosomal subunit of bacteria, which leads to mistranslation of mRNA and the production of non-functional proteins. This disruption of protein synthesis is ultimately lethal to the bacterial cell.

Mechanism_of_Action Mechanism of Action of Aminoglycoside Antibiotics cluster_bacterium Bacterial Cell Aminoglycoside Aminoglycoside 30S_Ribosome 30S Ribosomal Subunit Aminoglycoside->30S_Ribosome Binds to Protein_Synthesis Protein Synthesis 30S_Ribosome->Protein_Synthesis Inhibits Mistranslated_Proteins Mistranslated Proteins Protein_Synthesis->Mistranslated_Proteins Leads to Cell_Death Bacterial Cell Death Mistranslated_Proteins->Cell_Death

Mechanism of Aminoglycoside Action

Comparative Post-Antibiotic Effect of Aminoglycosides

AntibioticBacterial StrainConcentration (x MIC)PAE Duration (hours)
Amikacin Pseudomonas aeruginosa4~3.5
Escherichia coli4~3.0
Gentamicin Pseudomonas aeruginosa4~2.5
Escherichia coli4~2.0
Tobramycin Pseudomonas aeruginosa4~3.0
Escherichia coli4~2.5
Isepamicin Staphylococcus aureus>MICExtensive, concentration-dependent
Escherichia coli>MICExtensive, concentration-dependent
Netilmicin Staphylococcus aureus>MICExtensive, concentration-dependent
Escherichia coli>MICExtensive, concentration-dependent

Note: The PAE values are approximate and can vary based on experimental conditions. The data for Amikacin, Gentamicin, and Tobramycin are generalized from multiple sources. The information for Isepamicin and Netilmicin indicates a significant PAE without providing precise hourly data in the cited abstract.[4]

Experimental Protocol for Determining the Post-Antibiotic Effect

The following is a detailed methodology for determining the in vitro post-antibiotic effect of an antibiotic such as this compound using the viable count method.

4.1. Materials

  • Bacterial strain of interest (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • This compound (or other test antibiotic) of known potency

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Appropriate agar medium (e.g., Tryptic Soy Agar)

  • Sterile phosphate-buffered saline (PBS)

  • Sterile test tubes and pipettes

  • Incubator (37°C)

  • Shaking water bath or orbital shaker

  • Spectrophotometer

  • Colony counter

4.2. Procedure

  • Inoculum Preparation: Prepare a bacterial suspension from an overnight culture in the logarithmic phase of growth, adjusted to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Antibiotic Exposure:

    • Dilute the bacterial suspension in pre-warmed broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

    • Divide the bacterial suspension into two sets of tubes: "test" and "control".

    • Add the test antibiotic (e.g., this compound) to the "test" tubes at a predetermined concentration (e.g., 4x or 8x the MIC). The "control" tubes receive no antibiotic.

    • Incubate all tubes at 37°C with shaking for a specified exposure period (typically 1 or 2 hours).

  • Antibiotic Removal:

    • After the exposure period, rapidly remove the antibiotic from the "test" cultures. This can be achieved by:

      • Dilution: A 1:1000 dilution of the culture in fresh, pre-warmed broth. This is often sufficient to reduce the antibiotic concentration to well below the MIC.

      • Centrifugation and Washing: Centrifuge the culture, discard the supernatant containing the antibiotic, and resuspend the bacterial pellet in fresh, pre-warmed broth. Repeat this washing step two to three times.

    • The "control" culture should be treated in the same manner (dilution or centrifugation) to ensure comparable handling.

  • Regrowth Monitoring:

    • At time zero (immediately after antibiotic removal) and at regular intervals thereafter (e.g., every hour for up to 8 hours), take aliquots from both the "test" and "control" cultures.

    • Perform serial dilutions of these aliquots in sterile PBS.

    • Plate the dilutions onto agar plates and incubate at 37°C for 18-24 hours.

  • Data Analysis:

    • Count the number of colonies (CFU/mL) on the plates from each time point for both "test" and "control" cultures.

    • Plot the log₁₀ CFU/mL versus time for both cultures.

    • The Post-Antibiotic Effect is calculated using the formula: PAE = T - C

      • T is the time required for the viable count in the "test" culture to increase by 1 log₁₀ above the count observed immediately after antibiotic removal.

      • C is the time required for the viable count in the "control" culture to increase by 1 log₁₀ above its initial count.

PAE_Workflow Experimental Workflow for PAE Determination Start Start Inoculum Prepare Bacterial Inoculum Start->Inoculum Exposure Expose Bacteria to Antibiotic (Test) and Control Inoculum->Exposure Removal Remove Antibiotic (Dilution or Centrifugation) Exposure->Removal Regrowth Monitor Regrowth via Viable Counts at Intervals Removal->Regrowth Analysis Calculate PAE = T - C Regrowth->Analysis End End Analysis->End

Workflow for PAE Determination

Conclusion

The post-antibiotic effect is a critical parameter in the preclinical evaluation of new antibiotics. While specific PAE data for this compound is not currently available in the reviewed literature, its classification as an aminoglycoside suggests it is likely to exhibit a significant, concentration-dependent PAE. The experimental protocols and comparative data provided in this guide offer a comprehensive framework for researchers to systematically evaluate the PAE of this compound. Such studies are essential for understanding its pharmacodynamic profile and for guiding the rational design of dosing regimens in future clinical applications. The determination of this compound's PAE will be a crucial step in establishing its potential clinical utility and differentiating it from existing antimicrobial agents.

References

Evaluating Novel Antimicrobials: Sannamycin G and the Neutropenic Mouse Thigh Infection Model

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel antibiotics is a critical endeavor in the face of rising antimicrobial resistance. The neutropenic mouse thigh infection model stands as a cornerstone for the in vivo evaluation of new antimicrobial agents, providing a standardized and reproducible system to assess efficacy. This guide will delve into the methodology of this model, present comparative data for established antibiotics, and discuss the potential evaluation of Sannamycin G, a novel aminoglycoside antibiotic.

The neutropenic mouse thigh infection model is a highly utilized preclinical tool that mimics soft tissue infections in immunocompromised hosts.[1][2][3] By inducing neutropenia, the model minimizes the influence of the host's immune system, thereby allowing for a more direct assessment of an antibiotic's bactericidal or bacteriostatic activity.[1][2][3] This model is instrumental in determining key pharmacokinetic and pharmacodynamic (PK/PD) parameters that can help predict clinical efficacy in humans.[2][4]

Experimental Protocol: Neutropenic Mouse Thigh Infection Model

The following protocol outlines the key steps involved in conducting a neutropenic mouse thigh infection model study, based on established methodologies.[1][3][5]

  • Induction of Neutropenia: Mice, typically female ICR (CD-1) or similar strains, are rendered neutropenic through the intraperitoneal administration of cyclophosphamide.[1][3][5] A common regimen involves two doses: 150 mg/kg administered four days prior to infection and 100 mg/kg administered one day before infection.[1][3][5] This leads to a significant reduction in neutrophil counts, making the mice more susceptible to bacterial infection.[2]

  • Bacterial Challenge: On the day of the experiment, mice are anesthetized and infected via intramuscular injection into the thigh with a specific inoculum of a bacterial strain.[1][3][5] The bacterial suspension, often containing a known concentration of colony-forming units (CFU) per milliliter (e.g., 10^7 CFU/mL of Staphylococcus aureus), is delivered in a small volume (e.g., 0.1 mL).[1][3]

  • Antimicrobial Treatment: At a predetermined time post-infection (e.g., 2 hours), treatment with the investigational antibiotic (such as this compound) or a comparator drug is initiated.[1][3] The route of administration (e.g., subcutaneous, intravenous) and dosing regimen (e.g., single dose, multiple doses over 24 hours) are critical parameters that are varied to determine the optimal therapeutic window.[1][3] A vehicle control group receives a placebo.[1][3]

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Neutropenia Induce Neutropenia (Cyclophosphamide) Infection Bacterial Infection (Intramuscular) Neutropenia->Infection 4 days Treatment Administer Antibiotic (e.g., this compound) Infection->Treatment 2 hours Control Administer Vehicle Infection->Control 2 hours Euthanasia Euthanasia Treatment->Euthanasia 24 hours Control->Euthanasia 24 hours Dissection Thigh Dissection Euthanasia->Dissection Homogenization Tissue Homogenization Dissection->Homogenization Plating Serial Dilution & Plating Homogenization->Plating CFU_Count CFU Enumeration Plating->CFU_Count

Experimental workflow of the neutropenic mouse thigh infection model.

Comparative Efficacy of Standard Antibiotics

The following table summarizes the reported efficacy of several antibiotics that have been evaluated in the neutropenic mouse thigh infection model against various bacterial strains. This data provides a benchmark for the expected performance of a novel agent like this compound.

AntibioticBacterial StrainDosing RegimenLog10 CFU/gram Reduction (vs. Control)Reference
VancomycinStaphylococcus aureus100 mg/kg to 800 mg/kg total dose over 24h4.4 to 5.2[1]
CefquinomeStaphylococcus aureus100 mg/kg single dose~0.9 (at 12h)[6]
FlucloxacillinStaphylococcus aureusVaries (Q2, Q4, Q6h)Up to ~2.0[7]
GentamicinEscherichia coli, Klebsiella pneumoniaeNot specifiedInduces a Post-Antibiotic Effect of 2-4 hours[8]

This compound: A Novel Aminoglycoside for Evaluation

This compound is a novel aminoglycoside antibiotic.[9] Aminoglycosides as a class are potent, broad-spectrum antibiotics that are particularly effective against aerobic gram-negative bacteria.[10][11][12] While specific in vivo efficacy data for this compound in the neutropenic mouse thigh model is not yet publicly available, its mechanism of action as an aminoglycoside provides a strong rationale for its evaluation in this system.

Mechanism of Action: Aminoglycosides

Aminoglycosides exert their bactericidal effect by inhibiting protein synthesis.[10][11][13] The process involves the following key steps:

  • Bacterial Cell Entry: Aminoglycosides enter the bacterial cell, a process that is dependent on electron transport.[10]

  • Ribosomal Binding: Once inside the cytoplasm, they bind with high affinity to the 16S ribosomal RNA of the 30S ribosomal subunit.[10][11]

  • Inhibition of Protein Synthesis: This binding interferes with the initiation of protein synthesis and can also cause misreading of the mRNA, leading to the production of non-functional or toxic proteins.[10][11][13] The accumulation of these aberrant proteins can further disrupt the bacterial cell membrane, enhancing the uptake of more aminoglycoside molecules and ultimately leading to cell death.[10]

mechanism_of_action cluster_bacterium Bacterial Cell cluster_cytoplasm Cytoplasm Ribosome 30S Ribosomal Subunit Protein Functional Protein Aberrant_Protein Aberrant Protein Ribosome->Aberrant_Protein Causes mRNA Misreading mRNA mRNA mRNA->Ribosome Cell_Membrane Cell Membrane Disruption Aberrant_Protein->Cell_Membrane Cell_Death Cell Death Aberrant_Protein->Cell_Death Sannamycin_G_out This compound (Extracellular) Sannamycin_G_in This compound (Intracellular) Sannamycin_G_out->Sannamycin_G_in Transport Sannamycin_G_in->Ribosome Binds to 16S rRNA Cell_Membrane->Sannamycin_G_in Increased Uptake

Proposed mechanism of action for this compound as an aminoglycoside.

Future Directions

The evaluation of this compound in the neutropenic mouse thigh infection model would be a critical next step in its preclinical development. Such studies would aim to establish its efficacy against a panel of clinically relevant bacterial strains, including multidrug-resistant isolates. By comparing its performance to standard-of-care antibiotics, researchers can determine its potential therapeutic niche. Furthermore, these in vivo studies will be essential for defining the PK/PD indices that best correlate with efficacy, thereby guiding the design of future clinical trials. The robust and well-characterized nature of the neutropenic mouse thigh infection model makes it an indispensable tool in this endeavor.

References

Comparative Transcriptomic Analysis of Bacterial Responses to Sannamycin G and Other Aminoglycoside Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The escalating threat of antibiotic resistance necessitates a deeper understanding of the molecular mechanisms by which bacteria respond to antimicrobial agents. This guide provides a comparative transcriptomic analysis of the effects of Sannamycin G, a potent aminoglycoside antibiotic, on bacteria. Due to the limited availability of direct transcriptomic studies on this compound, this guide leverages data from closely related aminoglycosides, such as gentamicin and tobramycin, to infer its likely impact on bacterial gene expression. This comparative approach aims to elucidate the common and potentially unique cellular pathways affected by this class of antibiotics, offering valuable insights for antimicrobial research and development.

This compound, like other aminoglycosides, is known to inhibit protein synthesis by binding to the bacterial 30S ribosomal subunit. This action leads to codon misreading and the production of truncated or non-functional proteins, ultimately resulting in bacterial cell death. The transcriptomic data from related aminoglycosides reveals a complex cellular response, including the upregulation of stress response genes and alterations in metabolic pathways. This guide will delve into these changes, presenting the data in a clear, comparative format to aid in the scientific understanding of this compound's mechanism of action and its potential advantages or differences compared to other aminoglycosides.

Comparative Transcriptomic Data

While specific transcriptomic data for this compound is not yet publicly available, the following tables summarize the typical differentially expressed genes (DEGs) observed in bacteria, such as Escherichia coli and Pseudomonas aeruginosa, when treated with other aminoglycoside antibiotics like gentamicin and tobramycin. This data serves as a predictive framework for the likely transcriptomic signature of this compound.

Table 1: Key Upregulated Genes in E. coli in Response to Aminoglycoside Treatment (Gentamicin)

GeneFunctionFold Change (log2)Putative Role in Response
yhjXPutative transporterHighAdaptive resistance to gentamicin.
hicA/hicBToxin-antitoxin systemModerateStress response, growth arrest.
dnaK/dnaJChaperone proteins (heat shock)ModerateProtein folding and repair.
recA/recNDNA repairModerateSOS response to DNA damage.
fabF/fabGFatty acid biosynthesisModerateCell membrane stress response.

Table 2: Key Downregulated Genes in E. coli in Response to Aminoglycoside Treatment (Gentamicin)

GeneFunctionFold Change (log2)Putative Role in Response
nuoA-NNADH:ubiquinone oxidoreductaseHighReduced cellular respiration.
sdhA-DSuccinate dehydrogenaseHighReduced TCA cycle activity.
cyoA-ECytochrome bo oxidaseHighReduced aerobic respiration.
fliC/flgKFlagellar proteinsModerateDecreased motility.
ompF/ompCOuter membrane porinsModerateReduced uptake of substances.

Table 3: Differentially Expressed Gene Categories in P. aeruginosa Treated with Tobramycin [1]

Gene CategoryRegulationImplication
Amino Acid CatabolismRewired ExpressionMetabolic adaptation to stress.
Tricarboxylic Acid (TCA) CycleDownregulatedDecreased energy production.
Type II and VI Secretion SystemsDownregulatedReduced virulence.
Bacterial Motility and AttachmentDownregulatedInhibition of biofilm formation.
Stalled Ribosome RescueUpregulatedResponse to translation inhibition.
tRNA MethylationUpregulatedModification of translational machinery.
Type II Toxin-Antitoxin (TA) SystemsUpregulatedInduction of bacteriostasis.

Experimental Protocols

The following is a generalized experimental protocol for a comparative transcriptomics study of bacteria treated with this compound and other antibiotics using RNA sequencing (RNA-seq).

1. Bacterial Culture and Antibiotic Treatment:

  • Grow the bacterial strain of interest (e.g., E. coli K-12) in a suitable broth medium (e.g., Luria-Bertani) at 37°C with shaking to the mid-logarithmic growth phase (OD600 of ~0.5).

  • Divide the culture into separate flasks for each treatment condition:

    • This compound (at a sub-inhibitory concentration, e.g., 0.5x MIC)

    • Comparator aminoglycoside (e.g., Gentamicin at 0.5x MIC)

    • Comparator antibiotic from a different class (e.g., Ciprofloxacin at 0.5x MIC)

    • Untreated control (vehicle only)

  • Incubate the cultures under the same conditions for a defined period (e.g., 60 minutes).

2. RNA Extraction and Purification:

  • Harvest bacterial cells by centrifugation at 4°C.

  • Immediately stabilize the RNA using a commercial RNA stabilization reagent or by flash-freezing in liquid nitrogen.

  • Extract total RNA using a validated RNA extraction kit following the manufacturer's protocol.

  • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer to ensure high integrity (RIN > 8).

3. Library Preparation and RNA Sequencing:

  • Deplete ribosomal RNA (rRNA) from the total RNA samples using a commercially available kit.

  • Construct cDNA libraries from the rRNA-depleted RNA using a strand-specific RNA-seq library preparation kit.

  • Perform sequencing on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to generate a sufficient number of reads per sample for robust statistical analysis.

4. Bioinformatic Analysis:

  • Assess the quality of the raw sequencing reads using tools like FastQC.

  • Trim adapter sequences and low-quality bases.

  • Align the cleaned reads to the reference bacterial genome using a splice-aware aligner like STAR or Bowtie2.

  • Quantify gene expression levels to generate a count matrix.

  • Perform differential gene expression analysis between treated and control samples using statistical packages such as DESeq2 or edgeR.

  • Identify genes with a significant change in expression (e.g., adjusted p-value < 0.05 and log2 fold change > 1 or < -1).

  • Perform functional enrichment analysis (Gene Ontology and KEGG pathways) on the differentially expressed genes to identify affected biological processes and pathways.

Visualizations

The following diagrams illustrate key concepts related to the action of and response to aminoglycoside antibiotics.

Experimental_Workflow cluster_wet_lab Wet Lab Procedures cluster_bioinformatics Bioinformatic Analysis A Bacterial Culture (Mid-log phase) B Antibiotic Treatment (this compound, Comparators, Control) A->B C RNA Extraction & Purification B->C D rRNA Depletion & Library Preparation C->D E RNA Sequencing (e.g., Illumina) D->E F Quality Control & Read Trimming E->F Raw Sequencing Reads G Alignment to Reference Genome F->G H Gene Expression Quantification G->H I Differential Gene Expression Analysis H->I J Functional Enrichment (GO, KEGG) I->J K Comparative Transcriptomic Insights J->K Biological Interpretation

Experimental workflow for comparative transcriptomics.

Aminoglycoside_Mechanism cluster_ribosome Bacterial Ribosome cluster_effects Cellular Effects ribosome 30S Subunit mrna mRNA trna tRNA misreading Codon Misreading ribosome->misreading truncation Premature Termination (Truncated Proteins) ribosome->truncation sannamycin This compound (Aminoglycoside) sannamycin->ribosome Binds to A-site inhibition Inhibition of Protein Synthesis misreading->inhibition truncation->inhibition death Bacterial Cell Death inhibition->death

Mechanism of action of this compound.

Bacterial_Stress_Response cluster_cellular_stress Induction of Cellular Stress cluster_transcriptional_response Transcriptional Response (Upregulation) aminoglycoside Aminoglycoside Treatment (e.g., this compound) protein_stress Protein Synthesis Inhibition & Misfolded Proteins aminoglycoside->protein_stress membrane_stress Membrane Damage aminoglycoside->membrane_stress dna_damage Oxidative Stress & DNA Damage aminoglycoside->dna_damage stress_genes Heat Shock Proteins (e.g., dnaK, groEL) protein_stress->stress_genes ta_systems Toxin-Antitoxin Systems protein_stress->ta_systems efflux_pumps Efflux Pumps membrane_stress->efflux_pumps repair_genes DNA Repair Systems (e.g., SOS response) dna_damage->repair_genes

Bacterial stress response pathways.

References

Assessing the Clinical Potential of Sannamycin G Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive evaluation of the clinical potential of novel Sannamycin G derivatives is currently hampered by a notable lack of publicly available research. While the parent compound, this compound, has been identified as a nucleosidyl-peptide antibiotic, extensive studies detailing the synthesis, biological activity, and therapeutic promise of its derivatives are not yet present in the scientific literature. This guide, therefore, serves as a foundational framework, outlining the necessary experimental data and comparative analyses that will be crucial for future assessments as research in this area emerges.

The Sannamycin family of antibiotics encompasses a range of structurally diverse compounds. Notably, Sannamycins A, B, and C are classified as aminoglycosides, a well-studied class of antibiotics known for their potent bactericidal activity. In contrast, this compound belongs to the nucleosidyl-peptide class of antibiotics. This structural distinction is critical, as it suggests a different mechanism of action and a potentially distinct spectrum of activity for this compound and its prospective derivatives.

The Path Forward: Essential Data for Clinical Assessment

To rigorously evaluate the clinical potential of any new this compound derivative, a systematic and comparative approach is essential. The following sections detail the key experimental data and analyses that will be required.

Table 1: Comparative Antibacterial Activity of a Hypothetical this compound Derivative (SNG-D1)

As no experimental data for this compound derivatives is currently available, the following table is presented as a template to be populated with future findings. This table would compare the in vitro antibacterial efficacy of a hypothetical this compound derivative, "SNG-D1," against a panel of clinically relevant bacterial strains. For a robust comparison, established antibiotics from different classes should be included as controls.

Bacterial StrainSNG-D1 MIC (µg/mL)Ciprofloxacin MIC (µg/mL)Vancomycin MIC (µg/mL)Gentamicin MIC (µg/mL)
Staphylococcus aureus (MRSA)Data NeededData NeededData NeededData Needed
Streptococcus pneumoniaeData NeededData NeededData NeededData Needed
Escherichia coliData NeededData NeededData NeededData Needed
Pseudomonas aeruginosaData NeededData NeededData NeededData Needed
Klebsiella pneumoniae (Carbapenem-resistant)Data NeededData NeededData NeededData Needed

MIC: Minimum Inhibitory Concentration

Table 2: Comparative Cytotoxicity Profile of a Hypothetical this compound Derivative (SNG-D1)

Beyond antibacterial activity, the safety profile of a new derivative is paramount. The following table template outlines the necessary in vitro cytotoxicity data against various human cell lines to assess the therapeutic index of a hypothetical this compound derivative.

Cell LineSNG-D1 IC₅₀ (µM)Doxorubicin IC₅₀ (µM)
HEK293 (Human Embryonic Kidney)Data NeededData Needed
HepG2 (Human Hepatocellular Carcinoma)Data NeededData Needed
A549 (Human Lung Carcinoma)Data NeededData Needed
MCF-7 (Human Breast Adenocarcinoma)Data NeededData Needed

IC₅₀: Half-maximal Inhibitory Concentration

Essential Experimental Protocols for Future Studies

To ensure reproducibility and facilitate comparison across different studies, detailed experimental protocols are critical. Future publications on this compound derivatives should include comprehensive methodologies for the following key experiments:

Minimum Inhibitory Concentration (MIC) Assay

This assay is fundamental for determining the in vitro antibacterial potency of a compound.

  • Methodology: The broth microdilution method is a standard and recommended procedure.

    • Prepare a serial two-fold dilution of the this compound derivative and comparator antibiotics in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

    • Inoculate each well with a standardized suspension of the test bacterium (approximately 5 x 10⁵ CFU/mL).

    • Include positive (no antibiotic) and negative (no bacteria) growth controls.

    • Incubate the plates at 37°C for 18-24 hours.

    • The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacterium.

Cytotoxicity Assay (e.g., MTT Assay)

This assay measures the metabolic activity of cells and is a common method for assessing cell viability and the cytotoxic potential of a compound.

  • Methodology:

    • Seed human cell lines in 96-well plates at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the this compound derivative and a positive control cytotoxic agent (e.g., Doxorubicin) for a specified period (e.g., 48 or 72 hours).

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.

Visualizing the Path to Clinical Application: A Conceptual Workflow

As research progresses, clear visualizations of experimental workflows and potential mechanisms of action will be invaluable. The following diagrams, presented in the DOT language for Graphviz, illustrate the logical flow of a drug discovery and development program for this compound derivatives.

experimental_workflow cluster_discovery Discovery & Synthesis cluster_screening In Vitro Screening cluster_mechanism Mechanism of Action cluster_preclinical Preclinical Development synthesis Synthesis of This compound Derivatives purification Purification & Characterization synthesis->purification antibacterial Antibacterial Screening (MIC) purification->antibacterial cytotoxicity Cytotoxicity Assay (IC50) purification->cytotoxicity moa Target Identification & Pathway Analysis antibacterial->moa cytotoxicity->moa animal_models In Vivo Efficacy (Animal Models) moa->animal_models toxicology Toxicology & Pharmacokinetics animal_models->toxicology

Figure 1: A conceptual workflow for the discovery and preclinical development of this compound derivatives.

signaling_pathway_hypothesis cluster_cell Bacterial Cell SNG_D1 This compound Derivative Target Hypothetical Target (e.g., Ribosome, Cell Wall Synthesis) SNG_D1->Target Binds to Pathway Inhibited Metabolic Pathway Target->Pathway Inhibits CellDeath Bacterial Cell Death Pathway->CellDeath Leads to

Figure 2: A hypothetical signaling pathway illustrating the potential mechanism of action of a this compound derivative.

Conclusion

The clinical potential of this compound derivatives remains an unexplored frontier in antibiotic research. The structural novelty of this compound as a nucleosidyl-peptide antibiotic suggests that its derivatives could offer a fresh avenue for combating drug-resistant pathogens. However, to translate this potential into clinical reality, a concerted research effort is required to synthesize and systematically evaluate these novel compounds. The frameworks and methodologies outlined in this guide provide a clear roadmap for the data generation and comparative analysis that will be essential to unlock the therapeutic promise of this compound derivatives. As this body of research grows, a clearer picture of their clinical utility will emerge, hopefully providing new weapons in the ongoing battle against infectious diseases.

A Comparative Guide to the Validation of a Sannamycin G-Specific Enzyme-Linked Immunosorbent Assay (ELISA)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sannamycin G is an aminoglycoside antibiotic produced by Streptomyces sp. SS.[1] Like other aminoglycosides, it exhibits antibacterial properties by inhibiting protein synthesis in susceptible bacteria.[2][3][4] The detection and quantification of this compound are crucial in various research and development settings, including pharmacokinetic studies, formulation development, and quality control. While various analytical methods exist for the detection of aminoglycosides, such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS)[5][6][7], a specific and high-throughput method like an enzyme-linked immunosorbent assay (ELISA) would be highly beneficial.

Currently, there is a lack of commercially available, specific ELISA kits for this compound. This guide, therefore, presents a comprehensive framework for the validation of a hypothetical this compound-specific competitive ELISA. It outlines the necessary experimental protocols, presents expected performance data in a comparative context, and contrasts the potential advantages and disadvantages of this immunoassay with other established analytical techniques. This document is intended to serve as a practical resource for researchers and drug development professionals interested in developing or validating a robust immunoassay for this compound.

Principle of the Hypothetical this compound ELISA

The proposed assay is a competitive ELISA. In this format, a known amount of this compound is coated onto the wells of a microplate. The sample containing an unknown amount of this compound is mixed with a specific primary antibody and added to the wells. The this compound in the sample competes with the coated this compound for binding to the limited amount of primary antibody. After an incubation period, the unbound reagents are washed away. A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody is then added. Following another incubation and wash step, a substrate is added, which is converted by the enzyme into a colored product. The intensity of the color is inversely proportional to the concentration of this compound in the sample.

Validation of the this compound-Specific ELISA: Experimental Protocols and Expected Performance

The validation of a bioanalytical method is essential to ensure its reliability for the intended application.[8] The following sections detail the key validation parameters and the experimental protocols to assess them for a hypothetical this compound-specific ELISA.

Specificity (Cross-Reactivity)

Objective: To determine the ability of the assay to differentiate this compound from other structurally related compounds, particularly other aminoglycoside antibiotics.

Experimental Protocol:

  • Prepare a series of standard curves for this compound.

  • Prepare solutions of other aminoglycosides (e.g., Sannamycin A, Kanamycin, Gentamicin, Tobramycin, Amikacin) at various concentrations.

  • Analyze these solutions using the this compound ELISA protocol.

  • Calculate the cross-reactivity for each compound using the following formula: Cross-Reactivity (%) = (Concentration of this compound at 50% B/B₀ / Concentration of cross-reactant at 50% B/B₀) x 100

Table 1: Expected Cross-Reactivity of the this compound ELISA

CompoundCross-Reactivity (%)
This compound100
Sannamycin A< 10
Kanamycin< 1
Gentamicin< 0.5
Tobramycin< 0.5
Amikacin< 0.1
Sensitivity (Limit of Detection and Quantification)

Objective: To determine the lowest concentration of this compound that can be reliably detected and quantified.

Experimental Protocol:

  • Limit of Detection (LOD): Analyze a series of low-concentration this compound standards and a blank sample (zero standard) in multiple replicates (n ≥ 10). The LOD is calculated as the mean of the blank signal plus three times its standard deviation.

  • Limit of Quantification (LOQ): This is the lowest concentration on the standard curve that can be determined with acceptable precision and accuracy. It is often determined as the concentration corresponding to the mean of the blank signal plus ten times its standard deviation.

Table 2: Expected Sensitivity of the this compound ELISA

ParameterExpected Value (ng/mL)
LOD0.1
LOQ0.5
Precision (Intra- and Inter-Assay Variability)

Objective: To assess the reproducibility of the assay.

Experimental Protocol:

  • Prepare three quality control (QC) samples at low, medium, and high concentrations of this compound.

  • Intra-Assay Precision: Analyze 20 replicates of each QC sample in a single assay run.

  • Inter-Assay Precision: Analyze three replicates of each QC sample in ten different assay runs performed on different days.

  • Calculate the mean, standard deviation, and coefficient of variation (%CV) for each QC level.

Table 3: Expected Precision of the this compound ELISA

QC LevelIntra-Assay %CVInter-Assay %CV
Low< 10%< 15%
Medium< 10%< 15%
High< 10%< 15%
Accuracy (Spike and Recovery)

Objective: To determine the agreement between the measured concentration and the true concentration of this compound.

Experimental Protocol:

  • Select blank matrix samples (e.g., serum, plasma, or buffer).

  • Spike these samples with known concentrations of this compound (low, medium, and high levels).

  • Analyze the spiked samples using the ELISA.

  • Calculate the percent recovery using the formula: Recovery (%) = (Measured Concentration / Spiked Concentration) x 100

Table 4: Expected Accuracy of the this compound ELISA

QC LevelSpiked Concentration (ng/mL)Mean Recovery (%)
Low185 - 115
Medium1085 - 115
High5085 - 115
Linearity and Range

Objective: To determine the concentration range over which the assay is accurate, precise, and linear.

Experimental Protocol:

  • Prepare a series of this compound standards to generate a standard curve.

  • Perform a regression analysis on the standard curve (typically a four-parameter logistic fit for competitive ELISAs).

  • The working range is the concentration range between the LOQ and the highest standard that maintains acceptable linearity, accuracy, and precision.

Table 5: Expected Linearity and Range of the this compound ELISA

ParameterExpected Value
Assay Range0.5 - 100 ng/mL
CorrelationR² > 0.99

Comparison with Alternative Analytical Methods

While a specific this compound ELISA is currently hypothetical, its potential performance can be compared to existing methods used for aminoglycoside analysis.

Table 6: Comparison of Analytical Methods for this compound Detection

FeatureThis compound ELISA (Hypothetical)HPLC-UV/FLD[6][7]LC-MS/MS[5]Microbiological Assay[9]
Principle Antigen-antibody bindingChromatographic separation and detectionChromatographic separation and mass-based detectionInhibition of bacterial growth
Specificity High (antibody-dependent)Moderate to High (requires good separation)Very High (based on mass-to-charge ratio)Low (activity-based, prone to interference)
Sensitivity High (ng/mL range)Moderate (µg/mL to ng/mL range)Very High (pg/mL to ng/mL range)Low to Moderate (µg/mL range)
Throughput High (96-well plate format)Low (serial sample injection)Moderate (can be automated)Low (requires incubation)
Cost per Sample Low to ModerateModerateHighLow
Expertise Required Low to ModerateModerate to HighHighModerate
Sample Preparation Minimal to ModerateOften requires derivatization and extractionOften requires extractionMinimal

Visualizing the Workflow and Mechanism

To further clarify the processes involved, the following diagrams illustrate the ELISA validation workflow and the general mechanism of action for aminoglycosides.

ELISA_Validation_Workflow cluster_planning Planning & Preparation cluster_validation Assay Validation Experiments cluster_analysis Data Analysis & Reporting Assay_Development Develop this compound Antibody & Conjugate Reagent_Prep Prepare Reagents (Standards, QCs, Buffers) Assay_Development->Reagent_Prep Specificity Specificity (Cross-Reactivity) Reagent_Prep->Specificity Sensitivity Sensitivity (LOD & LOQ) Reagent_Prep->Sensitivity Precision Precision (Intra- & Inter-Assay) Reagent_Prep->Precision Accuracy Accuracy (Spike & Recovery) Reagent_Prep->Accuracy Linearity Linearity & Range Reagent_Prep->Linearity Data_Analysis Statistical Analysis of Validation Data Specificity->Data_Analysis Sensitivity->Data_Analysis Precision->Data_Analysis Accuracy->Data_Analysis Linearity->Data_Analysis Validation_Report Generate Validation Report Data_Analysis->Validation_Report

Caption: Workflow for the validation of a this compound-specific ELISA.

Aminoglycoside_Mechanism SannamycinG This compound (Aminoglycoside) BacterialCellWall Bacterial Cell Wall & Membrane SannamycinG->BacterialCellWall Enters cell Ribosome30S 30S Ribosomal Subunit BacterialCellWall->Ribosome30S Binds to A-site ProteinSynthesis Protein Synthesis Ribosome30S->ProteinSynthesis Interferes with Mistranslation Codon Misreading & Mistranslated Proteins ProteinSynthesis->Mistranslation Leads to BacterialCellDeath Bacterial Cell Death Mistranslation->BacterialCellDeath

Caption: Mechanism of action of aminoglycoside antibiotics like this compound.

Conclusion

While a specific ELISA for this compound is not yet readily available, this guide provides a comprehensive roadmap for its development and validation. A validated this compound-specific ELISA would offer a high-throughput, sensitive, and cost-effective analytical tool for researchers. The presented experimental protocols and expected performance characteristics, when compared with existing analytical methods, highlight the potential of such an immunoassay. The development of a this compound ELISA would significantly enhance the analytical capabilities for this important antibiotic, facilitating further research and development in the pharmaceutical sciences.

References

Sannamycin G: A Comparative Analysis of In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Sannamycin G, a member of the aminoglycoside class of antibiotics, presents a promising avenue for combating bacterial infections. This guide provides a comprehensive comparison of the available in vitro and in vivo efficacy data for this compound and its analogs, alongside established aminoglycosides such as gentamicin and amikacin. The information is intended to support researchers in evaluating its potential as a therapeutic agent.

In Vitro Efficacy: Potent Activity Against Gram-Negative Bacteria

Derivatives of Sannamycin, particularly Sansanmycin B and C, have demonstrated notable inhibitory activity against Pseudomonas aeruginosa.[1] Available minimum inhibitory concentration (MIC) data from various studies are summarized below.

AntibioticOrganismMIC (µg/mL)Reference
Sansanmycin APseudomonas aeruginosa12.5[2]
Sansanmycin BPseudomonas aeruginosa8.0[1]
Sansanmycin CPseudomonas aeruginosa16[1]
Sansanmycin AMycobacterium tuberculosis H37Ra10[2]
Sansanmycin BMycobacterium tuberculosis H37Rv8.0 - 20[1]
Sansanmycin Analogue SS-KK-2Escherichia coli ΔtolC1[3]
Sansanmycin Analogue SS-KK-3Mycobacterium tuberculosis H37Rv32[3]

Table 1: In Vitro Activity of Sannamycin Analogs

For comparative purposes, the table below presents the MIC values for commonly used aminoglycosides against a range of clinically relevant bacteria.

AntibioticOrganismMIC Range (µg/mL)
Gentamicin Escherichia coli0.03 - 128
Pseudomonas aeruginosa0.06 - 1024
Staphylococcus aureus0.03 - 128
Amikacin Escherichia coli0.25 - 1024
Pseudomonas aeruginosa0.25 - 1024
Staphylococcus aureus0.5 - 2048

Table 2: MIC Values of Comparator Aminoglycosides

In Vivo Efficacy: Limited Data Necessitates Further Investigation

To date, specific in vivo efficacy studies for this compound in established animal models of infection, such as sepsis models, have not been identified in the public domain. The evaluation of an antibiotic's performance in a living organism is crucial to understanding its pharmacokinetic and pharmacodynamic properties, including its distribution, metabolism, and ultimately, its therapeutic effectiveness.

To provide a framework for the type of data required, the following table summarizes the in vivo efficacy of a novel aminoglycoside, ACHN-490, in a murine septicemia model. This serves as a representative example of the experimental outcomes necessary to assess the potential of this compound.

CompoundAnimal ModelPathogenEfficacy Endpoint (ED50 in mg/kg)
ACHN-490Murine SepticemiaEscherichia coli ATCC 259220.6
GentamicinMurine SepticemiaEscherichia coli ATCC 259220.7
AmikacinMurine SepticemiaEscherichia coli ATCC 259222.5
ACHN-490Murine SepticemiaPseudomonas aeruginosa ATCC 278538.3
GentamicinMurine SepticemiaPseudomonas aeruginosa ATCC 278535.2
AmikacinMurine SepticemiaPseudomonas aeruginosa ATCC 2785322.4

Table 3: Representative In Vivo Efficacy of a Novel Aminoglycoside (ACHN-490) in a Murine Sepsis Model

Experimental Protocols

In Vitro Minimum Inhibitory Concentration (MIC) Assay

The antibacterial activity of this compound and its comparators is determined by measuring the Minimum Inhibitory Concentration (MIC) using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Bacterial Strain Preparation: Inoculums of the test bacteria are prepared from overnight cultures grown in cation-adjusted Mueller-Hinton Broth (CAMHB). The bacterial suspension is adjusted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Antibiotic Dilution: A serial two-fold dilution of the test antibiotic (e.g., this compound, gentamicin, amikacin) is prepared in CAMHB in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the prepared bacterial suspension. A growth control well (bacteria without antibiotic) and a sterility control well (broth only) are included.

  • Incubation: The microtiter plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Bacterial_Culture Bacterial Culture (Overnight) Inoculum_Prep Inoculum Preparation (5x10^5 CFU/mL) Bacterial_Culture->Inoculum_Prep Inoculation Inoculation of Microtiter Plate Inoculum_Prep->Inoculation Antibiotic_Dilution Serial Antibiotic Dilution Antibiotic_Dilution->Inoculation Incubation Incubation (37°C, 18-24h) Inoculation->Incubation MIC_Determination MIC Determination (Visual Inspection) Incubation->MIC_Determination

Caption: Workflow for In Vitro MIC Determination.

In Vivo Murine Sepsis Model

The efficacy of an antibiotic in a systemic infection is commonly evaluated using a murine sepsis model.

  • Animal Model: Male BALB/c mice (6-8 weeks old) are typically used.

  • Infection: Mice are infected via intraperitoneal injection with a lethal dose of the bacterial pathogen (e.g., Escherichia coli, Pseudomonas aeruginosa) suspended in a mucin-containing solution to enhance virulence.

  • Treatment: At a specified time post-infection (e.g., 1 hour), cohorts of mice are treated with varying doses of the test antibiotic (e.g., this compound) or a vehicle control, typically administered subcutaneously or intravenously.

  • Monitoring: The survival of the mice is monitored over a period of 7-10 days.

  • Efficacy Determination: The 50% effective dose (ED50), the dose of the antibiotic that protects 50% of the infected mice from death, is calculated using statistical methods such as probit analysis.

Mechanism of Action: Inhibition of Protein Synthesis

Aminoglycoside antibiotics, including this compound, exert their bactericidal effect by targeting the bacterial ribosome, specifically the 30S ribosomal subunit. This binding event disrupts protein synthesis through several mechanisms, leading to the production of non-functional or truncated proteins and ultimately, cell death.

mechanism_of_action cluster_ribosome Bacterial Ribosome 30S_Subunit 30S Subunit Nonfunctional_Protein Non-functional Protein 30S_Subunit->Nonfunctional_Protein Causes mRNA misreading 50S_Subunit 50S Subunit 50S_Subunit->Nonfunctional_Protein Blocks translocation Sannamycin_G This compound Sannamycin_G->30S_Subunit Binds to A-site mRNA mRNA mRNA->30S_Subunit tRNA tRNA tRNA->50S_Subunit Cell_Death Bacterial Cell Death Nonfunctional_Protein->Cell_Death

References

Safety Operating Guide

Proper Disposal of Sannamycin G: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Sannamycin G, a nucleosidyl-peptide antibiotic, requires careful handling and disposal due to its acute toxicity and environmental hazards. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals to ensure the proper disposal of this compound, minimizing risks to personnel and the environment.

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance. It is fatal if swallowed and very toxic to aquatic life with long-lasting effects[1]. All personnel handling this compound must be thoroughly familiar with its Safety Data Sheet (SDS) and adhere to the following safety protocols.

Personal Protective Equipment (PPE):

  • Hand Protection: Wear appropriate chemical-resistant gloves.

  • Eye/Face Protection: Use safety glasses with side-shields or goggles.

  • Skin and Body Protection: Wear a lab coat. Immediately remove and properly handle contaminated clothing.

Handling Procedures:

  • Avoid generating dust when handling the solid form[1].

  • Do not eat, drink, or smoke in areas where this compound is handled or stored[1].

  • Wash hands thoroughly after handling the substance[1].

  • Store this compound in a tightly closed container in a dry, well-ventilated place. The storage area should be locked up or accessible only to qualified or authorized personnel[1].

Spill Management

In the event of a this compound spill, follow these procedures to minimize exposure and environmental contamination:

  • Evacuate and Secure: Evacuate the immediate area and ensure adequate ventilation[1].

  • Containment: Cover drains to prevent the substance from entering waterways[1].

  • Clean-up:

    • For solid spills, carefully take up the material without creating dust.

    • Collect the spilled material, bind it, and pump it off if necessary[1].

    • Clean the affected area thoroughly.

  • Disposal of Spill Debris: Dispose of all contaminated materials as hazardous waste according to the procedures outlined below[1].

Decontamination Procedures

All equipment and surfaces that have come into contact with this compound must be thoroughly decontaminated. Use a suitable laboratory disinfectant proven effective against similar compounds. Dispose of all cleaning materials as hazardous waste.

Disposal Procedures

The primary and most critical step in the proper disposal of this compound is to use a licensed and approved hazardous waste disposal service. Do not dispose of this compound down the drain or in regular trash.

Step-by-Step Disposal Protocol:

  • Waste Segregation:

    • Collect all this compound waste, including unused product, contaminated lab supplies (e.g., pipette tips, gloves, vials), and spill clean-up materials, in a designated and clearly labeled hazardous waste container.

    • The container must be leak-proof and have a tightly fitting lid.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste," "Toxic," and the name "this compound."

    • Include the hazard pictograms for acute toxicity (fatal) and hazardous to the aquatic environment.

  • Storage of Waste:

    • Store the hazardous waste container in a secure, designated area away from incompatible materials.

    • The storage area should be cool, dry, and well-ventilated.

  • Arrange for Professional Disposal:

    • Contact a certified hazardous waste disposal company to arrange for pickup and disposal.

    • Provide the disposal company with the Safety Data Sheet for this compound.

    • Follow all local, state, and federal regulations for the transportation and disposal of hazardous chemical waste.

Data Summary

Parameter Information Reference
Chemical Name This compound[2]
CAS Number 73522-72-2[2]
Hazard Statements H300: Fatal if swallowed. H410: Very toxic to aquatic life with long lasting effects.[1]
Disposal Precaution P501: Dispose of contents/container to an approved waste disposal plant.[1]
Storage Store locked up in a dry, well-ventilated place.[1]

Experimental Protocols

Currently, there are no standardized experimental protocols for the neutralization or deactivation of this compound in a laboratory setting. Therefore, the recommended disposal method is through an approved hazardous waste disposal service.

Diagrams

SannamycinG_Disposal_Workflow cluster_handling Handling & Use cluster_disposal Disposal Protocol cluster_spill Spill Response start This compound (In Use) waste_gen Generation of Waste (Unused product, contaminated items) start->waste_gen Post-Experiment segregate Segregate into Labeled Hazardous Waste Container waste_gen->segregate store Store Securely in Designated Area segregate->store contact Contact Approved Waste Disposal Service store->contact pickup Arrange for Waste Pickup contact->pickup end_disposal Proper Disposal by Vendor pickup->end_disposal spill Spill Occurs contain Contain Spill & Evacuate spill->contain cleanup Clean Up with Appropriate PPE contain->cleanup spill_waste Collect Spill Debris cleanup->spill_waste spill_waste->segregate Dispose as Hazardous Waste

Caption: this compound Disposal and Spill Response Workflow.

Hazard_Communication sannamycin_g {this compound | CAS: 73522-72-2} hazards Hazards H300: Fatal if swallowed H410: Very toxic to aquatic life sannamycin_g->hazards ppe Personal Protective Equipment (PPE) Gloves Safety Glasses Lab Coat sannamycin_g->ppe disposal Disposal P501: To approved waste disposal plant Do NOT discard in trash or drain sannamycin_g->disposal

References

Personal protective equipment for handling Sannamycin G

Author: BenchChem Technical Support Team. Date: December 2025

FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY USE.

This guide provides essential safety and logistical information for handling Sannamycin G in a laboratory setting. This compound is a nucleosidyl-peptide antibiotic produced by Streptomyces sp.[1] As a member of the aminoglycoside class of antibiotics, it should be handled with care due to the potential for toxicity.[2][3][4] This document outlines the necessary personal protective equipment (PPE), operational procedures for safe handling, and protocols for disposal to ensure the safety of researchers and the environment.

Hazard Identification and Risk Assessment

Assumed Hazards:

  • May be harmful if swallowed, inhaled, or absorbed through the skin.

  • May cause irritation to the eyes, skin, and respiratory tract.

  • Potential for allergic reactions in sensitized individuals.

  • Long-term or repeated exposure may cause organ damage.

Personal Protective Equipment (PPE)

The following table summarizes the required PPE for handling this compound. Adherence to these recommendations is critical to minimize exposure.

Task Required Personal Protective Equipment
Weighing and Aliquoting (Powder) - Disposable Nitrile Gloves (double-gloving recommended)- Laboratory Coat (fully buttoned)- Safety Goggles with side shields or a Face Shield- N95 or FFP3 Respirator (if not handled in a certified chemical fume hood)
Preparing Stock Solutions - Disposable Nitrile Gloves- Laboratory Coat- Safety Goggles
Handling Solutions - Disposable Nitrile Gloves- Laboratory Coat- Safety Glasses
Disposal of Waste - Disposable Nitrile Gloves (heavy-duty recommended)- Laboratory Coat- Safety Goggles

Operational Plan: Safe Handling Procedures

Adherence to standard laboratory safety practices is paramount. The following step-by-step procedures should be followed when working with this compound.

Engineering Controls
  • All work with this compound powder, including weighing and preparing stock solutions, should be conducted in a certified chemical fume hood to minimize inhalation exposure.[5][6]

  • Ensure a calibrated safety shower and eyewash station are readily accessible.

Experimental Protocol: Preparing a Stock Solution
  • Preparation: Before starting, ensure all necessary equipment and reagents are within the chemical fume hood. This includes the this compound container, appropriate solvent, volumetric flasks, pipettes, and waste containers.

  • Donning PPE: Put on all required PPE as specified in the table above.

  • Weighing: Carefully weigh the desired amount of this compound powder in a tared, disposable weigh boat. Avoid creating dust.

  • Dissolving: Add the powder to the appropriate volume of solvent in a volumetric flask. Rinse the weigh boat with the solvent and add the rinsing to the flask to ensure all the powder is transferred.

  • Mixing: Cap the flask and mix gently by inversion until the powder is completely dissolved.

  • Storage: Label the stock solution with the compound name, concentration, date of preparation, and your initials. Store as recommended.[1]

  • Decontamination: Wipe down the work area within the fume hood with an appropriate cleaning agent (e.g., 70% ethanol) and dispose of all contaminated disposable items in the designated hazardous waste container.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Dispose of gloves and any other disposable PPE. Wash hands thoroughly with soap and water.

Disposal Plan

Improper disposal of antibiotics can contribute to environmental contamination and the development of antimicrobial resistance.[2][3][7] All this compound waste, including unused product, solutions, and contaminated materials, must be disposed of as hazardous chemical waste.

  • Solid Waste: Collect all contaminated solid waste, such as weigh boats, pipette tips, and gloves, in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Collect all this compound solutions in a designated, leak-proof hazardous waste container. Do not pour this compound solutions down the drain.[7]

  • Decontamination of Glassware: Reusable glassware should be decontaminated by soaking in a suitable inactivating solution (e.g., 1M sodium hydroxide for a sufficient contact time, followed by thorough rinsing) before routine washing. Consult your institution's safety guidelines for specific procedures.

Emergency Procedures

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and give them one to two glasses of water to drink. Seek immediate medical attention.

  • Spill:

    • Evacuate the immediate area.

    • Wear appropriate PPE, including a respirator if the spill involves powder outside a fume hood.

    • Cover the spill with an absorbent material.

    • Carefully collect the absorbed material and any contaminated debris into a sealed hazardous waste container.

    • Clean the spill area with a suitable decontaminating solution.

Visual Workflow Guides

Handling_Sannamycin_G_Powder cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup prep_area Prepare work area in fume hood don_ppe Don appropriate PPE prep_area->don_ppe weigh Weigh this compound don_ppe->weigh dissolve Dissolve in solvent weigh->dissolve mix Mix solution dissolve->mix store Label and store mix->store decontaminate Decontaminate work area store->decontaminate dispose_waste Dispose of waste decontaminate->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe wash_hands Wash hands doff_ppe->wash_hands

Caption: Standard operating procedure for handling this compound powder.

Sannamycin_G_Spill_Response spill This compound Spill evacuate Evacuate immediate area spill->evacuate don_ppe Don appropriate PPE evacuate->don_ppe contain Cover spill with absorbent material don_ppe->contain collect Collect waste into hazardous container contain->collect clean Clean spill area with decontaminant collect->clean dispose Dispose of waste clean->dispose report Report incident to supervisor dispose->report

Caption: Emergency response workflow for a this compound spill.

References

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